Procromil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60400-86-4 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |
InChI |
InChI=1S/C17H18O4/c1-2-5-12-11-7-4-3-6-10(11)8-13-14(18)9-15(17(19)20)21-16(12)13/h8-9H,2-7H2,1H3,(H,19,20) |
InChI Key |
DLKZWVIRKURGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCCC2=CC3=C1OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Nedocromil Sodium on Mast Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nedocromil sodium is a synthetic organic compound of the benzopyrone family, recognized for its role as a mast cell stabilizing agent.[1] While its clinical use in some regions has been discontinued, its mechanism of action remains a key area of study for understanding mast cell biology and developing novel anti-inflammatory and anti-allergic therapeutics. This document provides a detailed examination of the molecular mechanisms through which nedocromil sodium exerts its inhibitory effects on mast cells. The core mechanism involves the modulation of ion channels, particularly chloride channels, which disrupts the downstream signaling cascade required for degranulation.[2][3] This guide synthesizes key experimental findings, presents quantitative data on its efficacy, outlines common experimental protocols, and visualizes the critical pathways and workflows involved.
Core Mechanism of Action: Inhibition of Mast Cell Degranulation
The primary therapeutic effect of nedocromil sodium is the stabilization of mast cells, thereby preventing the release of pre-formed and newly synthesized inflammatory mediators such as histamine, tryptase, prostaglandins, and leukotrienes.[1][4] Unlike antihistamines, which block the action of released histamine, nedocromil sodium acts prophylactically to prevent the initial release event.
The mechanism is not fully elucidated but is understood to be centered on the regulation of ion fluxes across the mast cell membrane, which are critical for triggering exocytosis of granular contents.[2][5]
The Role of Chloride Channel Modulation
Electrophysiological studies have revealed that the activation of mast cells by stimuli like antigens leads to the opening of chloride (Cl⁻) channels.[6] This influx of chloride ions is a crucial step that helps maintain the necessary membrane potential to drive a sustained influx of extracellular calcium (Ca²⁺).[6] This sustained elevation of intracellular Ca²⁺ is the ultimate trigger for the fusion of mediator-containing granules with the cell membrane and subsequent degranulation.[7]
Nedocromil sodium has been shown to inhibit this critical chloride ion flux in mast cells.[2] By blocking or modulating these chloride channels, nedocromil sodium prevents the requisite membrane potential changes, thereby indirectly attenuating the sustained Ca²⁺ influx necessary for degranulation.[5][6] This action effectively "stabilizes" the cell, keeping it in a resting state despite the presence of an allergic or inflammatory trigger.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade leading to mast cell degranulation and the point of intervention for nedocromil sodium.
References
- 1. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 6. karger.com [karger.com]
- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Nedocromil Sodium's Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nedocromil sodium is a potent anti-inflammatory agent historically used in the management of asthma and allergic conjunctivitis. Its therapeutic efficacy stems from a multi-faceted mechanism of action that extends beyond simple mast cell stabilization. This technical guide provides a comprehensive review of the anti-inflammatory properties of Nedocromil sodium, with a focus on its effects on key inflammatory cells and mediators. Detailed experimental protocols for pertinent assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular and cellular mechanisms.
Introduction
Nedocromil sodium, a pyranoquinoline dicarboxylic acid derivative, exerts a broad spectrum of anti-inflammatory effects.[1] It has been shown to inhibit the activation and mediator release from a variety of inflammatory cells, including mast cells, eosinophils, neutrophils, macrophages, and platelets.[2][3][4] This inhibitory action on multiple cell types underscores its clinical utility in inflammatory conditions. This document will delve into the specific anti-inflammatory actions of Nedocromil sodium, presenting key quantitative data and methodologies for its study.
Effects on Inflammatory Cells and Mediators
Nedocromil sodium modulates the activity of several key inflammatory cells, thereby reducing the release of pro-inflammatory mediators.
Mast Cell Inhibition
Nedocromil sodium is well-recognized for its ability to stabilize mast cells, preventing their degranulation and the subsequent release of histamine and other pre-formed mediators.[5] It has been shown to be more potent than cromolyn sodium in this regard.[1]
Eosinophil and Neutrophil Attenuation
Nedocromil sodium significantly inhibits the chemotaxis of eosinophils and neutrophils, key players in the late-phase allergic response.[6] This inhibition prevents the infiltration of these granulocytes into sites of inflammation.
Inhibition of Inflammatory Mediators
Nedocromil sodium effectively reduces the generation and release of a variety of inflammatory mediators, including:
-
Histamine: Inhibition of histamine release from mast cells is a primary mechanism of action.[7][8]
-
Leukotrienes: Nedocromil sodium inhibits the synthesis of leukotriene C4 (LTC4) from eosinophils.[1]
-
Prostaglandins: The release of prostaglandin D2 (PGD2), a potent inflammatory mediator, is also attenuated by Nedocromil sodium.[2]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Nedocromil sodium on various inflammatory parameters.
Table 1: Inhibition of Eosinophil Chemotaxis by Nedocromil Sodium
| Chemoattractant | IC50 (mol/L) | Cell Type | Reference |
| Platelet-Activating Factor (PAF) | 3 x 10-7 | Human Eosinophils | [9] |
| Leukotriene B4 (LTB4) | 1 x 10-7 | Human Eosinophils | [6] |
| N-Formyl-methionyl-leucyl-phenylalanine (fMLP) | 1 x 10-7 | Human Neutrophils | [6] |
| Zymosan Activated Serum (ZAS) | 1 x 10-7 - 1 x 10-6 | Human Neutrophils | [6] |
Table 2: Inhibition of Mediator Release by Nedocromil Sodium
| Mediator | Cell Type | Stimulus | Inhibition | Nedocromil Sodium Concentration | Reference |
| Histamine | Human Lung Mast Cells (Bronchoalveolar Lavage) | anti-IgE | Dose-dependent | 10-9 - 10-5 M | [7] |
| Histamine | Human Lung Mast Cells (Parenchymal) | anti-IgE | Dose-dependent | 10-8 - 10-4 M | [7] |
| Histamine | Human Lung Fragments | Substance P | Significant Inhibition | Not specified | [8] |
| Leukotriene C4 (LTC4) | Human Eosinophils | Calcium Ionophore A23187 | Significant Inhibition | 10-6 M | [1] |
| β-glucuronidase | Human Alveolar Macrophages | IgE-dependent | Reduced Release | Not specified | [10] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Nedocromil sodium are mediated through multiple signaling pathways.
G-Protein Coupled Receptor 35 (GPR35) Agonism
Recent evidence suggests that Nedocromil sodium acts as an agonist for the G-protein coupled receptor 35 (GPR35).[11][12] This receptor is expressed on key inflammatory cells such as mast cells and eosinophils.[11] Activation of GPR35 is thought to initiate downstream signaling cascades that lead to the inhibition of inflammatory responses.
References
- 1. Immunopharmacologic profile of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Effects of nedocromil sodium on in vitro induced migration, activation, and mediator release from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P-induced histamine release from human basophils, skin and lung fragments: effect of nedocromil sodium and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of receptor-mediated platelet activation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nedocromil sodium inhibition of IgE-mediated activation of human mononuclear phagocytes and platelets from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
The Modulatory Effects of Nedocromil Sodium on Eosinophil Activation and Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, most notably asthma. Their recruitment to inflammatory sites and subsequent activation, leading to the release of cytotoxic granule proteins and inflammatory mediators, contribute significantly to tissue damage and disease symptomatology. Nedocromil sodium, a pyranoquinolone derivative, has demonstrated efficacy in the management of asthma, largely attributed to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the core mechanisms by which nedocromil sodium modulates eosinophil activation and recruitment. We present a comprehensive summary of its inhibitory effects on key eosinophil functions, including chemotaxis, adhesion, degranulation, and survival, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for assessing these functions are provided to facilitate further research. Furthermore, we explore the current understanding of the signaling pathways involved in eosinophil activation and the putative points of intervention for nedocromil sodium. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-inflammatory therapies targeting eosinophil-mediated pathologies.
Introduction
Eosinophilic inflammation is a hallmark of a variety of allergic and inflammatory conditions, including allergic asthma, atopic dermatitis, and eosinophilic esophagitis. The accumulation and activation of eosinophils in affected tissues are driven by a complex interplay of cytokines, chemokines, and adhesion molecules. Upon activation, eosinophils release a potent arsenal of inflammatory mediators, such as eosinophil cationic protein (ECP), major basic protein (MBP), eosinophil-derived neurotoxin (EDN), and eosinophil peroxidase (EPO), as well as lipid mediators and cytokines. These products contribute to bronchoconstriction, airway hyperresponsiveness, and tissue remodeling.
Nedocromil sodium is an anti-inflammatory agent that has been used in the prophylactic treatment of asthma.[1] Its mechanism of action is multifaceted and includes the stabilization of mast cells, thereby inhibiting the release of histamine and other bronchoconstrictor mediators.[2] However, a significant component of its therapeutic effect is believed to stem from its direct inhibitory actions on other inflammatory cells, particularly eosinophils.[2] This guide focuses on the specific effects of nedocromil sodium on eosinophil activation and recruitment, providing a detailed overview of the current scientific evidence.
Quantitative Effects of Nedocromil Sodium on Eosinophil Function
The inhibitory effects of nedocromil sodium on various aspects of eosinophil function have been quantified in numerous studies. The following tables summarize the key quantitative data.
Table 1: Inhibition of Eosinophil Chemotaxis by Nedocromil Sodium
| Chemoattractant | Eosinophil Priming Agent | Nedocromil Sodium IC50 | Percent Inhibition | Reference |
| FMLP | GM-CSF | ~1 - 10 nmol/L | ~60% | [3] |
| NAF/IL-8 | GM-CSF | ~1 - 10 nmol/L | ~60% | [3] |
| FMLP | IL-3 | ~1 nmol/L | 100% | [3] |
| NAF/IL-8 | IL-3 | ~1 nmol/L | 100% | [3] |
| C5a | None | ~10 - 100 nmol/L | Not specified | [3] |
| Conditioned Medium | N/A | 10 µM | Significant attenuation | [4] |
Table 2: Inhibition of Eosinophil Adhesion by Nedocromil Sodium
| Adhesion Target | Stimulus | Nedocromil Sodium Concentration | Effect | Reference |
| Endothelial Cells | Conditioned Medium | 10 µM | Significant attenuation | [4] |
| Endothelial Cells | Conditioned Medium | 1 µM, 10 µM | Dose-dependent attenuation | [5] |
Table 3: Inhibition of Eosinophil Degranulation and Mediator Release by Nedocromil Sodium
| Stimulus | Mediator Measured | Nedocromil Sodium Concentration | Effect | Reference |
| Anti-IgG4 | Eosinophil Cationic Proteins (ECP) | 25 µmol/L | Significant inhibition of release | [6] |
| Calcium Ionophore | Leukotriene C4 (LTC4) | 1 µmol/L, 10 µmol/L | Significant inhibition | [7] |
| fMLP | Leukotriene C4 (LTC4) | Not specified | Inhibition (preliminary data) | [8] |
Table 4: Inhibition of Eosinophil Survival by Nedocromil Sodium
| Survival-Promoting Stimulus | Nedocromil Sodium Concentration | Percent Inhibition | Reference |
| Human Epithelial Cell Conditioned Media (HECM) | 10⁻⁵ M | 16.7 ± 5.4% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of nedocromil sodium on eosinophil function.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Boyden chambers (or modified multi-well chambers)
-
Polycarbonate filters (typically 5-8 µm pore size)
-
Chemoattractants (e.g., fMLP, C5a, eotaxin)
-
Purified human eosinophils
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Staining reagents (e.g., Diff-Quik)
Protocol:
-
Prepare a suspension of purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. The buffer alone serves as a negative control.
-
Place the polycarbonate filter over the lower wells, ensuring no air bubbles are trapped.
-
Add the eosinophil suspension to the upper wells. To test the effect of nedocromil sodium, pre-incubate the eosinophils with various concentrations of the drug for a specified time (e.g., 30 minutes) before adding them to the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the filter to visualize the migrated cells on the lower surface.
-
Count the number of migrated cells in several high-power fields using a microscope. The results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
Eosinophil Adhesion Assay
This assay quantifies the adhesion of eosinophils to endothelial cells or purified adhesion molecules.
Materials:
-
96-well microplates
-
Human umbilical vein endothelial cells (HUVECs) or purified adhesion molecules (e.g., ICAM-1, VCAM-1)
-
Purified human eosinophils
-
Fluorescent label (e.g., Calcein-AM) or eosinophil-specific enzyme substrate (for peroxidase assay)
-
Stimulating agents (e.g., IL-5, TNF-α)
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Culture HUVECs to confluence in 96-well plates. Alternatively, coat the wells with purified ICAM-1 or VCAM-1.
-
Label the purified eosinophils with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Pre-treat the eosinophils with nedocromil sodium at various concentrations.
-
Stimulate the HUVECs with an inflammatory cytokine (e.g., TNF-α) to upregulate adhesion molecule expression.
-
Add the labeled and treated eosinophils to the wells containing the HUVEC monolayer or coated adhesion molecules.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent eosinophils by measuring the fluorescence or peroxidase activity using a plate reader. The results are expressed as the percentage of added cells that adhered.
Eosinophil Degranulation Assay (Measurement of ECP)
This assay measures the release of eosinophil cationic protein (ECP), a marker of eosinophil degranulation.
Materials:
-
Purified human eosinophils
-
Stimulating agents (e.g., serum-opsonized Sephadex beads, calcium ionophore A23187)
-
Microcentrifuge
-
ECP ELISA kit
Protocol:
-
Prepare a suspension of purified eosinophils.
-
Pre-incubate the eosinophils with different concentrations of nedocromil sodium.
-
Add the stimulating agent to induce degranulation.
-
Incubate for the appropriate time (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant, which contains the released ECP.
-
Measure the concentration of ECP in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
To determine the total ECP content, lyse an equal number of eosinophils with a detergent.
-
The results are expressed as the percentage of total ECP released.
Eosinophil Survival Assay (MTT Assay)
This assay assesses the effect of nedocromil sodium on eosinophil viability and survival.
Materials:
-
Purified human eosinophils
-
Survival-promoting cytokines (e.g., IL-5, GM-CSF)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Plate the purified eosinophils in a 96-well plate in a culture medium containing a survival-promoting cytokine.
-
Add various concentrations of nedocromil sodium to the wells.
-
Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the survival observed in the control (cytokine alone) group.
Signaling Pathways and Mechanism of Action
The precise intracellular signaling pathways in eosinophils that are directly modulated by nedocromil sodium are not fully elucidated. However, based on its known effects and the general mechanisms of eosinophil activation, a putative model can be proposed.
Eosinophil activation is initiated by the binding of various stimuli, such as chemokines, cytokines, and lipid mediators, to their respective cell surface receptors. This triggers a cascade of intracellular signaling events, including the activation of protein tyrosine kinases, phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) like ERK and p38. These pathways ultimately lead to downstream effects such as chemotaxis, adhesion molecule upregulation, degranulation, and enhanced survival.
Nedocromil sodium's inhibitory effects are thought to occur at multiple levels. One proposed mechanism is the modulation of chloride ion channels.[2] Changes in ion flux, particularly chloride and calcium, are critical early events in cell activation. By potentially blocking chloride channels, nedocromil sodium may hyperpolarize the cell membrane, making it less responsive to activating stimuli and thereby dampening downstream signaling cascades.
Another potential mechanism is the inhibition of the release of pre-formed and newly synthesized inflammatory mediators.[2] This could be a consequence of the upstream inhibition of signaling pathways that control degranulation and the synthesis of lipid mediators like leukotrienes.
The following diagrams illustrate a typical experimental workflow for studying eosinophil chemotaxis and a conceptual model of eosinophil activation signaling with potential points of intervention for nedocromil sodium.
Caption: A schematic of the experimental workflow for assessing the effect of nedocromil sodium on eosinophil chemotaxis using a Boyden chamber assay.
Caption: A conceptual diagram of eosinophil activation signaling pathways and the proposed inhibitory effects of nedocromil sodium.
Conclusion
Nedocromil sodium exerts a significant inhibitory effect on multiple aspects of eosinophil activation and recruitment. The available evidence strongly suggests that its therapeutic benefit in allergic airway diseases is, in part, mediated by its direct actions on eosinophils. It effectively attenuates eosinophil chemotaxis, adhesion, degranulation, and survival in response to various pro-inflammatory stimuli. While the precise molecular targets within the eosinophil signaling cascade remain to be fully elucidated, the modulation of ion channels and the subsequent dampening of intracellular signaling pathways are plausible mechanisms of action.
This technical guide provides a comprehensive overview of the current knowledge regarding the effects of nedocromil sodium on eosinophils, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will stimulate further research into the intricate mechanisms of eosinophil-mediated inflammation and aid in the development of more targeted and effective anti-inflammatory therapies.
References
- 1. Therapeutic Strategies for Harnessing Human Eosinophils in Allergic Inflammation, Hypereosinophilic Disorders, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAF-induced airway responses in sheep: effects of a PAF antagonist and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Second-Generation Mast Cell Stabilizer: A Technical History of Nedocromil Sodium
B Loughborough, United Kingdom – Emerging from the intense research and development landscape of the 1970s, Nedocromil sodium, a pyranoquinoline dicarboxylic acid derivative, marked a significant advancement in the prophylactic treatment of asthma. Developed by the British pharmaceutical company Fisons, which had previously pioneered the first mast cell stabilizer, cromolyn sodium, Nedocromil sodium was engineered to offer a broader spectrum of anti-inflammatory activity. This in-depth guide chronicles the discovery and development of this notable therapeutic agent, from its initial synthesis to its extensive preclinical and clinical evaluation, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.
Discovery and Early Development: A Targeted Approach
Following the success of cromolyn sodium in the 1960s, researchers at Fisons, led by a team building on the work of Roger Altounyan, sought to develop a more potent and effective anti-inflammatory agent for asthma. The research program focused on synthesizing novel compounds with enhanced mast cell-stabilizing properties and a wider range of effects on other inflammatory cells implicated in the pathophysiology of asthma.
The synthesis of the pyranoquinoline nucleus was a key innovation. A multi-step synthetic pathway was devised, starting from m-anisidine. This involved a series of reactions including condensation, Friedel-Crafts acylation, demethylation, a second acylation, substitution, ether formation, rearrangement, reduction, ring formation, hydrolysis, and finally, salt formation to yield Nedocromil sodium.
Key Development Milestones:
| Development Stage | Key Events and Findings | Approximate Timeframe |
| Lead Discovery and Optimization | Synthesis and screening of pyranoquinoline derivatives. Identification of FPL 59002 (Nedocromil) as a lead compound with potent mast cell stabilizing activity. | Early to Mid-1970s |
| Preclinical Development | In vitro and in vivo studies demonstrating inhibition of mediator release from mast cells, eosinophils, neutrophils, and macrophages. Evidence of neuronal reflex inhibition. | Mid- to Late 1970s |
| Clinical Trials - Phase I | First-in-human studies to assess safety, tolerability, and pharmacokinetics in healthy volunteers. | Late 1970s |
| Clinical Trials - Phase II | Proof-of-concept studies in asthmatic patients to evaluate efficacy in preventing bronchoconstriction induced by various stimuli (allergen, exercise, etc.). | Early 1980s |
| Clinical Trials - Phase III | Large-scale, multicenter, double-blind, placebo-controlled trials to confirm efficacy and safety in patients with mild to moderate asthma.[1] | Mid-1980s |
| Regulatory Approval | First approved in the United Kingdom for the prophylactic treatment of asthma. | 1986 |
| Post-Marketing Surveillance | Ongoing monitoring of safety and efficacy in a broader patient population. | Late 1980s onwards |
Mechanism of Action: Beyond Mast Cell Stabilization
Nedocromil sodium's primary mechanism of action is the stabilization of mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators such as histamine, prostaglandins, and leukotrienes.[2][3] However, extensive research revealed a more complex pharmacological profile, distinguishing it from its predecessor, cromolyn sodium.
A key aspect of its mechanism involves the modulation of chloride ion channels in various inflammatory cells and neurons.[4][5] This inhibition of chloride ion flux is believed to be a unifying hypothesis explaining its diverse effects. By altering chloride conductance, Nedocromil sodium can influence cell volume regulation, membrane potential, and ultimately, the intracellular signaling cascades that lead to cellular activation.
This mechanism extends to its effects on other key inflammatory cells:
-
Eosinophils: Inhibition of activation and mediator release.
-
Neutrophils: Reduction of chemotaxis and activation.
-
Macrophages and Monocytes: Inhibition of IgE-dependent activation.
-
Platelets: Inhibition of cytotoxicity.
Furthermore, Nedocromil sodium was found to inhibit axon reflexes and the release of sensory neuropeptides, such as substance P and neurokinin A, contributing to its efficacy in preventing bronchoconstriction induced by non-allergic stimuli.
Preclinical and Clinical Efficacy: A Summary of Key Findings
Nedocromil sodium underwent a rigorous evaluation process to establish its safety and efficacy profile.
Preclinical Pharmacology
In vitro studies consistently demonstrated the inhibitory effects of Nedocromil sodium on mediator release from various inflammatory cells.
| Cell Type | Mediator/Process Inhibited | Potency (Compared to Cromolyn Sodium) |
| Mast Cells | Histamine, Prostaglandin D2, Leukotriene C4 release | More potent in some models |
| Eosinophils | Leukotriene C4 production | Effective inhibitor |
| Neutrophils | Superoxide generation | Effective inhibitor |
| Alveolar Macrophages | Beta-glucuronidase release | Effective inhibitor |
Clinical Trials
Numerous clinical trials confirmed the efficacy of Nedocromil sodium in the management of mild to moderate asthma.[1]
| Trial Type | Key Findings |
| Allergen Challenge Studies | Significantly inhibited both the early and late asthmatic responses to inhaled allergens.[6] |
| Exercise-Induced Asthma Studies | Provided effective protection against exercise-induced bronchoconstriction. |
| Long-term Placebo-Controlled Studies | Demonstrated improvements in asthma symptoms, reduced reliance on bronchodilators, and improved lung function over several weeks of treatment.[1] |
| Comparative Studies | Showed greater potency than cromolyn sodium in inhibiting bronchoconstriction induced by various challenges.[1] |
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validity of the findings, the development of Nedocromil sodium relied on well-defined experimental protocols.
In Vitro Mast Cell Degranulation Assay
Objective: To determine the inhibitory effect of Nedocromil sodium on the release of mediators from mast cells.
Methodology:
-
Cell Culture: Human or animal-derived mast cells (e.g., rat peritoneal mast cells) are cultured under standard conditions.
-
Sensitization: Cells are sensitized with IgE antibodies specific to a particular antigen (e.g., ovalbumin).
-
Pre-incubation: Sensitized cells are pre-incubated with varying concentrations of Nedocromil sodium or a vehicle control for a specified period.
-
Challenge: The cells are then challenged with the specific antigen to induce degranulation.
-
Mediator Quantification: The supernatant is collected, and the amount of released mediators (e.g., histamine, beta-hexosaminidase) is quantified using techniques such as ELISA or enzymatic assays.
-
Data Analysis: The percentage of inhibition of mediator release is calculated for each concentration of Nedocromil sodium to determine the IC50 value.
Clinical Trial Protocol for Allergen-Induced Asthma
Objective: To evaluate the efficacy of inhaled Nedocromil sodium in preventing the early and late asthmatic responses to allergen inhalation.
Methodology:
-
Patient Selection: Subjects with a history of mild to moderate allergic asthma and a documented positive skin prick test to a specific allergen are recruited.
-
Baseline Assessment: Baseline lung function (e.g., FEV1) is measured.
-
Randomization: Patients are randomized in a double-blind fashion to receive either inhaled Nedocromil sodium (e.g., 4 mg) or a placebo.
-
Drug Administration: The study drug is administered a short time before the allergen challenge.
-
Allergen Challenge: Patients inhale a nebulized solution of the specific allergen at a predetermined dose.
-
Lung Function Monitoring: FEV1 is measured at frequent intervals for the first few hours to assess the early asthmatic response (EAR). Measurements are then continued for several hours (e.g., up to 8-12 hours) to assess the late asthmatic response (LAR).
-
Data Analysis: The percentage fall in FEV1 from baseline is calculated for both the EAR and LAR. The protective effect of Nedocromil sodium is determined by comparing the fall in FEV1 in the active treatment group to the placebo group.
Conclusion: A Legacy of Innovation
The discovery and development of Nedocromil sodium represent a significant chapter in the history of asthma therapeutics. Building on the foundation laid by cromolyn sodium, the scientists at Fisons successfully engineered a second-generation mast cell stabilizer with a broader and more potent anti-inflammatory profile. Its unique mechanism of action, involving the modulation of chloride channels and inhibition of multiple inflammatory cell types and neuronal pathways, underscored a deeper understanding of the complex pathophysiology of asthma. Although its use has declined with the advent of other classes of asthma medications, the story of Nedocromil sodium remains a testament to the power of targeted drug discovery and its impact on improving the management of chronic respiratory diseases.
References
- 1. Clinical evaluation of nedocromil sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nedocromil Sodium in Attenuating Late-Phase Asthmatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The late-phase asthmatic reaction (LAR), a prolonged bronchoconstriction occurring hours after allergen exposure, is a key feature of chronic asthma, driven by a complex inflammatory cascade. Nedocromil sodium, a pyranoquinolone derivative, has demonstrated significant efficacy in inhibiting this late-phase response. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to nedocromil sodium's role in mitigating the LAR. Through a comprehensive review of preclinical and clinical data, this document elucidates the drug's multifaceted action on various inflammatory cells and signaling pathways, offering a valuable resource for researchers and professionals in the field of respiratory drug development.
Introduction
The biphasic nature of the asthmatic response to an allergen challenge, consisting of an early-phase reaction (EAR) and a subsequent late-phase asthmatic reaction (LAR), is a well-established phenomenon. While the EAR is primarily driven by the immediate degranulation of mast cells, the LAR is characterized by a more sustained and cellular inflammatory response, involving the infiltration and activation of eosinophils, neutrophils, and other leukocytes. This influx of inflammatory cells leads to prolonged airway obstruction, increased bronchial hyperresponsiveness, and airway remodeling, making the LAR a critical target for anti-asthma therapies.
Nedocromil sodium has emerged as a non-steroidal anti-inflammatory agent with a notable ability to inhibit the LAR.[1] Its prophylactic use has been shown to prevent both the early and late responses to allergen and exercise challenges.[2] This guide delves into the core mechanisms of nedocromil sodium's action, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Mechanism of Action: A Multi-Cellular Inhibitory Effect
Nedocromil sodium exerts its anti-inflammatory effects by acting on a variety of inflammatory cells pivotal to the late-phase asthmatic reaction.[3] Its primary mechanism is often described as "mast cell stabilization," but its actions extend to other key players in the inflammatory cascade.[4]
Inhibition of Mast Cell Degranulation
Nedocromil sodium is recognized for its ability to stabilize mast cells, thereby preventing the release of pre-formed and newly synthesized inflammatory mediators such as histamine, prostaglandins, and leukotrienes.[3] This action is crucial in attenuating the initial phase of the allergic response, which subsequently triggers the late-phase reaction. The stabilization is thought to occur through the modulation of ion channels, specifically by inhibiting chloride ion flux, which in turn affects the influx of calcium ions necessary for degranulation.[5][6]
Effects on Eosinophils and Neutrophils
A hallmark of the late-phase asthmatic reaction is the infiltration of eosinophils and neutrophils into the airways. Nedocromil sodium has been shown to inhibit the chemotaxis of these cells, thereby reducing their accumulation at the site of inflammation.[7] This effect is critical in preventing the sustained airway inflammation and damage associated with the LAR.
Modulation of Macrophage and Monocyte Activity
Alveolar macrophages and monocytes play a significant role in the inflammatory response through the release of cytokines and other mediators. Nedocromil sodium has been demonstrated to inhibit the IgE-dependent activation of these cells, further contributing to its broad anti-inflammatory profile.[8]
Neuronal Pathway Inhibition
Beyond its effects on inflammatory cells, nedocromil sodium may also act on sensory nerves in the airways.[9] By modulating neuronal pathways, it can help to reduce neurogenic inflammation, a component that contributes to bronchoconstriction and hyperresponsiveness.
Quantitative Data on the Inhibition of Late-Phase Asthmatic Reactions
The efficacy of nedocromil sodium in inhibiting the late-phase asthmatic reaction has been quantified in several clinical and preclinical studies. The following tables summarize key quantitative findings.
| Table 1: Effect of Nedocromil Sodium on Allergen-Induced Late-Phase Asthmatic Reaction (FEV1) | |
| Parameter | Result |
| Study Design | Double-blind, placebo-controlled, crossover |
| Subjects | 14 adult patients with bronchial asthma |
| Intervention | Nedocromil sodium (3 x 4 mg) vs. Placebo |
| Primary Outcome | Maximum percentage fall in Forced Expiratory Volume in 1 second (FEV1) during the late-phase reaction |
| Inhibition of Maximum FEV1 Fall | 21.0% reduction compared to placebo (p = 0.003)[6] |
| Table 2: Inhibition of Inflammatory Mediator Release by Nedocromil Sodium | |
| Parameter | Result |
| Experimental Model | Passively sensitized human lung fragments |
| Intervention | Nedocromil sodium at various concentrations |
| Outcome | Inhibition of antigen-induced mediator release |
| Leukotriene Release Inhibition | 30% at 0.1 µM; 38% at 1 µM |
| Histamine Release Inhibition | 43% at both 0.1 µM and 1 µM |
| Table 3: Inhibition of Inflammatory Cell Chemotaxis by Nedocromil Sodium | |
| Parameter | Result |
| Cell Types | Human neutrophils and eosinophils |
| Chemotactic Agents | Platelet-activating factor (PAF), Leukotriene B4 (LTB4) |
| Outcome | IC50 for inhibition of chemotaxis |
| Neutrophil Chemotaxis Inhibition (PAF-induced) | ~10⁻⁸ M[7] |
| Eosinophil Chemotaxis Inhibition (PAF-induced) | ~10⁻⁶ M[7] |
| Eosinophil Chemotaxis Inhibition (LTB4-induced) | ~10⁻⁷ M[7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of nedocromil sodium and late-phase asthmatic reactions.
Allergen Bronchoprovocation Challenge
Objective: To induce a late-phase asthmatic reaction in a controlled setting to evaluate the efficacy of an investigational drug.
Protocol:
-
Subject Selection: Recruit subjects with a history of mild to moderate asthma and a documented late-phase response to a specific allergen.
-
Baseline Measurement: Measure the subject's baseline Forced Expiratory Volume in 1 second (FEV1).
-
Drug Administration: Administer the investigational drug (e.g., inhaled nedocromil sodium 4 mg) or placebo in a double-blind, randomized manner, typically 30 minutes prior to the allergen challenge.
-
Allergen Inhalation: The subject inhales increasing concentrations of the specific allergen at set intervals (e.g., every 2 minutes).
-
FEV1 Monitoring: Monitor FEV1 after each allergen inhalation. The challenge is stopped when a predetermined fall in FEV1 (e.g., ≥20% from baseline) is achieved, marking the early-phase reaction.
-
Late-Phase Monitoring: Continue to monitor FEV1 at regular intervals (e.g., hourly) for up to 12 hours post-challenge to assess the late-phase asthmatic reaction.[6]
-
Data Analysis: Calculate the maximum percentage fall in FEV1 during the late phase (typically 3-8 hours post-challenge) and compare the results between the drug and placebo groups.
Bronchoalveolar Lavage (BAL) and Inflammatory Cell Analysis
Objective: To quantify the influx of inflammatory cells into the airways during the late-phase asthmatic reaction.
Protocol:
-
Procedure Timing: Perform BAL at a specific time point after the allergen challenge, corresponding to the peak of the late-phase reaction (e.g., 4-6 hours).
-
Bronchoscope Insertion: Under local anesthesia, insert a flexible bronchoscope into a subsegment of the lung.
-
Lavage Instillation: Instill a sterile saline solution (e.g., 4 x 50 mL aliquots) into the wedged lung segment.
-
Fluid Aspiration: Gently aspirate the fluid after each instillation.
-
Sample Processing: Pool the collected BAL fluid and place it on ice. Centrifuge the fluid to separate the cellular components from the supernatant.
-
Cell Counting and Differentiation: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate and count macrophages, eosinophils, neutrophils, and lymphocytes. Alternatively, use flow cytometry with specific cell surface markers for more precise quantification.
-
Data Analysis: Compare the absolute numbers and percentages of different inflammatory cells in the BAL fluid between subjects who received the investigational drug and those who received a placebo.
Signaling Pathways and Visualizations
The inhibitory effects of nedocromil sodium are rooted in its ability to modulate key signaling pathways within inflammatory cells.
Inhibition of Mast Cell Activation and Degranulation
The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to degranulation. A critical step in this process is the influx of extracellular calcium. Nedocromil sodium is believed to interfere with this process by inhibiting chloride ion channels. The resulting change in the cell's membrane potential is thought to indirectly inhibit the opening of calcium channels, thereby preventing the rise in intracellular calcium required for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators.
Experimental Workflow for Assessing Nedocromil Sodium's Efficacy
The evaluation of nedocromil sodium's role in inhibiting late-phase asthmatic reactions typically follows a structured experimental workflow, from subject recruitment to data analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proinflammatory Pathways in the Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asthma.net [asthma.net]
- 5. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 7. Nedocromil sodium inhibition of IgE-mediated activation of human mononuclear phagocytes and platelets from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Nedocromil Sodium in Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedocromil sodium is a pyranoquinolone anti-inflammatory drug historically used in the prophylactic management of asthma. Its therapeutic efficacy stems from a multi-faceted mechanism of action that involves the modulation of various key molecular targets within the complex inflammatory cascade of the airways. This technical guide provides a comprehensive overview of the molecular interactions of Nedocromil sodium, focusing on its effects on inflammatory cells, sensory nerves, and airway epithelial cells. We present a detailed summary of its quantitative effects on mediator release, cellular chemotaxis, and adhesion molecule expression. Furthermore, this guide outlines the experimental protocols for key assays used to elucidate these mechanisms and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction
Airway inflammation is a hallmark of asthma, characterized by the infiltration and activation of numerous inflammatory cells, including mast cells, eosinophils, neutrophils, and T lymphocytes. These cells release a plethora of mediators, such as histamine, leukotrienes, and cytokines, which orchestrate the pathological changes observed in asthma, including bronchoconstriction, airway hyperresponsiveness, and airway remodeling. Nedocromil sodium exerts its anti-inflammatory effects by targeting multiple stages of this inflammatory cascade. Unlike corticosteroids, its mechanism is not broadly immunosuppressive but rather targets specific cellular functions and signaling pathways. This document serves as a detailed technical resource on the molecular targets of Nedocromil sodium, providing researchers and drug development professionals with a thorough understanding of its pharmacological profile.
Effects on Inflammatory Cells
Nedocromil sodium modulates the function of a wide array of inflammatory cells involved in the pathogenesis of airway inflammation. Its primary actions include the inhibition of mediator release, chemotaxis, and cellular activation.
Mast Cells
Mast cell stabilization is a well-recognized mechanism of Nedocromil sodium. It inhibits the release of preformed and newly synthesized mediators from mast cells upon immunological and non-immunological stimulation.
-
Inhibition of Mediator Release: Nedocromil sodium effectively inhibits the release of histamine and other mediators from mast cells. This inhibition is concentration-dependent and varies with the mast cell subtype and stimulus.[1][2] Nedocromil sodium has been shown to be an order of magnitude more effective than sodium cromoglycate in inhibiting histamine release from human pulmonary mast cells obtained by bronchoalveolar lavage.[2]
Eosinophils
Eosinophils are key players in the late-phase asthmatic response and chronic airway inflammation. Nedocromil sodium has been shown to inhibit several key functions of eosinophils.
-
Inhibition of Chemotaxis: Nedocromil sodium is a potent inhibitor of eosinophil chemotaxis in response to various chemoattractants, including platelet-activating factor (PAF) and leukotriene B4 (LTB4).[3]
-
Inhibition of Mediator Release: The drug also inhibits the synthesis and release of inflammatory mediators from eosinophils, such as leukotriene C4 (LTC4).[4][5]
Neutrophils
Neutrophils are also implicated in severe asthma and acute exacerbations. Nedocromil sodium can modulate neutrophil function, although its effects are less pronounced compared to eosinophils.
-
Inhibition of Chemotaxis: Nedocromil sodium has been demonstrated to inhibit the chemotaxis of neutrophils in response to various stimuli.
T Lymphocytes
T lymphocytes, particularly T helper 2 (Th2) cells, play a central role in orchestrating allergic inflammation. Nedocromil sodium has been shown to interfere with T-cell activation and function.
-
Inhibition of T-Cell Activation: Nedocromil sodium inhibits the proliferation of T-cells and the production of cytokines, such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α), following mitogen or antigen stimulation.[1] This effect is attributed to the inhibition of the increase in cytosolic calcium that is an essential step in T-cell activation.[1]
Platelets
Platelet activation can contribute to airway inflammation. Nedocromil sodium has been found to inhibit platelet activation induced by PAF.[6]
Data Presentation: Quantitative Effects of Nedocromil Sodium
The following tables summarize the quantitative data on the inhibitory effects of Nedocromil sodium on various molecular targets.
Table 1: Inhibition of Mediator Release
| Cell Type | Mediator | Stimulus | IC50/IC30 | Reference |
| Human Eosinophils | Leukotriene C4 (LTC4) | A23187 | IC30: 5.6 x 10⁻⁵ M | [4] |
| Human Eosinophils | Leukotriene C4 (LTC4) | Opsonized Zymosan | IC30: 6.3 x 10⁻⁵ M | [4] |
| Human Platelets | Thromboxane B2 | Platelet-Activating Factor (PAF) | IC50: 5 x 10⁻⁹ M | [6] |
Table 2: Inhibition of Cellular Chemotaxis
| Cell Type | Chemoattractant | IC50 | Reference |
| GM-CSF Primed Human Eosinophils | fMLP and NAF/IL-8 | ~1 to 10 nM | [3] |
| IL-3 Primed Human Eosinophils | fMLP and NAF/IL-8 | ~1 nM | [3] |
| Human Eosinophils | C5a | ~10 to 100 nM | [3] |
Table 3: Inhibition of Platelet Activation
| Parameter | Stimulus | IC50 | Reference |
| Shape Change | Platelet-Activating Factor (PAF) | 3 x 10⁻⁹ M | [6] |
| Shape Change | Thrombin | 2 x 10⁻⁸ M | [6] |
| Aggregation | Platelet-Activating Factor (PAF) | 2 x 10⁻⁹ M | [6] |
| Inositol 1,4,5-triphosphate formation | Platelet-Activating Factor (PAF) | 3 x 10⁻⁷ M | [6] |
| Inositol 1,4,5-triphosphate formation | Thrombin | 1 x 10⁻⁷ M | [6] |
| Intracellular Free Calcium Increase | - | 4 x 10⁻⁷ M | [6] |
| Diacylglycerol Formation | - | 9 x 10⁻⁹ M | [6] |
| Protein Kinase C Translocation | - | 1 x 10⁻⁷ M | [6] |
Effects on Sensory Nerves and Neurogenic Inflammation
Neurogenic inflammation, mediated by the release of neuropeptides from sensory nerves, contributes to the symptoms of asthma. Nedocromil sodium has been shown to inhibit the activation of sensory nerves and the subsequent release of neuropeptides.
-
Inhibition of Neuropeptide-Induced Effects: Nedocromil sodium can attenuate the bronchoconstriction induced by neurokinin A (NKA).[7] Clinical studies have demonstrated that pretreatment with Nedocromil sodium significantly shifts the dose-response curve for NKA-induced bronchoconstriction.[7]
Effects on Airway Epithelial Cells and Adhesion Molecules
The airway epithelium is not merely a physical barrier but also an active participant in the inflammatory response. Nedocromil sodium can modulate epithelial cell function and the expression of adhesion molecules.
-
Inhibition of Adhesion Molecule Expression: Nedocromil sodium has been shown to suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin on human umbilical vein endothelial cells (HUVECs).[8] However, it did not significantly affect the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[8][9]
Signaling Pathways Modulated by Nedocromil Sodium
The inhibitory effects of Nedocromil sodium are mediated through its interaction with several intracellular signaling pathways.
Calcium Signaling
As mentioned in the context of T-cell activation, a key mechanism of Nedocromil sodium is the inhibition of intracellular calcium mobilization.[1] This disruption of calcium signaling is a common thread in its inhibitory effects on various inflammatory cells.
MAP Kinase and NF-κB Signaling Pathways
While direct, quantitative data on Nedocromil's effect on MAP kinase and NF-κB pathways are limited, its broad anti-inflammatory profile suggests a potential modulatory role. These pathways are central to the production of pro-inflammatory cytokines and adhesion molecules. Further research is warranted to fully elucidate the specific interactions of Nedocromil sodium with these critical signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of Nedocromil sodium.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
-
Cell Culture and Sensitization: Human mast cells (e.g., LAD2 cell line) are cultured in appropriate media. For IgE-mediated degranulation, cells are sensitized overnight with human IgE.
-
Cell Stimulation: Sensitized cells are washed and resuspended in a buffered salt solution (e.g., HEPES buffer with 0.04% BSA). Cells are then stimulated with a secretagogue such as anti-IgE antibody or compound 48/80 for a defined period (e.g., 30 minutes) at 37°C in the presence or absence of varying concentrations of Nedocromil sodium.
-
Quantification of β-Hexosaminidase: The reaction is stopped by centrifugation. The supernatant, containing released β-hexosaminidase, is incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer). The reaction is terminated with a stop solution (e.g., glycine buffer), and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with a detergent like Triton X-100).
Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to assess the chemotactic response of inflammatory cells.[10][11]
-
Chamber Setup: A two-compartment chamber is used, separated by a microporous membrane (e.g., 3-8 µm pore size, depending on the cell type). The lower compartment is filled with a chemoattractant (e.g., LTB4, PAF) in the presence or absence of Nedocromil sodium.
-
Cell Migration: A suspension of isolated inflammatory cells (e.g., eosinophils, neutrophils) is placed in the upper compartment. The chamber is incubated at 37°C in a humidified atmosphere for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, the membrane is removed, fixed, and stained (e.g., with Diff-Quik). The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
Western Blot for p38 MAPK Phosphorylation
This technique is used to detect the phosphorylation status of p38 MAP kinase, an indicator of its activation.[8][10]
-
Cell Lysis and Protein Quantification: Inflammatory cells are stimulated in the presence or absence of Nedocromil sodium. The cells are then lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[11][12]
-
Cell Culture and Treatment: Adherent inflammatory cells (e.g., macrophages) are grown on coverslips and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of Nedocromil sodium.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Microscopy and Analysis: The coverslips are mounted on microscope slides, and the cellular localization of p65 is visualized using a fluorescence microscope. The degree of nuclear translocation can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Intracellular Calcium Measurement using Fura-2 AM
This ratiometric fluorescence method allows for the quantification of changes in intracellular calcium concentration.[13][14][15]
-
Cell Loading: Cells (e.g., T lymphocytes) are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Stimulation and Data Acquisition: The loaded cells are placed in a fluorometer or on a fluorescence microscope stage. A baseline fluorescence is recorded before the addition of a stimulus (e.g., anti-CD3 antibody for T-cells) in the presence or absence of Nedocromil sodium. Fluorescence is measured at an emission wavelength of ~510 nm, with excitation alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio) is calculated. An increase in this ratio indicates an increase in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of inflammatory cell activation and inhibition by Nedocromil sodium.
Experimental Workflows
Caption: Experimental workflow for the mast cell degranulation assay.
Caption: Experimental workflow for the Boyden chamber chemotaxis assay.
Conclusion
Nedocromil sodium is an anti-inflammatory agent with a diverse range of molecular targets in the context of airway inflammation. Its ability to inhibit the activation and function of multiple inflammatory cell types, including mast cells, eosinophils, and T lymphocytes, underscores its broad-spectrum anti-inflammatory properties. The primary mechanisms of action appear to be the inhibition of intracellular calcium signaling, which in turn affects mediator release, chemotaxis, and cellular activation. Furthermore, its effects on sensory nerves and epithelial cell adhesion contribute to its overall therapeutic benefit. This technical guide provides a detailed overview of the molecular pharmacology of Nedocromil sodium, offering a valuable resource for researchers and clinicians in the field of respiratory medicine and drug development. Further investigation into its precise interactions with specific signaling molecules, such as components of the MAP kinase and NF-κB pathways, and specific chloride channels will continue to refine our understanding of this multifaceted drug.
References
- 1. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umimpact.umt.edu [umimpact.umt.edu]
- 3. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nedocromil sodium inhibits the A23187- and opsonized zymosan-induced leukotriene formation by human eosinophils but not by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of receptor-mediated platelet activation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of nedocromil sodium on the bronchoconstrictor effect of neurokinin A in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of p38 MAPK by Western blot [bio-protocol.org]
- 9. [A mechanism for the anti-inflammatory effect of nedocromil; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 11. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 12. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. hellobio.com [hellobio.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy and Safety of Nedocromil Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative recognized for its anti-inflammatory properties, primarily in the context of allergic airway diseases such as asthma. It functions as a mast cell stabilizer, inhibiting the release of various inflammatory mediators. This technical guide provides an in-depth overview of the preclinical studies that have established the efficacy and safety profile of Nedocromil sodium, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.
Efficacy Data
The preclinical efficacy of Nedocromil sodium has been demonstrated across a range of in vitro and in vivo models, highlighting its inhibitory effects on key inflammatory cells and processes involved in the pathophysiology of allergic asthma.
In Vitro Efficacy
Nedocromil sodium has been shown to inhibit the activation and degranulation of mast cells, the activation of eosinophils, and the release of inflammatory mediators from various cell types.[1][2]
Table 1: In Vitro Inhibition of Inflammatory Mediator Release by Nedocromil Sodium
| Cell Type | Stimulus | Mediator Inhibited | Concentration | Percent Inhibition | IC50 / IC30 | Reference |
| Human Lung Fragments | House Dust Mite Antigen | Histamine | 0.1 µM | 43% | - | [1] |
| Human Lung Fragments | House Dust Mite Antigen | Histamine | 1 µM | 43% | - | [1] |
| Human Lung Fragments | House Dust Mite Antigen | Leukotrienes | 0.1 µM | 30% | - | [1] |
| Human Lung Fragments | House Dust Mite Antigen | Leukotrienes | 1 µM | 38% | - | [1] |
| Human Eosinophils | Calcium Ionophore A23187 | Leukotriene C4 | - | - | IC30: 5.6 x 10⁻⁵ M | [3] |
| Human Eosinophils | Opsonized Zymosan | Leukotriene C4 | - | - | IC30: 6.3 x 10⁻⁵ M | [3] |
Table 2: In Vitro Effects of Nedocromil Sodium on Eosinophil Function
| Eosinophil Function | Stimulus | Nedocromil Concentration | Effect | Reference |
| Activation | Platelet-Activating Factor (PAF) | 10⁻⁷ M (optimal) | Dose-dependent inhibition of upregulation of effector function | [4] |
| Density Change | Culture in Conditioned Medium | 10 µM | Inhibited the decrease in cell density | [3] |
In Vivo Efficacy
Animal models have been instrumental in demonstrating the protective effects of Nedocromil sodium against allergen-induced airway responses.
Table 3: In Vivo Efficacy of Nedocromil Sodium in Animal Models
| Animal Model | Challenge | Nedocromil Sodium Treatment | Key Findings | Reference |
| Allergic Sheep | Ascaris suum antigen | 20 mg (aerosol) | Significantly reduced the early and blocked the late bronchial response. | [5] |
| Allergic Sheep | Ascaris suum antigen | 1 mg/kg (aerosol) | Blocked both early and late increases in specific lung resistance. Prevented antigen-induced airway hyperresponsiveness. | [6][7] |
| Brown Norway Rats | Ovalbumin | Pre-challenge administration | Blocked both early and late responses and significantly reduced airway smooth muscle growth. | [8] |
Mechanism of Action
The primary mechanism of action of Nedocromil sodium is the stabilization of mast cells, which prevents the release of pre-formed and newly synthesized inflammatory mediators.[2][9] This is thought to be achieved, at least in part, through the inhibition of chloride ion flux across the cell membrane, which is a critical step in the degranulation process.[10][11]
Caption: Proposed mechanism of action of Nedocromil sodium on mast cell stabilization.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay (General Protocol)
This protocol outlines the general steps to assess the inhibitory effect of Nedocromil sodium on antigen-induced histamine release from mast cells.
Caption: Workflow for an in vitro mast cell degranulation assay.
Detailed Steps:
-
Mast Cell Isolation: Mast cells are isolated from a relevant source, such as human lung parenchyma or bronchoalveolar lavage fluid, using enzymatic digestion and purification techniques.
-
Sensitization: The isolated mast cells are sensitized by incubation with human IgE specific to a particular antigen (e.g., house dust mite).
-
Pre-incubation with Nedocromil Sodium: The sensitized mast cells are pre-incubated with varying concentrations of Nedocromil sodium or a vehicle control for a defined period.
-
Antigen Challenge: The cells are then challenged with the specific antigen to induce degranulation.
-
Termination of Reaction: The degranulation reaction is stopped, typically by centrifugation at a low temperature.
-
Mediator Quantification: The supernatant is collected, and the amount of released histamine is quantified using a sensitive method like an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Calculation of Inhibition: The percentage inhibition of histamine release by Nedocromil sodium is calculated by comparing the amount of histamine released in the presence of the drug to that released in the vehicle control.
In Vivo Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs (General Protocol)
This protocol describes a common model to evaluate the effect of Nedocromil sodium on airway hyperresponsiveness.
Caption: Workflow for an in vivo model of airway hyperresponsiveness in guinea pigs.
Detailed Steps:
-
Sensitization: Guinea pigs are actively sensitized to ovalbumin (OVA) through a series of intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide.
-
Allergen Challenge: After a period to allow for an immune response to develop, the sensitized animals are challenged with aerosolized OVA to induce an allergic airway response. This can be a single challenge or multiple challenges over a period of time.
-
Drug Administration: Nedocromil sodium is administered to the animals, typically via inhalation, at a specified time before or after the OVA challenge. A control group receives a vehicle.
-
Measurement of Airway Hyperresponsiveness: At a defined time point after the final challenge, airway responsiveness is assessed. This is often done by measuring the bronchoconstrictor response to increasing concentrations of an inhaled spasmogen, such as acetylcholine or histamine.
-
Data Analysis: The dose-response curves to the spasmogen are compared between the different treatment groups to determine if Nedocromil sodium attenuated the airway hyperresponsiveness.
Safety and Toxicology
Preclinical safety evaluation of Nedocromil sodium has been extensive, involving single-dose to long-term studies in various animal species, including mice, rats, rabbits, and dogs. These studies have consistently demonstrated that Nedocromil sodium has a low order of toxicity and high safety margins.[12] General pharmacology and toxicology studies have shown no adverse effects even at high infused or inhaled doses.[12]
Table 4: Summary of Preclinical Safety Findings for Nedocromil Sodium
| Study Type | Species | Key Findings | Reference |
| General Toxicology | Mouse, Rat, Rabbit, Dog | Low order of toxicity, high safety margins. No adverse effects at high infused or inhaled doses. | [12] |
| Reproductive Toxicology | Not specified | No evidence of teratogenicity or adverse effects on fertility. | - |
| Mutagenicity | Not specified | No mutagenic potential in a battery of tests. | - |
| Carcinogenicity | Not specified | No evidence of carcinogenic potential in long-term studies. | - |
Conclusion
The preclinical data for Nedocromil sodium provide a strong foundation for its clinical use in allergic airway diseases. In vitro studies have clearly demonstrated its ability to inhibit the release of key inflammatory mediators from mast cells and to modulate the activity of eosinophils. In vivo studies in relevant animal models have confirmed its efficacy in preventing both early and late-phase asthmatic responses and in reducing airway hyperresponsiveness. The mechanism of action, centered on mast cell stabilization potentially through the inhibition of chloride channels, provides a rational basis for its anti-inflammatory effects. Furthermore, an extensive preclinical safety program has established a favorable toxicology profile, indicating a low potential for adverse effects. This comprehensive body of preclinical evidence underscores the therapeutic potential of Nedocromil sodium as a safe and effective anti-inflammatory agent for the management of asthma and other allergic conditions.
References
- 1. Nedocromil sodium inhibits antigen-induced contraction of human lung parenchymal and bronchial strips, and the release of sulphidopeptide-leukotriene and histamine from human lung fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of nedocromil sodium and cromolyn sodium on antigen-induced responses in allergic sheep in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nedocromil sodium on specific mediator- and antigen-induced airway responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nedocromil sodium in allergen-induced bronchial responses and airway hyperresponsiveness in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nedocromil sodium on allergen-induced airway responses and changes in the quantity of airway smooth muscle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General pharmacology, pharmacokinetics, and toxicology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedocromil Sodium: A Technical Guide to its Impact on Cytokine Release from Inflammatory Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedocromil sodium is an anti-inflammatory agent recognized for its therapeutic efficacy in allergic and inflammatory conditions, particularly asthma. Its mechanism of action extends beyond simple mast cell stabilization, involving the modulation of cytokine and mediator release from a variety of inflammatory cells. This technical guide provides an in-depth analysis of the quantitative effects of nedocromil sodium on cytokine release, details the experimental methodologies used to ascertain these effects, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Inflammatory cells, including mast cells, eosinophils, macrophages, and T-lymphocytes, are key players in the pathogenesis of allergic and inflammatory diseases. Upon activation, these cells release a plethora of pro-inflammatory mediators, including cytokines, which amplify and sustain the inflammatory response. Nedocromil sodium has been shown to interfere with these processes, thereby attenuating inflammation.[1][2][3] This document serves as a comprehensive resource for understanding the specific inhibitory effects of nedocromil sodium on cytokine release from these critical cell populations.
Quantitative Impact of Nedocromil Sodium on Cytokine and Mediator Release
The following tables summarize the quantitative data on the inhibitory effects of nedocromil sodium on the release of various cytokines and inflammatory mediators from different inflammatory cell types.
Table 1: Effect of Nedocromil Sodium on Mast Cell Mediator Release
| Cell Type | Stimulus | Mediator | Nedocromil Sodium Concentration | Percent Inhibition | Reference |
| Rat Peritoneal Mast Cells (PMC) | Antigen | TNF-α | 10⁻⁴ M | 42% | [4] |
| Rat Peritoneal Mast Cells (PMC) | - | TNF-α (cytotoxicity) | 10⁻⁵ M - 10⁻³ M | 20-37% | [4] |
| Intestinal Mucosal Mast Cells (IMMC) | - | TNF-α (cytotoxicity) | 10⁻⁵ M - 10⁻³ M | 20-37% | [4] |
| Human Bronchoalveolar Lavage Mast Cells | - | Histamine | Not specified | Inhibited | [5] |
| Human Dispersed Lung Mast Cells | - | Histamine | Not specified | Inhibited | [5] |
Table 2: Effect of Nedocromil Sodium on Macrophage and Epithelial Cell Cytokine Release
| Cell Type | Stimulus | Cytokine/Mediator | Nedocromil Sodium Concentration | Percent Inhibition | Reference |
| Human Alveolar Macrophages (from asthmatics) | Zymosan | LTB₄ | 10⁻⁴ M | Decreased | [6] |
| Human Alveolar Macrophages (from asthmatics) | LTC₄ or LTE₄ | LTB₄ and 5-HETE | 10⁻⁴ M | Decreased | [6] |
| Human Bronchial Epithelial Cells | Ozone (10-50 ppb) | TNF-α, GM-CSF, sICAM-1 | 10⁻⁵ M | Reduced | [7] |
| Human Bronchial Epithelial Cells | IL-1β | GM-CSF | 10⁻⁵ M | >40% | [8] |
Table 3: Effect of Nedocromil Sodium on Eosinophil and T-Cell Mediator Release
| Cell Type | Stimulus | Mediator/Response | Nedocromil Sodium Concentration | Effect | Reference |
| Human Eosinophils | Platelet Activating Factor (PAF) | Eosinophil Activation | 10⁻⁷ M (optimal) | Dose-dependent inhibition | [9] |
| Human Eosinophils | fMLP | LTC₄ Release | Not specified | Inhibition suggested | [9] |
| Murine T-lymphocytes | Mitogen/Antigen | Proliferation | 10⁻⁸ M - 10⁻⁶ M | Inhibited | [10] |
| Murine T-lymphocytes | Mitogen | IL-2, TNF-α | Not specified | Interfered with production | [10] |
| GM-CSF-primed Human Eosinophils | FMLP and NAF/IL-8 | Chemotaxis | IC₅₀ ≈ 1-10 nmol/L | ~60% inhibition | [11] |
| IL-3-primed Human Eosinophils | FMLP and NAF/IL-8 | Chemotaxis | IC₅₀ ≈ 1 nmol/L | Complete inhibition | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for replicating and expanding upon this research.
Inhibition of TNF-α Release from Rat Peritoneal Mast Cells
-
Cell Isolation and Culture:
-
Elicit peritoneal cells from male Sprague-Dawley rats by intraperitoneal injection of a suitable buffer (e.g., Tyrode's buffer).
-
Harvest the peritoneal fluid and centrifuge to pellet the cells.
-
Purify mast cells using a density gradient centrifugation method (e.g., Percoll gradient).
-
Resuspend the purified mast cells in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal calf serum, antibiotics, and L-glutamine.
-
-
Experimental Procedure:
-
Pre-treat the mast cell cultures with varying concentrations of nedocromil sodium (e.g., 10⁻⁵ M to 10⁻³ M) for a specified duration (e.g., 2 to 6 hours).[4]
-
Wash the cells to remove the drug.
-
Stimulate the mast cells with an appropriate secretagogue, such as an antigen (if cells are sensitized) or a calcium ionophore.
-
Incubate for a period sufficient to allow for TNF-α release (e.g., 6 hours).[4]
-
Centrifuge the cell suspension to collect the supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a sensitive and specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Alternatively, assess TNF-α-dependent cytotoxicity using a bioassay with a TNF-α-sensitive cell line (e.g., L929 fibroblasts).[4]
-
Inhibition of GM-CSF Release from Human Bronchial Epithelial Cells
-
Cell Culture:
-
Obtain primary human bronchial epithelial cells from bronchial brushings or biopsies.
-
Culture the cells in a specialized airway epithelial cell growth medium until they reach confluence.
-
-
Experimental Procedure:
-
Pre-treat the confluent epithelial cell monolayers with nedocromil sodium (e.g., 10⁻⁵ M) for a short period (e.g., 30 minutes).
-
Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), to induce GM-CSF release.[8]
-
Co-incubate the cells with the stimulus and nedocromil sodium for a defined time course (e.g., 24 hours).
-
Collect the culture supernatant at the end of the incubation period.
-
-
GM-CSF Quantification:
-
Measure the concentration of GM-CSF in the collected supernatants using a human GM-CSF specific ELISA kit.
-
Inhibition of LTB₄ Release from Human Alveolar Macrophages
-
Cell Isolation:
-
Obtain human alveolar macrophages from bronchoalveolar lavage (BAL) fluid of asthmatic patients.
-
Separate the macrophages from other BAL fluid components by adherence to plastic culture dishes.
-
-
Experimental Procedure:
-
Pre-incubate the adherent alveolar macrophages with nedocromil sodium (e.g., 10⁻⁴ M) for a specified time.
-
Stimulate the cells with zymosan or sulfidopeptide leukotrienes (LTC₄ or LTE₄).[6]
-
Incubate for a period that allows for the synthesis and release of LTB₄.
-
Terminate the reaction and collect the cell culture supernatant.
-
-
LTB₄ Quantification:
-
Extract the lipid mediators from the supernatant using a solid-phase extraction method.
-
Quantify the amount of LTB₄ using High-Performance Liquid Chromatography (HPLC) or a specific LTB₄ ELISA kit.[6]
-
Signaling Pathways and Experimental Workflow
The inhibitory effects of nedocromil sodium on cytokine release are underpinned by its ability to interfere with key intracellular signaling events.
Proposed Signaling Pathway for Nedocromil Sodium in Mast Cells
Nedocromil sodium is believed to exert its mast cell-stabilizing effects primarily by inhibiting the influx of extracellular calcium, a critical step in the degranulation process.[12][13] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of nedocromil sodium in mast cells.
General Experimental Workflow for Assessing Cytokine Inhibition
The following diagram outlines a typical workflow for an in vitro experiment designed to evaluate the effect of nedocromil sodium on cytokine release from inflammatory cells.
Caption: A generalized experimental workflow.
Discussion and Future Directions
The data presented in this guide clearly demonstrate that nedocromil sodium has a broad spectrum of anti-inflammatory activity, impacting multiple inflammatory cell types and their release of key cytokines and mediators. Its ability to inhibit TNF-α, GM-CSF, and various leukotrienes underscores its therapeutic potential in complex inflammatory diseases. The primary mechanism of action appears to involve the stabilization of inflammatory cells through the inhibition of calcium influx, although other mechanisms may also be at play.[12][13]
Future research should focus on elucidating the precise molecular targets of nedocromil sodium within the signaling cascades of different inflammatory cells. A deeper understanding of its effects on transcription factors, such as NF-κB, which regulate the expression of many pro-inflammatory cytokines, would be particularly valuable. Furthermore, investigating the in vivo effects of nedocromil sodium on cytokine profiles in relevant animal models and clinical settings will be crucial for optimizing its therapeutic use.
Conclusion
Nedocromil sodium is a potent inhibitor of cytokine and mediator release from a range of inflammatory cells. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to support further research and development in the field of anti-inflammatory therapeutics. The presented information highlights the multifaceted nature of nedocromil sodium's action and provides a solid foundation for future investigations into its therapeutic applications.
References
- 1. Nedocromil sodium modulates the function of long-term rat peritoneal mast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumour necrosis factor-alpha (TNF-alpha) release from mast cells by the anti-inflammatory drugs, sodium cromoglycate and nedocromil sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Protective effect of nedocromil sodium on the IL1-induced release of GM-CSF from cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nedocromil sodium on in vitro induced migration, activation, and mediator release from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 9. Effect of nedocromil sodium on TXB2, LTB4 and LTD4 synthesis by alveolar macrophages from asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The modulation by nedocromil sodium of proteases released from rat peritoneal mast cells capable of degrading vasoactive intestinal peptide and calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 12. Nedocromil sodium inhibits the A23187- and opsonized zymosan-induced leukotriene formation by human eosinophils but not by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nedocromil sodium inhibits T-cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Nedocromil Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil sodium is a pyranoquinolone derivative recognized for its anti-inflammatory properties, primarily utilized in the management of allergic and inflammatory conditions such as asthma and allergic conjunctivitis.[1][2] Unlike corticosteroids, it is a non-steroidal agent that functions as a mast cell stabilizer.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols associated with Nedocromil sodium, tailored for a technical audience in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
Nedocromil sodium is the disodium salt of 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid.[4] It is a synthetic organic compound belonging to the benzopyrone family.[5]
Chemical Structure:
-
IUPAC Name: disodium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate[6]
-
Molecular Formula: C₁₉H₁₅NNa₂O₇[6]
-
Molecular Weight: 415.3 g/mol [6]
-
CAS Number: 69049-74-7[7]
A 2D representation of the chemical structure of Nedocromil is available.[8]
Physicochemical Properties
The physicochemical properties of Nedocromil sodium are summarized in the table below.
| Property | Value | Reference |
| Physical State | Yellow, crystalline powder | [9] |
| Solubility | Highly water-soluble | [4] |
| pKa | ~2 | [2] |
Mechanism of Action
Nedocromil sodium's primary mechanism of action is the stabilization of mast cells, which inhibits the release of various pre-formed and newly synthesized inflammatory mediators.[5][10] This action prevents the degranulation of mast cells and the subsequent release of histamine, tryptase, prostaglandins, and leukotrienes.[5] Beyond mast cells, Nedocromil sodium also inhibits the activation and mediator release from a variety of other inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets.[2][11]
Mast Cell Stabilization
Nedocromil sodium inhibits the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from mast cells upon challenge with antigens or anti-human IgE.[9] This effect is crucial in mitigating the early and late phases of allergic reactions.[12][13] The drug is thought to inhibit chloride ion flux in mast cells, which may contribute to the prevention of degranulation.
Inhibition of Inflammatory Cell Chemotaxis
Nedocromil sodium has been demonstrated to inhibit the chemotaxis of neutrophils and eosinophils induced by various chemotactic factors such as platelet-activating factor (PAF), leukotriene B4 (LTB4), and zymosan-activated serum (ZAS).[1][14] This action helps to reduce the infiltration of these inflammatory cells into tissues, a key feature of allergic inflammation.
Effects on Sensory Nerves
Evidence suggests that Nedocromil sodium has a significant inhibitory effect on sensory nerve activation.[15] It can prevent the release of sensory neuropeptides like substance P and neurokinin A, which are involved in neurogenic inflammation and bronchoconstriction.[2][15]
Inhibition of Prostaglandin and Leukotriene Synthesis
Nedocromil sodium can inhibit the formation of the bronchoconstrictor mediator leukotriene C4 (LTC4) by eosinophils.[16] It has also been shown to decrease the LTC4 or LTE4-promoted formation of LTB4 and 5-HETE by alveolar macrophages from asthmatic patients.[17]
Signaling Pathways
The precise intracellular signaling pathways modulated by Nedocromil sodium are not fully elucidated. However, its ability to stabilize mast cells and inhibit inflammatory cell activation suggests interference with calcium mobilization and other downstream signaling events that follow receptor activation.[2]
References
- 1. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium inhibits antigen-induced contraction of human lung parenchymal and bronchial strips, and the release of sulphidopeptide-leukotriene and histamine from human lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunopharmacologic profile of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of nedocromil sodium on airway neurogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of nedocromil sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of nedocromil sodium on sulfidopeptide leukotrienes-stimulated human alveolar macrophages in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Nedocromil Sodium on Leukotriene Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedocromil sodium, a pyranoquinolone derivative, has historically been utilized as a mast cell stabilizer in the management of asthma. Its therapeutic efficacy is attributed, in part, to its ability to inhibit the release of pro-inflammatory mediators, including leukotrienes. This technical guide provides an in-depth analysis of the interaction of nedocromil sodium with the leukotriene pathways. It consolidates quantitative data on its inhibitory effects on leukotriene synthesis, details the experimental methodologies employed in key studies, and visualizes the complex signaling cascades and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand the nuanced anti-inflammatory mechanisms of nedocromil sodium.
Introduction: The Role of Leukotrienes in Inflammation
Leukotrienes are potent lipid mediators derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. They play a pivotal role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. The leukotriene family is broadly categorized into two classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.
-
Leukotriene B4 (LTB4): A powerful chemoattractant for neutrophils, LTB4 is instrumental in the recruitment of these inflammatory cells to the site of inflammation.
-
Cysteinyl Leukotrienes (CysLTs): These leukotrienes are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, all of which are hallmark features of asthma.
Given their central role in inflammation, the leukotriene pathways present a critical target for therapeutic intervention.
Nedocromil Sodium: Mechanism of Action on Leukotriene Synthesis
Nedocromil sodium exerts its anti-inflammatory effects primarily through the stabilization of mast cells and other inflammatory cells, thereby inhibiting the release of preformed and newly synthesized mediators.[1][2] Its interaction with the leukotriene pathway is a key component of this activity. The primary mechanism is the inhibition of leukotriene synthesis, with a notable selectivity for certain cell types and leukotriene species.[1][3]
Inhibition of Leukotriene C4 (LTC4) Synthesis in Eosinophils
A substantial body of evidence demonstrates that nedocromil sodium effectively inhibits the synthesis and release of LTC4 from human eosinophils.[3][4][5] Eosinophils are a major source of CysLTs in allergic inflammation.
Effects on Leukotriene B4 (LTB4) and 5-HETE Synthesis in Macrophages and Neutrophils
The effect of nedocromil sodium on LTB4 synthesis is more nuanced and appears to be cell-type dependent. While it has been shown to decrease LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE) formation in alveolar macrophages from asthmatic patients, it does not significantly inhibit LTB4 formation by neutrophils from healthy individuals.[3][6][7][8]
Quantitative Analysis of Nedocromil Sodium's Inhibitory Activity
The following tables summarize the quantitative data from key studies investigating the inhibitory effects of nedocromil sodium on leukotriene synthesis.
Table 1: Inhibition of Leukotriene C4 (LTC4) Synthesis in Human Eosinophils
| Stimulus | Nedocromil Sodium Concentration | Parameter | Value | Reference |
| Calcium Ionophore A23187 | 5.6 x 10⁻⁵ M | Mean IC30 | - | [3] |
| Opsonized Zymosan (OZ) | 6.3 x 10⁻⁵ M | Mean IC30 | - | [3] |
| Calcium Ionophore | 1 µmol/L | LTC4 Secretion | 2.4 ± 0.3 ng/ml (vs. 3.8 ± 0.6 ng/ml control) | [4] |
| Calcium Ionophore | 10 µmol/L | LTC4 Secretion | 1.7 ± 0.6 ng/ml (vs. 3.8 ± 0.6 ng/ml control) | [4] |
Table 2: Inhibition of Leukotriene B4 (LTB4) and 5-HETE Synthesis in Human Alveolar Macrophages from Asthmatic Patients
| Stimulus | Nedocromil Sodium Concentration | Measured Leukotriene | Effect | Reference |
| Zymosan | 10⁻⁴ M | LTB4 | Decreased releasability | [6] |
| Zymosan | 10⁻⁴ M | 5-HETE | Decreased intracellular concentrations | [6] |
| LTC4 or LTE4 | 10⁻⁴ M | LTB4 and 5-HETE | Decreased formation | [6] |
Table 3: Inhibition of Leukotriene B4 (LTB4) Synthesis in Human Neutrophils from Asthmatic Patients
| Stimulus | Nedocromil Sodium Concentration | Measured Leukotriene | Effect | Reference |
| Calcium Ionophore A23187 | 10⁻⁴ mol/l | Total LTB4 | Inhibited | [8] |
Signaling Pathways and Experimental Workflows
The 5-Lipoxygenase (5-LO) Pathway
The synthesis of all leukotrienes originates from arachidonic acid through the 5-lipoxygenase pathway. The following diagram illustrates the key steps in this cascade.
References
- 1. Nedocromil sodium inhibits the A23187- and opsonized zymosan-induced leukotriene formation by human eosinophils but not by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Nedocromil sodium inhibits the A23187- and opsonized zymosan-induced leukotriene formation by human eosinophils but not by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nedocromil sodium on sulfidopeptide leukotrienes-stimulated human alveolar macrophages in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased generation of the arachidonic metabolites LTB4 and 5-HETE by human alveolar macrophages in patients with asthma: effect in vitro of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonate 5-lipoxygenase metabolism in human neutrophils from patients with asthma: in vitro effect of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Testing Nedocromil Sodium's Effect on Histamine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for an in vitro assay to evaluate the inhibitory effect of Nedocromil sodium on histamine release from mast cells. This document includes detailed experimental protocols, data presentation, and visual diagrams of the workflow and associated signaling pathways.
Introduction
Nedocromil sodium is recognized for its mast cell-stabilizing properties, which contribute to its therapeutic effects in allergic conditions. It has been demonstrated to inhibit the release of histamine and other inflammatory mediators from mast cells.[1][2] This document outlines a robust in vitro assay to quantify the inhibitory effect of Nedocromil sodium on histamine release from the rat basophilic leukemia cell line, RBL-2H3, a widely used model for mast cell degranulation studies.[3][4] The protocols provided detail both immunologic (IgE-mediated) and non-immunologic (Compound 48/80-induced) methods of stimulating histamine release.
Data Presentation
The inhibitory effect of Nedocromil sodium on histamine release can be quantified and presented to facilitate analysis and comparison. The following table summarizes the reported inhibitory concentrations.
| Cell Type | Stimulus | Nedocromil Sodium Concentration | Percent Inhibition of Histamine Release | Reference |
| Rat Peritoneal Mast Cells (RPMCs) | Rabbit anti-rat IgE or Compound 48/80 | 10 µM (10-5 M) | 30-50% | [5] |
| Human Pulmonary Mast Cells (Bronchoalveolar Lavage) | Immunologic | Dose-dependent | Nedocromil sodium was an order of magnitude more effective than sodium cromoglycate. | [6] |
| Human Pulmonary Mast Cells (Dispersed Parenchyma) | Immunologic | Dose-dependent | Tachyphylaxis observed. | [6] |
Experimental Protocols
RBL-2H3 Cell Culture and Maintenance
The RBL-2H3 cell line, derived from rat basophilic leukemia, is a suitable model for studying mast cell degranulation.[3][4]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach adherent cells using a suitable cell dissociation reagent (e.g., Trypsin-EDTA).
IgE-Mediated Histamine Release Assay
This protocol describes the induction of histamine release through the cross-linking of IgE receptors.
-
Cell Seeding: Seed RBL-2H3 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours at 37°C.
-
Pre-treatment with Nedocromil Sodium:
-
Wash the sensitized cells twice with Tyrode's buffer (or another suitable buffer like PBS).
-
Pre-incubate the cells with various concentrations of Nedocromil sodium (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 30 minutes at 37°C.
-
-
Stimulation:
-
Induce histamine release by adding DNP-BSA (0.1 µg/mL) to the wells.
-
For the negative control (spontaneous release), add buffer instead of DNP-BSA.
-
For the positive control (total histamine release), lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100).
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant for histamine quantification.
-
Compound 48/80-Induced Histamine Release Assay
Compound 48/80 is a potent, non-immunologic secretagogue that directly activates G-proteins, leading to mast cell degranulation.[7]
-
Cell Seeding: Seed RBL-2H3 cells as described in the IgE-mediated protocol.
-
Pre-treatment with Nedocromil Sodium:
-
Wash the cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of Nedocromil sodium or vehicle control for 30 minutes at 37°C.
-
-
Stimulation:
-
Induce histamine release by adding Compound 48/80 (10 µg/mL) to the wells.
-
Include negative and positive controls as described in the IgE-mediated protocol.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Sample Collection: Collect the supernatant as described previously.
Quantification of Histamine Release by ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive and widely used method for quantifying histamine levels.[8][9] The following is a general protocol; refer to the specific manufacturer's instructions for the chosen ELISA kit.
-
Standard Curve Preparation: Prepare a series of histamine standards according to the kit's instructions.
-
Acylation (if required): Some kits require an acylation step to increase the sensitivity and specificity of the assay.
-
ELISA Procedure:
-
Add standards, controls, and collected supernatants to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated histamine to each well (except the blank).
-
Incubate the plate as per the kit's instructions (e.g., 45 minutes at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the histamine concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Calculate the percentage of inhibition for each concentration of Nedocromil sodium: % Inhibition = [1 - (% Histamine Release with Nedocromil / % Histamine Release with Vehicle)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing Nedocromil sodium's effect on histamine release.
Signaling Pathway of Mast Cell Degranulation
Caption: Nedocromil sodium inhibits Ca²⁺ influx in mast cell degranulation.
References
- 1. journal-jop.org [journal-jop.org]
- 2. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 4. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 5. Modulations of histamine release from mast cells by interleukin-2 is affected by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. nwlifescience.com [nwlifescience.com]
- 9. biotnt.com [biotnt.com]
Application Notes and Protocols for Nedocromil Sodium in a Murine Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nedocromil sodium in a murine model of ovalbumin (OVA)-induced allergic asthma. This document outlines the mechanism of action, experimental design, and expected outcomes, supported by quantitative data from relevant studies.
Introduction
Nedocromil sodium is an anti-inflammatory agent recognized for its role as a mast cell stabilizer.[1][2] It has been shown to inhibit the activation and release of mediators from various inflammatory cells implicated in asthma, including mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets.[3] In animal models, Nedocromil sodium has demonstrated efficacy in inhibiting both early and late bronchoconstriction responses to allergens and reducing airway hyperresponsiveness.[1] While its clinical use in humans has declined, it remains a valuable tool in preclinical research to investigate the mechanisms of allergic airway inflammation.
The ovalbumin (OVA)-induced murine model of allergic asthma is a well-established and widely used model that recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated Th2 cytokines.[4] This model is instrumental in evaluating the efficacy of potential anti-asthmatic compounds.
Mechanism of Action
Nedocromil sodium exerts its anti-inflammatory effects through multiple mechanisms. Primarily, it stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[2] Additionally, it has been shown to inhibit the function of other key inflammatory cells. For instance, it can inhibit the chemotaxis of neutrophils and the activation of macrophages and monocytes.[5] Furthermore, Nedocromil sodium can modulate the activity of eosinophils, key effector cells in allergic asthma.[6] It has been observed to inhibit the chemotactic responses of eosinophils, which is a critical step in their accumulation in the airways.[7]
Signaling Pathway of Allergic Inflammation and Nedocromil Sodium Intervention
Caption: Signaling pathway in allergic asthma and points of intervention by Nedocromil sodium.
Experimental Protocols
Murine Model of OVA-Induced Allergic Asthma
This protocol describes a standard method for inducing allergic airway inflammation in mice using ovalbumin.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
-
Nedocromil sodium
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Nebulizer or microsprayer for aerosol challenge
-
Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography or forced oscillation technique)
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for cytokine and IgE quantification
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced murine model of allergic asthma.
Protocol:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.
-
On day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
-
Nedocromil Sodium Administration (Proposed Protocol):
-
Note: Specific mg/kg dosages for Nedocromil sodium in murine asthma models are not well-documented in the literature. The following protocol is a suggestion based on findings in other animal models and the drug's mechanism of action.
-
Route of Administration: Intranasal or aerosol administration is preferred for local delivery to the airways. Intraperitoneal injection can also be used for systemic administration.
-
Dosage:
-
Aerosol: Based on studies in guinea pigs, a concentration of 1-10 mg/mL of Nedocromil sodium in sterile saline can be used for nebulization for 10-30 minutes.[8]
-
Intranasal: A dose of 0.1-1 mg/kg can be administered in a small volume (20-50 µL) to each nostril.
-
Intraperitoneal: A dose of 1-10 mg/kg can be administered.
-
-
Timing and Frequency: Administer Nedocromil sodium 30-60 minutes prior to each OVA challenge. For a prophylactic effect, treatment can also be initiated during the sensitization phase.
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography (Penh) or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS.
-
Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant or lung homogenates using ELISA.
-
Serum IgE: Collect blood via cardiac puncture and measure the levels of total and OVA-specific IgE in the serum by ELISA.
-
Histology: Perfuse the lungs with PBS and fix with 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Data Presentation
The following tables summarize expected quantitative outcomes based on literature. Note that specific data for Nedocromil sodium in murine OVA models is limited; therefore, data from other relevant models are included for reference.
Table 1: Effect of Nedocromil Sodium on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^4) | Lymphocytes (x10^4) | Species/Model |
| Control (Saline) | 1.0 - 2.0 | < 0.1 | < 0.1 | 10.0 - 20.0 | < 0.5 | Mouse (OVA) |
| OVA-Challenged | 5.0 - 8.0 | 20.0 - 40.0 | 1.0 - 5.0 | 15.0 - 25.0 | 1.0 - 3.0 | Mouse (OVA) |
| OVA + Nedocromil | Reduced | Significantly Reduced | Reduced | No Significant Change | Reduced | Guinea Pig (OVA)[8] |
Table 2: Effect of Nedocromil Sodium on Th2 Cytokine Levels
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Sample Type | Species/Model |
| Control (Saline) | < 20 | < 10 | < 30 | BALF | Mouse (OVA) |
| OVA-Challenged | 50 - 150 | 40 - 100 | 100 - 300 | BALF | Mouse (OVA) |
| OVA + Nedocromil | Reduced | Reduced | Reduced | Serum | Human (Allergen) |
Table 3: Effect of Nedocromil Sodium on Airway Hyperresponsiveness (AHR)
| Treatment Group | AHR Measurement (e.g., Penh) | Species/Model |
| Control (Saline) | Baseline response to methacholine | Mouse (OVA) |
| OVA-Challenged | Significantly increased response to methacholine | Mouse (OVA) |
| OVA + Nedocromil | Significantly reduced response to methacholine | Guinea Pig (OVA)[8] |
Conclusion
Nedocromil sodium serves as a valuable pharmacological tool for studying the mechanisms of allergic airway inflammation in murine models. The protocols outlined in these application notes provide a framework for investigating the anti-inflammatory effects of this compound. While specific dosage and quantitative data in mice are not extensively reported, the provided information from other animal models and human studies offers a strong basis for experimental design. Researchers are encouraged to perform dose-response studies to determine the optimal concentration and administration route for their specific experimental setup. The expected outcomes include a reduction in airway hyperresponsiveness, a decrease in eosinophilic and other inflammatory cell infiltration in the airways, and a lowering of Th2 cytokine levels.
References
- 1. Nedocromil sodium. An updated review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nedocromil: a new agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory drugs in asthma therapy [termedia.pl]
Application of Nedocromil Sodium in Studies of Bronchial Hyperresponsiveness: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nedocromil sodium is an anti-inflammatory agent recognized for its efficacy in the management of mild to moderate asthma.[1] Unlike bronchodilators, its primary role is prophylactic, mitigating the inflammatory cascade that leads to bronchial hyperresponsiveness (BHR), the hallmark of asthma.[2][3] This document provides detailed application notes and protocols for researchers utilizing nedocromil sodium in preclinical and clinical studies of BHR.
Mechanism of Action:
Nedocromil sodium exerts its effects through a multi-faceted mechanism, primarily centered on the stabilization of various inflammatory cells and the modulation of neuronal pathways.[1][2] It has been shown to inhibit the activation and release of inflammatory mediators from mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets.[2][4] Key mediators inhibited include histamine, prostaglandin D2, and leukotrienes.[2]
A significant aspect of its action is the inhibition of sensory nerve activation and the subsequent release of sensory neuropeptides like substance P and neurokinin A, which contribute to neurogenic inflammation and bronchoconstriction.[5][6] This dual action on both inflammatory cells and sensory nerves makes it a valuable tool for dissecting the complex pathophysiology of BHR.
Caption: Mechanism of action of nedocromil sodium in modulating bronchial hyperresponsiveness.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of nedocromil sodium on bronchial hyperresponsiveness and related inflammatory markers.
Table 1: Preclinical In Vivo Studies
| Animal Model | Nedocromil Sodium Dose | Challenge Agent | Key Findings | Reference |
| Allergic Sheep | 1 mg/kg (aerosol) | Allergen | Blocked early and late bronchial responses and airway hyperresponsiveness. | [7] |
| Brown Norway Rats | Not specified | Ovalbumin | Blocked early and late responses and prevented airway smooth muscle growth. | [8] |
| Guinea Pigs | Not specified | Not specified | Inhibited nonadrenergic noncholinergic bronchoconstriction in vitro. | [5] |
| Dogs | Not specified | Citric Acid | Protective effect against induced cough. | [5] |
Table 2: Clinical Studies in Humans
| Study Population | Nedocromil Sodium Dose | Challenge Agent | Key Outcome Measures | Key Findings | Reference |
| Asthmatic Patients | 4 mg (four times daily for 12 weeks) | Methacholine | Asthma symptom scores, PEFR, methacholine sensitivity | Greater asthma symptom control and reduced BHR compared to albuterol. | [9] |
| Asthmatic Patients | 6 mg (single dose) | Allergen | FEV1, PC20 | Inhibited early and late asthmatic reactions and allergen-induced increase in BHR. | [10] |
| Asthmatic Children (9-16 years) | 2 puffs (0.002 g/puff ) twice daily for 8 weeks | Dust Mite Allergen | Asthma symptom score, FEV1, PC20H, serum inflammatory markers | Improved clinical and inflammatory parameters; significantly decreased serum ECP, sIL-2R, IL-4, and sICAM. | [11] |
| Asthmatic Patients | 10 mg (single dose) | 4.5% NaCl (hyperosmolar challenge) | FEV1, PD20 | 3.95-fold improvement in PD20; some subjects completely protected. | [12] |
| Adult Patients | 4 mg (twice or four times daily) | Not applicable | Asthma symptom scores, pulmonary function tests | Significant improvements in symptoms and lung function; reduced need for bronchodilators. | [4] |
Table 3: In Vitro Studies
| Cell/Tissue Type | Nedocromil Sodium Concentration | Stimulant | Key Findings | Reference |
| Human Lung Mast Cells (BAL) | Not specified (dose-dependent) | Not specified | Inhibited histamine secretion; more potent than sodium cromoglycate. | [13] |
| Human Bronchial Epithelial Cells | 10⁻⁵ M | Conditioned medium | Attenuated eosinophil chemotaxis and adherence induced by epithelial cell-derived mediators. | [14] |
| Human Eosinophils | 10⁻¹¹ - 10⁻⁵ M | Human epithelial cell conditioned media | Dose-related inhibition of eosinophil survival. | [15] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bronchial Hyperresponsiveness in a Murine Model of Allergic Asthma
This protocol describes a common workflow for inducing allergic airway inflammation and assessing the effect of nedocromil sodium on BHR in mice.
Caption: Experimental workflow for in vivo studies of nedocromil sodium on BHR.
1.1. Sensitization:
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used.
-
Procedure: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.
1.2. Treatment and Challenge:
-
Treatment: From days 21 to 23, administer nedocromil sodium (e.g., 1-10 mg/kg) or vehicle (e.g., saline) via intranasal or intratracheal instillation, or via aerosol inhalation, 30 minutes prior to the OVA challenge.
-
Challenge: On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes.
1.3. Measurement of Bronchial Hyperresponsiveness:
-
Time Point: 24-48 hours after the final OVA challenge.
-
Invasive Method (Recommended for accuracy): [16][17]
-
Anesthetize the mouse (e.g., ketamine/xylazine i.p.).
-
Tracheostomize and connect the mouse to a small animal ventilator.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure lung resistance (RL) and dynamic compliance (Cdyn). BHR is indicated by a greater increase in RL and decrease in Cdyn at lower methacholine concentrations.
-
-
Non-Invasive Method (Whole-body plethysmography): [17][18][19]
-
Place conscious, unrestrained mice in a whole-body plethysmograph chamber.
-
After a baseline reading, expose mice to nebulized saline followed by increasing concentrations of methacholine.
-
Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway obstruction.
-
1.4. Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Following BHR measurement, euthanize the mice and perform a BAL to collect airway inflammatory cells.
-
Perform differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Process the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
Protocol 2: In Vitro Mast Cell Stabilization Assay
This protocol outlines a method to assess the direct effect of nedocromil sodium on mast cell degranulation.
2.1. Cell Culture:
-
Use a mast cell line (e.g., RBL-2H3) or primary mast cells isolated from bronchoalveolar lavage fluid.[13]
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS).
2.2. Sensitization (for IgE-mediated degranulation):
-
Sensitize the mast cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
2.3. Treatment and Stimulation:
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of nedocromil sodium (e.g., 10⁻⁸ to 10⁻⁴ M) or vehicle for 15-30 minutes.
-
Stimulate degranulation by adding a secretagogue, such as DNP-HSA (for IgE-sensitized cells) or a calcium ionophore (e.g., A23187).
2.4. Measurement of Degranulation:
-
Beta-hexosaminidase Assay:
-
After stimulation, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant (contains released mediators) and lyse the cell pellet (contains remaining intracellular mediators).
-
Measure the activity of beta-hexosaminidase, an enzyme co-released with histamine, in both the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Calculate the percentage of mediator release.
-
-
Histamine Assay:
-
Measure histamine concentration in the supernatant using an ELISA kit.
-
2.5. Data Analysis:
-
Plot the percentage of mediator release against the concentration of nedocromil sodium to determine the IC50 value.
Nedocromil sodium remains a valuable pharmacological tool for investigating the mechanisms of bronchial hyperresponsiveness. Its dual action on inflammatory cells and sensory nerves allows for the exploration of both immune- and neurally-mediated pathways in airway disease. The protocols and data presented here provide a framework for researchers to effectively utilize nedocromil sodium in their studies.
References
- 1. Nedocromil: a new agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nedocromil sodium. An updated review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of nedocromil sodium on airway neurogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nedocromil sodium in allergen-induced bronchial responses and airway hyperresponsiveness in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nedocromil sodium on allergen-induced airway responses and changes in the quantity of airway smooth muscle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asthma symptoms and airway hyperresponsiveness are lower during treatment with nedocromil sodium than during treatment with regular inhaled albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of nedocromil sodium on the early and late reaction and allergen-induced bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, randomized, placebo-controlled trial of effect of nedocromil sodium on clinical and inflammatory parameters of asthma in children allergic to dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nedocromil sodium inhibits the airway response to hyperosmolar challenge in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of nedocromil sodium on human airway epithelial cell-induced eosinophil chemotaxis and adherence to human endothelial cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of topical anti-inflammatory drugs on eosinophil survival primed by epithelial cells. Additive effect of glucocorticoids and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of bronchial hyperresponsiveness [bio-protocol.org]
- 17. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
Application Notes and Protocols for Aerosolized Delivery of Nedocromil Sodium in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil sodium is a mast cell stabilizer that inhibits the release of histamine and other inflammatory mediators, making it a valuable compound for respiratory research, particularly in studies of asthma and allergic airway diseases.[1][2] Effective delivery of Nedocromil sodium in an aerosolized form is crucial for preclinical in vitro and in vivo studies to accurately assess its therapeutic potential. These application notes provide detailed techniques and protocols for the generation and characterization of aerosolized Nedocromil sodium for research purposes.
Mechanism of Action
Nedocromil sodium exerts its anti-inflammatory effects through several mechanisms. Primarily, it stabilizes mast cells, preventing their degranulation and the subsequent release of inflammatory mediators like histamine and tryptase.[1][2] This action helps to suppress the synthesis of pro-inflammatory prostaglandins and leukotrienes.[2] Beyond mast cells, Nedocromil sodium has been shown to inhibit the in vitro activation of and mediator release from a variety of other inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, monocytes, and platelets.[3][4] There is also evidence to suggest that Nedocromil sodium can modulate sensory nerve function and may inhibit chloride ion flux in mast cells, epithelial cells, and neurons.[5][6]
Data Presentation: Aerosol Characteristics and Delivery Parameters
The following tables summarize quantitative data related to the aerosolized delivery of Nedocromil sodium using various techniques.
Table 1: Metered-Dose Inhaler (MDI) Characteristics
| Parameter | Value | Reference |
| Drug per Actuation (Metered) | 2.00 mg | [7] |
| Drug per Actuation (Delivered) | 1.75 mg | [7] |
| Canister Content | 210 mg | [7] |
| Total Metered Actuations | At least 104 | [7] |
Table 2: Influence of Spacers on Fine Particle Mass (FPM) from a Nedocromil Sodium MDI
| Spacer Device | Fine Particle Mass (FPM) per Actuation (mg, ±S.D.) | Reference |
| No Spacer | 0.34 (±0.01) | [8] |
| Fisonair | 0.52 (±0.03) | [8] |
| Nebuhaler | 0.45 (±0.03) | [8] |
| Volumatic | 0.41 (±0.04) | [8] |
| Breath-A-Tech | 0.09 (±0.04) | [8] |
Table 3: Nebulized Nedocromil Sodium Concentrations for In Vivo Studies
| Nebulizer Concentration (mg/mL) | Achieved Effect | Reference |
| 0.5 - 20 | 50-60% protection against exercise-induced asthma | [4] |
| 0.5, 2.5, 10 | Inhibition of exercise-induced fall in FEV1 for at least 255 min | [9] |
Experimental Protocols
Protocol 1: Aerosolization of Nedocromil Sodium Using a Jet Nebulizer for In Vitro Cell Exposure
This protocol describes the generation of aerosolized Nedocromil sodium for exposing cell cultures to the drug in a research setting.
Materials:
-
Nedocromil sodium powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Jet nebulizer (e.g., Wright Nebulizer)
-
Air compressor or pressurized air source
-
Cell culture exposure chamber
-
Analytical balance
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Nedocromil Sodium Solution:
-
Set up the Nebulizer System:
-
Connect the jet nebulizer to the air compressor.
-
Place the nebulizer in line with the cell culture exposure chamber.
-
-
Aerosol Generation:
-
Pipette a defined volume of the Nedocromil sodium solution into the nebulizer reservoir.
-
Turn on the air compressor to the manufacturer's recommended operating pressure.
-
Nebulize the solution for a predetermined duration to deliver a consistent dose to the cell cultures.
-
-
Cell Exposure:
-
Place the cell culture plates (e.g., Transwell inserts for air-liquid interface cultures) within the exposure chamber.
-
Ensure even distribution of the aerosol within the chamber.
-
-
Post-Exposure Incubation and Analysis:
-
After exposure, return the cell cultures to the incubator for the desired time period before performing downstream assays.
-
Protocol 2: Characterization of Aerosol Particle Size Distribution using a Cascade Impactor
This protocol details the use of a cascade impactor to determine the aerodynamic particle size distribution of aerosolized Nedocromil sodium.
Materials:
-
Aerosol generation system (MDI, DPI, or nebulizer)
-
Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Collection plates or filters for the impactor stages
-
Coating for collection plates (e.g., silicone) to prevent particle bounce
-
Solvent for drug extraction (e.g., methanol-water mixture)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Impactor Preparation:
-
Coat the collection plates with a thin layer of a suitable coating agent and allow them to dry.
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
-
System Setup:
-
Connect the aerosol generation device to the impactor inlet via a suitable mouthpiece adapter.
-
Connect the impactor outlet to the vacuum pump with the flow meter in between.
-
Set the flow rate of the vacuum pump to the desired value (e.g., 28.3 L/min for the ACI).
-
-
Aerosol Sampling:
-
Actuate the aerosol device (e.g., fire a single puff from an MDI) while the vacuum pump is running. For nebulizers and DPIs, a specific sampling time is required.
-
-
Sample Recovery:
-
Carefully disassemble the impactor.
-
Rinse each stage and the filter with a known volume of the extraction solvent to recover the deposited drug.
-
-
Quantification:
-
Analyze the drug concentration in the solvent from each stage using a validated HPLC method.[7]
-
-
Data Analysis:
-
Calculate the mass of Nedocromil sodium deposited on each stage.
-
Determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles.
-
Protocol 3: In Vitro Mast Cell Stabilization Assay
This protocol provides a method to assess the ability of aerosolized Nedocromil sodium to inhibit the release of histamine from mast cells.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells (a mast cell model)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE antibody
-
DNP-HSA antigen
-
Nedocromil sodium solution
-
Histamine ELISA kit
-
Cell culture plates (24-well)
-
Aerosol exposure system (as in Protocol 1) or direct application of dissolved aerosol
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in 24-well plates until they reach 80-90% confluency.
-
Sensitize the cells by incubating them with anti-DNP IgE overnight.
-
-
Nedocromil Sodium Treatment:
-
Expose the sensitized cells to aerosolized Nedocromil sodium as described in Protocol 1 or treat them with various concentrations of Nedocromil sodium solution for a specified pre-incubation time (e.g., 30 minutes).
-
-
Antigen Challenge:
-
Wash the cells to remove excess IgE and drug.
-
Challenge the cells with DNP-HSA antigen to induce degranulation. Include positive (antigen only) and negative (no antigen) controls.
-
-
Sample Collection:
-
After a 1-hour incubation with the antigen, collect the cell supernatants.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition by Nedocromil sodium compared to the positive control.
-
Visualizations
Caption: Nedocromil Sodium's inhibitory effects on inflammatory cells.
Caption: Workflow for preclinical evaluation of aerosolized Nedocromil Sodium.
References
- 1. Nedocromil sodium preclinical safety evaluation studies: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Custom-Made Device for Reproducibly Depositing Pre-metered Doses of Nebulized Drugs on Pulmonary Cells in vitro [frontiersin.org]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Immunopharmacologic profile of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a high-performance liquid chromatography assay for urinary nedocromil sodium following oral and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose duration of nebulized nedocromil sodium in exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nedocromil Sodium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil sodium is a well-established anti-inflammatory compound, primarily known for its role as a mast cell stabilizer.[1] It effectively inhibits the release of histamine and other inflammatory mediators from mast cells, making it a valuable tool for in vitro studies of allergic and inflammatory responses.[1][2] Beyond its effects on mast cells, Nedocromil sodium has been shown to modulate the function of other key inflammatory cells, including eosinophils, neutrophils, and T-cells.[3][4] These application notes provide detailed protocols for the preparation and use of Nedocromil sodium solutions in cell culture experiments, ensuring reliable and reproducible results.
Data Presentation
Solubility of Nedocromil Sodium
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 5.2 mg/mL (12.52 mM) | [5] |
| Water | 20 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | [5] |
Note: The solubility in DMSO may require ultrasonic assistance. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and water content can affect solubility.[5]
Recommended Working Concentrations in Cell Culture
| Cell Type | Assay | Effective Concentration Range | Reference |
| Mast Cells (rat peritoneal) | Histamine Release Inhibition | 1 µM - 1 mM | [2] |
| Eosinophils (human) | Chemotaxis Inhibition | 1 nM - 10 µM | [7][8] |
| T-Cells (murine) | Proliferation Inhibition | 10 nM - 1 µM | [3] |
| Neutrophils (human) | Chemotaxis Inhibition | ~1 nM - 0.1 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Nedocromil Sodium Stock Solution in DMSO
Materials:
-
Nedocromil sodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Weighing: In a sterile microcentrifuge tube or other appropriate container, accurately weigh the desired amount of Nedocromil sodium powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of Nedocromil sodium = 415.3 g/mol ), weigh out 4.153 mg of the compound.
-
Dissolution: Under aseptic conditions in a laminar flow hood, add the appropriate volume of anhydrous DMSO to the weighed Nedocromil sodium. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile, conical-bottom polypropylene tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for several months.
Protocol 2: Preparation of Working Solutions and Application to Cell Cultures
Materials:
-
10 mM Nedocromil sodium stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM Nedocromil sodium stock solution at room temperature.
-
Serial Dilutions (if necessary): For preparing a range of working concentrations, it is recommended to perform serial dilutions of the stock solution in sterile cell culture medium.
-
Preparation of Final Working Solution: Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. To minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[10] For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Nedocromil sodium) to the cell culture medium at the highest concentration used in your experiment. This is crucial to account for any effects of the solvent on the cells.
-
Application to Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of Nedocromil sodium or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design. One study showed that Nedocromil sodium did not lose its efficacy upon prolonged incubation with mast cells for up to a week.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nedocromil sodium's mechanism as a mast cell stabilizer.
Experimental Workflow Diagram
Caption: Workflow for preparing and using Nedocromil sodium.
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nedocromil sodium modulates the function of long-term rat peritoneal mast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nedocromil sodium inhibits T-cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nedocromil sodium on in vitro induced migration, activation, and mediator release from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 7. The effect of nedocromil sodium on human airway epithelial cell-induced eosinophil chemotaxis and adherence to human endothelial cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of nedocromil sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Methodology for Assessing Nedocromil Sodium's Impact on Neutrophil Chemotaxis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to researchers and scientists for assessing the impact of Nedocromil sodium on neutrophil chemotaxis. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological and experimental processes.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation or infection, is a critical process in the innate immune response.[1] Dysregulation of this process can contribute to various inflammatory diseases. Nedocromil sodium, a cromone with anti-inflammatory properties, has been shown to inhibit the mobilization of inflammatory cells, including neutrophils.[2][3] Understanding the methodology to assess the impact of compounds like Nedocromil sodium on neutrophil chemotaxis is crucial for drug development and elucidating mechanisms of anti-inflammatory action.
This document outlines two primary in vitro methods for this assessment: the Boyden chamber/Transwell® assay and the under-agarose assay. It also presents quantitative data on the inhibitory effects of Nedocromil sodium and explores the potential signaling pathways involved.
Data Summary: Inhibitory Effect of Nedocromil Sodium on Neutrophil Chemotaxis
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Nedocromil sodium on neutrophil chemotaxis induced by various chemoattractants. This data provides a quantitative measure of the compound's potency.
| Chemoattractant | IC50 of Nedocromil Sodium | Reference |
| Platelet-Activating Factor (PAF) | ~10⁻⁸ M (~1 nM) | [2][4] |
| Zymosan-Activated Serum (ZAS) | ~10⁻⁷ - 10⁻⁶ M (0.1-1 µM) | [2][4][5] |
| N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) | ~10⁻⁷ M | [2][4] |
| Leukotriene B4 (LTB4) | ~10⁻⁶ M | [2][4] |
Experimental Protocols
Two widely accepted methods for studying neutrophil chemotaxis in vitro are presented below. These protocols can be adapted to assess the inhibitory effects of Nedocromil sodium.
Protocol 1: Boyden Chamber/Transwell® Chemotaxis Assay
The Boyden chamber, or its modern iteration the Transwell® assay, is a widely used method to evaluate cell migration towards a chemoattractant.[6][7]
Principle: Neutrophils are placed in the upper chamber of a two-chamber system, separated by a porous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the pores to the lower chamber in response to the chemoattractant is quantified. To assess the effect of Nedocromil sodium, neutrophils are pre-incubated with the compound before the assay.
Materials:
-
Boyden chamber or 24-well or 96-well plates with Transwell® inserts (3-5 µm pore size for neutrophils)[8]
-
Isolated human or murine neutrophils
-
Chemoattractant (e.g., fMLP, LTB4, PAF, ZAS)
-
Nedocromil sodium
-
Assay medium (e.g., RPMI-1640 with 0.1% BSA)
-
Cell staining and quantification reagents (e.g., DAPI, Crystal Violet, or a luminescence-based ATP assay kit)
-
Microplate reader (for colorimetric or luminescence-based quantification) or microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation).[9]
-
Cell Preparation: Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Treatment with Nedocromil Sodium: Incubate the neutrophil suspension with various concentrations of Nedocromil sodium (e.g., 10⁻⁹ M to 10⁻⁵ M) for 30 minutes at 37°C. Include a vehicle control (assay medium without Nedocromil sodium).
-
Assay Setup:
-
Add the chemoattractant solution to the lower chambers of the plate.
-
Add assay medium without chemoattractant to the lower chambers for the negative control.
-
Place the Transwell® inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the stained cells in several fields of view under a microscope.
-
Alternatively, for a higher throughput method, lyse the migrated cells and quantify the cell number using a luminescence-based ATP assay.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Nedocromil sodium compared to the vehicle control. Plot the percentage of inhibition against the log concentration of Nedocromil sodium to determine the IC50 value.
Protocol 2: Under-Agarose Chemotaxis Assay
The under-agarose assay allows for the visualization and quantification of both the distance and the number of cells migrating towards a chemoattractant.[2][5][10]
Principle: An agarose gel is prepared on a culture dish, and wells are cut into the gel. Neutrophils are placed in a central well, with a chemoattractant in an outer well and a control medium in another outer well. The cells migrate under the agarose towards the chemoattractant.
Materials:
-
Petri dishes or multi-well plates
-
Agarose
-
Culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Isolated neutrophils
-
Chemoattractant
-
Nedocromil sodium
-
Microscope with a stage incubator
Procedure:
-
Gel Preparation:
-
Prepare a 1.2% agarose solution in a 1:1 mixture of 2x HBSS and 2x RPMI 1640 medium, supplemented with 20% FBS.[2]
-
Pour the agarose solution into the culture dishes and allow it to solidify.
-
-
Cutting Wells: Once the gel has solidified, cut three wells in a straight line. The central well is for the cells, one outer well for the chemoattractant, and the other outer well for the control medium.[2]
-
Cell and Reagent Loading:
-
Prepare neutrophils as described in the Boyden chamber protocol, including pre-incubation with Nedocromil sodium.
-
Add the neutrophil suspension to the central well.
-
Add the chemoattractant to one of the outer wells.
-
Add control medium to the other outer well.
-
-
Incubation: Incubate the dish at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Analysis:
-
Observe the migration of neutrophils under the microscope.
-
Quantify the chemotaxis by measuring the distance of migration towards the chemoattractant or by counting the number of migrating cells.
-
Data Analysis: Compare the migration distance and/or the number of migrating cells in the presence and absence of Nedocromil sodium. Calculate the percentage of inhibition and determine the IC50.
Experimental and Logical Visualizations
To aid in the understanding of the experimental workflow and the potential mechanism of action of Nedocromil sodium, the following diagrams are provided.
Caption: Experimental workflow for assessing Nedocromil sodium's impact on neutrophil chemotaxis.
Caption: Proposed signaling pathway of Nedocromil sodium's inhibitory effect on neutrophil chemotaxis.
Troubleshooting Common Issues in Neutrophil Chemotaxis Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background migration in negative control | - Neutrophils are overly activated during isolation.- Contamination of assay medium with chemoattractants.- Assay duration is too long, leading to random migration. | - Perform neutrophil isolation at 4°C and minimize centrifugation forces.[11]- Use fresh, sterile, and endotoxin-free reagents and media.- Optimize the incubation time; shorter durations (e.g., 30-90 minutes) may be sufficient.[11] |
| Low or no migration towards chemoattractant | - Suboptimal chemoattractant concentration.- Neutrophils have lost viability or responsiveness.- Incorrect pore size of the membrane in the Boyden chamber. | - Perform a dose-response curve for the chemoattractant to find the optimal concentration.- Use freshly isolated neutrophils and handle them gently.- Ensure the pore size is appropriate for neutrophils (typically 3-5 µm). |
| High variability between replicates | - Inconsistent cell numbers added to each well.- Uneven distribution of cells or chemoattractant.- Bubbles trapped under the Transwell® insert. | - Ensure accurate cell counting and pipetting.- Mix cell suspensions and chemoattractant solutions thoroughly before use.- Carefully inspect for and remove any air bubbles. |
| Difficulty in quantifying migrated cells | - Cells are not adhering well to the membrane for staining.- Staining is weak or inconsistent. | - Ensure proper fixation of cells before staining.- Optimize staining and washing protocols.- Consider using a plate-based quantification method like a luminescence ATP assay. |
Conclusion
The methodologies described provide a robust framework for assessing the impact of Nedocromil sodium on neutrophil chemotaxis. The Boyden chamber and under-agarose assays are complementary techniques that can provide both quantitative and qualitative data. The provided IC50 values serve as a benchmark for the expected inhibitory potency of Nedocromil sodium. The proposed signaling pathway, involving the Annexin A1 system, offers a potential mechanism for its anti-inflammatory effects on neutrophils, warranting further investigation. By following these detailed protocols and considering the troubleshooting advice, researchers can effectively evaluate the modulatory effects of Nedocromil sodium and other compounds on this crucial aspect of the inflammatory response.
References
- 1. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 2. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet-activating factor- and zymosan-activated serum-induced chemotaxis of human neutrophils by nedocromil sodium, BN 52021 and sodium cromoglycate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mednexus.org [mednexus.org]
- 8. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 9. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin A1 regulates neutrophil clearance by macrophages in the mouse bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Nedocromil Sodium as a Tool to Study Mast Cell-Dependent Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil sodium is a pyranoquinolone derivative recognized for its anti-inflammatory properties, primarily functioning as a mast cell stabilizer.[1][2][3] Although its clinical use in some regions has been discontinued, it remains a valuable pharmacological tool for investigating the roles of mast cells in allergic and inflammatory responses. Its mechanism of action, while not entirely elucidated, involves the inhibition of mast cell degranulation, thereby preventing the release of a cascade of pro-inflammatory mediators.[1][4] These application notes provide an overview of its mechanism, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo models of mast cell-dependent inflammation.
Mechanism of Action
Nedocromil sodium exerts its primary effect by stabilizing mast cells, which prevents the release of pre-formed and newly synthesized inflammatory mediators upon activation.[1] This includes histamine, tryptase, prostaglandins (e.g., PGD2), and leukotrienes (e.g., LTC4).[1][2] The stabilization is thought to occur, in part, through the inhibition of chloride ion flux and the blockade of calcium channels, which are critical for the degranulation process.[5][6]
Beyond mast cells, Nedocromil sodium has been shown to inhibit the activity of other key inflammatory cells, including eosinophils, neutrophils, and macrophages.[1][2][7] It also appears to modulate sensory nerve function, which contributes to its efficacy in reducing neurogenic inflammation, such as itch and flare responses in the skin.[8] This multifaceted activity makes it a useful tool for dissecting the contributions of different pathways in complex inflammatory diseases.
Data Presentation: Efficacy of Nedocromil Sodium
The inhibitory effects of Nedocromil sodium vary depending on the mast cell type, species, and stimulus. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibition of Mediator Release by Nedocromil Sodium
| Cell Type | Species | Stimulus | Mediator Measured | Effective Concentration | % Inhibition | Reference |
| Rat Peritoneal Mast Cells (RPMCs) | Rat | Compound 48/80 | Histamine | 10⁻⁵ M | 30-50% | [9][10] |
| Rat Peritoneal Mast Cells (RPMCs) | Rat | Anti-IgE | Histamine | 10⁻⁵ M | 30-50% | [10] |
| RPMCs co-cultured with 3T3 Fibroblasts | Rat | IL-2 + Compound 48/80 | Histamine | 10⁻⁵ M | Not specified | [11] |
| Rat Peritoneal Mast Cells (RPMCs) | Rat | Not Specified | TNF-α | 10⁻¹²·⁵ - 10⁻³ M | Not specified | [11] |
| Human Bronchoalveolar Lavage (BAL) Mast Cells | Human | Anti-IgE | Histamine | 10⁻⁷ - 10⁻⁵ M | Dose-dependent | [12] |
| Human Dispersed Lung Mast Cells | Human | Anti-IgE | Histamine | 10⁻⁶ - 10⁻⁴ M | Dose-dependent | [12] |
| Human Tonsillar Mast Cells | Human | Anti-IgE | Histamine | 1000 µM | Significant | [13] |
| Human Adenoidal Mast Cells | Human | Anti-IgE | Histamine | 1000 µM | More effective than cromolyn | [13] |
| Human Skin Mast Cells | Human | Anti-IgE | Histamine / PGD2 | 1000 µM | Unresponsive | [13][14] |
| Human Intestinal Mast Cells | Human | Anti-IgE | Histamine / PGD2 | 1000 µM | Weaker than cromolyn | [13] |
Table 2: In Vivo Effects of Nedocromil Sodium on Mast Cell-Dependent Inflammation
| Model | Species | Nedocromil Administration | Key Finding | % Reduction / Effect Size | Reference |
| Histamine-Induced Itch & Flare | Human | 2% Topical Iontophoresis | Reduced itch score | ~74% | [8] |
| Histamine-Induced Itch & Flare | Human | 2% Topical Iontophoresis | Reduced flare area | ~64-66% | [8] |
| Allergic Asthma Model | Guinea Pig | Inhaled before allergen | Inhibited early-phase response | Significant | [15] |
| Allergic Asthma Model | Guinea Pig | Inhaled before allergen | Inhibited late-phase response | Significant | [15] |
| Allergic Asthma Model | Guinea Pig | Inhaled 6h after allergen | Prevented late-phase response | Significant | [15] |
| Allergic Conjunctivitis | Guinea Pig | 2% Topical Eye Drops | Reduced vascular permeability | Significant (P < .01) | [16] |
| Allergic Conjunctivitis | Guinea Pig | 2% Topical Eye Drops | Reduced cellular infiltrate | Marked reduction | [16] |
| PAF-Induced Pleural Inflammation | Rat | Topical Treatment | Blocked eosinophil accumulation | Dose-dependent | [17] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay Using Rat Peritoneal Mast Cells (RPMCs)
This protocol describes a method to assess the inhibitory effect of Nedocromil sodium on the release of histamine from RPMCs stimulated with Compound 48/80.
Materials:
-
Male Wistar rats (200-250 g)
-
Nedocromil sodium
-
Compound 48/80
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)
-
Perchloric acid
-
Histamine standard
-
o-Phthalaldehyde (OPT)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Mast Cell Isolation:
-
Euthanize a rat via CO₂ asphyxiation.
-
Inject 10-15 mL of cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 90 seconds.
-
Aspirate the peritoneal fluid and collect it into a centrifuge tube on ice.
-
Centrifuge at 150 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh HBSS.
-
(Optional) Purify mast cells using a Percoll gradient if a purer population is required.
-
Count cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Inhibition and Stimulation:
-
Aliquot 100 µL of the cell suspension into microplate wells.
-
Add 50 µL of HBSS containing various concentrations of Nedocromil sodium (e.g., 10⁻⁸ M to 10⁻⁴ M). For control wells, add 50 µL of HBSS alone.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of Compound 48/80 (final concentration 0.5 µg/mL) to stimulate degranulation. For spontaneous release control, add 50 µL of HBSS.
-
Incubate for 10 minutes at 37°C.
-
To determine total histamine content, add 50 µL of 3% perchloric acid to lyse a separate set of cells.
-
Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
-
Histamine Quantification (Fluorometric Assay):
-
Transfer 50 µL of the supernatant from each well to a new plate.
-
Add 10 µL of 3% perchloric acid to each well to precipitate proteins. Centrifuge.
-
Transfer 25 µL of the acidified supernatant to a new plate.
-
Add 200 µL of 1 M NaOH containing 0.1% OPT.
-
Incubate for 4 minutes at room temperature.
-
Stop the reaction by adding 25 µL of 3 M HCl.
-
Measure fluorescence (Excitation: 360 nm, Emission: 450 nm).
-
Calculate histamine concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition:
-
% Release = [(Sample - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (% Release with Nedocromil / % Release without Nedocromil)] x 100
-
-
Protocol 2: In Vivo Model of Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol is a classic method to evaluate the effect of mast cell stabilizers on IgE-mediated vascular permeability in the skin.
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-Human Serum Albumin (DNP-HSA) antigen
-
Nedocromil sodium
-
Evans blue dye (1% in sterile saline)
-
Saline solution (0.9% NaCl)
-
Formamide
-
Spectrophotometer
Procedure:
-
Sensitization (Day 0):
-
Lightly anesthetize rats (e.g., with isoflurane).
-
Shave the dorsal skin.
-
Administer intradermal injections (20 µL) of anti-DNP IgE at defined sites on the back. Inject saline at control sites.
-
Allow 24-48 hours for the IgE to bind to mast cell FcεRI receptors.
-
-
Drug Administration and Challenge (Day 1 or 2):
-
Administer Nedocromil sodium to the treatment group via a relevant route (e.g., intraperitoneal injection, 10 mg/kg) 30 minutes before the antigen challenge. Administer vehicle (saline) to the control group.
-
Administer the antigen challenge by injecting 1 mL of DNP-HSA (e.g., 1 mg/mL) mixed with 1% Evans blue dye intravenously via the tail vein.
-
-
Evaluation of Vascular Permeability:
-
Wait 30 minutes for the PCA reaction to develop. The Evans blue dye will extravasate at the sites of the reaction, creating a blue spot.
-
Euthanize the animals.
-
Excise the dorsal skin and measure the diameter of the blue spots.
-
To quantify the dye extravasation, use a biopsy punch to collect the skin sites.
-
Place each skin sample in a tube with 1 mL of formamide.
-
Incubate at 60°C for 24 hours to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
-
Data Analysis:
-
Calculate the amount of extravasated dye using a standard curve prepared with Evans blue.
-
Compare the amount of dye extravasation between the Nedocromil-treated and vehicle-treated groups.
-
Calculate the percentage of inhibition of the PCA reaction.
-
References
- 1. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topical pharmacotherapy for allergic rhinitis: Nedocromil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell stabilizers [pubmed.ncbi.nlm.nih.gov]
- 5. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 7. Immunopharmacologic profile of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nedocromil sodium modulates the function of long-term rat peritoneal mast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulations of histamine release from mast cells by interleukin-2 is affected by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of nedocromil sodium on early and late phase responses to allergen challenge in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of nedocromil sodium and cromolyn sodium in an experimental model of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Preclinical Study on the Long-Term Effects of Nedocromil Sodium
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed experimental design for a comprehensive preclinical investigation into the long-term effects of Nedocromil sodium. The protocols outlined below are intended to guide researchers in assessing the sustained efficacy, underlying mechanisms of action, and safety profile of chronic Nedocromil sodium administration in the context of inflammatory diseases.
Introduction
Nedocromil sodium is a well-established anti-inflammatory agent, primarily recognized for its role as a mast cell stabilizer in the prophylactic treatment of asthma and allergic conjunctivitis.[1][2] Its mechanism of action is understood to involve the inhibition of mediator release from various inflammatory cells, including mast cells, eosinophils, and neutrophils.[3][4][5] While short-term efficacy is well-documented, a thorough understanding of the molecular and cellular changes following prolonged exposure is crucial for expanding its therapeutic potential and confirming its long-term safety.
This experimental design outlines a multi-faceted approach, combining in vitro, in vivo, and ex vivo analyses to elucidate the long-term consequences of Nedocromil sodium treatment. The study will investigate its sustained effects on inflammatory cell function, modulation of key signaling pathways, impact on chronic inflammation and tissue remodeling, and its comprehensive toxicological profile.
Overall Experimental Design
The proposed study is structured into three main arms, designed to provide a comprehensive assessment of the long-term effects of Nedocromil sodium.
Figure 1: A diagram illustrating the overall experimental workflow.
In Vitro Long-Term Efficacy and Mechanistic Studies
Rationale
To investigate the direct cellular effects of sustained Nedocromil sodium exposure on key inflammatory cells, long-term in vitro cultures will be established. This will allow for a detailed analysis of cellular function, signaling pathways, and gene expression in a controlled environment.
Experimental Protocols
3.2.1. Long-Term Culture of Inflammatory Cells
-
Cell Types:
-
Human mast cell line (HMC-1)
-
Primary human eosinophils (isolated from peripheral blood)
-
Primary human neutrophils (isolated from peripheral blood)
-
Human bronchial epithelial cell line (BEAS-2B)
-
-
Culture Conditions: Cells will be cultured under standard conditions with continuous exposure to a range of concentrations of Nedocromil sodium (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for up to 14 days. Media and treatments will be replenished every 48-72 hours.
-
Viability Assessment: Cell viability will be monitored regularly using a Trypan Blue exclusion assay or a commercially available viability kit.
3.2.2. Cellular Function Assays
-
Mast Cell Degranulation: At various time points (e.g., Day 1, 7, 14), HMC-1 cells will be stimulated with an appropriate agonist (e.g., Compound 48/80, IgE/anti-IgE). Degranulation will be quantified by measuring the release of β-hexosaminidase.
-
Eosinophil and Neutrophil Chemotaxis: The migratory capacity of eosinophils and neutrophils towards relevant chemokines (e.g., eotaxin, LTB4) will be assessed using a Boyden chamber assay after long-term exposure to Nedocromil sodium.[6][7]
-
Epithelial Cell Cytokine Production: BEAS-2B cells will be stimulated with an inflammatory stimulus (e.g., IL-1β). The supernatant will be collected to measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) by ELISA.[8]
3.2.3. Signaling Pathway Analysis
Figure 2: A simplified diagram of the mast cell degranulation signaling pathway potentially modulated by Nedocromil sodium.
-
Western Blotting for Phosphorylated Proteins: Following long-term culture and acute stimulation, cell lysates will be collected. Western blotting will be performed to assess the phosphorylation status of key signaling proteins, including PLCγ1 and p38 MAPK, to determine if Nedocromil sodium alters the signaling cascade.
-
Phospho-flow Cytometry: This technique will be used to analyze the phosphorylation of specific signaling proteins at a single-cell level, providing a more detailed understanding of the signaling response in heterogeneous primary cell populations.
3.2.4. Gene Expression Profiling
-
RNA Isolation and qPCR: Total RNA will be extracted from the cultured cells at the end of the long-term treatment period. Quantitative real-time PCR (qPCR) will be used to analyze the expression of genes involved in inflammation, such as cytokines, chemokines, and their receptors.
Expected Outcomes and Data Presentation
The in vitro data will be summarized in the following tables:
Table 1: Long-Term Effects of Nedocromil Sodium on Inflammatory Cell Function
| Cell Type | Assay | Nedocromil Conc. (µM) | Day 1 | Day 7 | Day 14 |
|---|---|---|---|---|---|
| HMC-1 | β-hexosaminidase release (% of control) | 1 | |||
| 10 | |||||
| 100 | |||||
| Eosinophils | Chemotaxis (Migration Index) | 1 | |||
| 10 | |||||
| 100 | |||||
| Neutrophils | Chemotaxis (Migration Index) | 1 | |||
| 10 | |||||
| 100 | |||||
| BEAS-2B | IL-6 release (pg/mL) | 1 | |||
| 10 |
| | | 100 | | | |
Table 2: Long-Term Effects of Nedocromil Sodium on Signaling Pathway Activation
| Cell Type | Signaling Protein | Nedocromil Conc. (µM) | Fold Change in Phosphorylation (vs. Stimulated Control) |
|---|---|---|---|
| HMC-1 | p-PLCγ1 | 1 | |
| 10 | |||
| 100 | |||
| p-p38 MAPK | 1 | ||
| 10 | |||
| 100 | |||
| Eosinophils | p-p38 MAPK | 1 | |
| 10 |
| | | 100 | |
In Vivo Chronic Efficacy Studies
Rationale
To evaluate the long-term therapeutic efficacy of Nedocromil sodium in a more complex biological system, chronic animal models of inflammation will be utilized. These models will allow for the assessment of its effects on persistent inflammation, associated tissue remodeling, and immune cell populations.
Experimental Protocols
4.2.1. Animal Models of Chronic Inflammation
-
Chronic Allergic Airway Inflammation (Mouse Model): BALB/c mice will be sensitized and chronically challenged with an allergen (e.g., ovalbumin or house dust mite extract) over a period of 8-12 weeks to induce a state of chronic allergic airway inflammation, characterized by persistent eosinophilia, airway hyperresponsiveness, and airway remodeling.
-
Mast Cell-Dependent Chronic Skin Inflammation (Mouse Model): A model of chronic allergic dermatitis will be induced by repeated epicutaneous application of an allergen, leading to mast cell infiltration and degranulation, epidermal thickening, and inflammatory cell influx.
4.2.2. Treatment Regimen
Animals in each model will be treated with nebulized Nedocromil sodium (at various doses) or vehicle control daily throughout the chronic challenge period.
4.2.3. Assessment of Chronic Inflammation and Tissue Remodeling
-
Airway Hyperresponsiveness (AHR): AHR to methacholine will be measured in the allergic airway inflammation model at the end of the study.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid will be collected to quantify the number and differential count of inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histopathology and Morphometry: Lung and skin tissues will be collected for histological analysis.
-
Masson's Trichrome Staining: To assess collagen deposition and fibrosis.[9]
-
Periodic Acid-Schiff (PAS) Staining: To quantify mucus production in the airways.
-
Immunohistochemistry: To identify and quantify mast cells (tryptase staining), eosinophils (MBP staining), and other immune cells.
-
-
Collagen Quantification: The total collagen content in lung and skin tissue will be quantified using a hydroxyproline assay.
Expected Outcomes and Data Presentation
Table 3: Long-Term Efficacy of Nedocromil Sodium in a Chronic Allergic Airway Inflammation Model
| Treatment Group | AHR (PenH) | Total BAL Cells (x10⁵) | BAL Eosinophils (%) | Lung Collagen (µg/mg tissue) | Mucus Score |
|---|---|---|---|---|---|
| Vehicle Control | |||||
| Nedocromil (Low Dose) | |||||
| Nedocromil (High Dose) |
| Positive Control | | | | | |
Table 4: Long-Term Efficacy of Nedocromil Sodium in a Chronic Skin Inflammation Model
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) | Dermal Mast Cell Count | Skin Collagen (µg/mg tissue) |
|---|---|---|---|---|
| Vehicle Control | ||||
| Nedocromil (Topical) |
| Positive Control | | | | |
Long-Term Toxicology and Safety Assessment
Rationale
A comprehensive evaluation of the long-term safety of Nedocromil sodium is essential. A subchronic inhalation toxicology study will be conducted in rodents according to international guidelines to identify any potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Figure 3: A flowchart outlining the subchronic inhalation toxicology study design.
Experimental Protocol
-
Study Design: A 90-day subchronic inhalation toxicology study will be conducted in Sprague-Dawley rats, following OECD Guideline 413.[3][5][8][10]
-
Treatment Groups:
-
Control (filtered air)
-
Low dose Nedocromil sodium
-
Mid dose Nedocromil sodium
-
High dose Nedocromil sodium
-
Recovery group (high dose, followed by a 28-day treatment-free period)
-
-
Parameters Monitored:
-
In-life: Clinical observations, body weight, food consumption, ophthalmology.
-
Clinical Pathology: Hematology and clinical chemistry at termination.
-
Pathology: Full necropsy, organ weights, and histopathological examination of the respiratory tract and other major organs.
-
Expected Outcomes and Data Presentation
Table 5: Summary of Potential Findings in 90-Day Inhalation Toxicology Study of Nedocromil Sodium
| Parameter | Low Dose | Mid Dose | High Dose | Recovery Group |
|---|---|---|---|---|
| Clinical Observations | ||||
| Body Weight Gain (%) | ||||
| Hematology | ||||
| White Blood Cell Count | ||||
| Red Blood Cell Count | ||||
| Clinical Chemistry | ||||
| ALT, AST | ||||
| BUN, Creatinine | ||||
| Organ Weights | ||||
| Lung | ||||
| Liver | ||||
| Kidneys | ||||
| Histopathology | ||||
| Respiratory Tract | ||||
| Liver |
| Kidneys | | | | |
*All findings will be compared to the control group.
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of the long-term effects of Nedocromil sodium. The integration of in vitro, in vivo, and toxicological studies will generate a thorough understanding of its sustained efficacy, mechanisms of action, and safety profile. The detailed protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison for researchers in the field of drug development. The findings from this study will be critical in informing the potential for broader therapeutic applications of Nedocromil sodium in chronic inflammatory diseases.
References
- 1. quickzyme.com [quickzyme.com]
- 2. Histological sectioning of the rodent larynx for inhalation toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oecd.org [oecd.org]
- 9. Masson’s trichrome staining and fibrosis score. [bio-protocol.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
Application Notes and Protocols for the Quantification of Nedocromil Sodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Nedocromil sodium in biological matrices. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
High-Performance Liquid Chromatography (HPLC-UV) Method for Nedocromil Sodium in Human Urine
This method describes a validated ion-pair reversed-phase HPLC assay for the determination of Nedocromil sodium in human urine.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | Not explicitly stated in the provided literature. | |
| Limit of Detection (LOD) | 0.04 µg/mL | [1] |
| Limit of Quantification (LOQ) | Not explicitly stated; however, the lowest point of detection suggests a quantifiable limit in the low µg/mL range. | |
| Intra-day Accuracy | 99.9% (S.D. 1.6%) | [1] |
| Inter-day Accuracy | 102.4% (S.D. 4.07%) | [1] |
| Intra-day Precision (%CV) | 7.05% (S.D. 4.9%) | [1] |
| Inter-day Precision (%CV) | 10.5% (S.D. 2.7%) | [1] |
| Recovery (Solid-Phase Extraction) | 100.5% ± 6.5% (at 0.42 µg/mL) |
Experimental Protocol
a) Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of Nedocromil sodium from urine samples using C18 SPE cartridges.
-
Conditioning: Condition a C18 SPE cartridge by washing with one cartridge volume of methanol followed by one cartridge volume of deionized water.
-
Sample Loading: To 1 mL of urine, add a suitable internal standard (e.g., Sodium Cromoglycate). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one cartridge volume of deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
b) HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C8 Spherisorb, 5 µm, 25 cm length.[1]
-
Mobile Phase: A mixture of methanol, 0.045 M phosphate buffer, and 0.05 M dodecyl triethyl ammonium phosphate (550:447.6:2.4, v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be set based on the UV absorbance maximum of Nedocromil sodium.
-
Injection Volume: A standard injection volume, typically 20 µL.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of Nedocromil sodium in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Nedocromil Sodium
While a specific, validated LC-MS/MS method for Nedocromil sodium was not found in the available literature, a method for the structurally similar compound, Cromolyn sodium, can be adapted.[2] This provides a highly sensitive and selective alternative to HPLC-UV.
Quantitative Data Summary (Adapted from Cromolyn Sodium Method)
| Parameter | Value (Anticipated for Nedocromil Sodium) | Reference (for Cromolyn Sodium) |
| Linearity Range | 0.1 - 2.5 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [2] |
| Intra-day Accuracy | Within ±15% of nominal concentration | [2] |
| Inter-day Accuracy | Within ±15% of nominal concentration | [2] |
| Intra-day Precision (%CV) | ≤15% | [2] |
| Inter-day Precision (%CV) | ≤15% | [2] |
| Recovery | To be determined during method validation. |
Experimental Protocol (Adapted)
a) Sample Preparation
For plasma or urine samples, a protein precipitation or solid-phase extraction would be suitable.
-
Protein Precipitation (for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (for Urine): Follow the SPE protocol described in the HPLC section.
b) LC-MS/MS Instrumentation and Conditions (Adapted from Cromolyn Sodium Method)
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., InfinityLab Poroshell HPH-C18, 2.1 x 150 mm, 2.7 µm).[3]
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium hydrogen carbonate (pH 8.0) and acetonitrile (90:10, v/v).[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[2]
-
MS/MS Transitions: The precursor and product ions for Nedocromil sodium would need to be determined by direct infusion. For Cromolyn sodium, the transition is m/z 467.0 -> 379.0.[2] A similar fragmentation pattern would be expected for Nedocromil sodium.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of Nedocromil sodium.
Signaling Pathways and Logical Relationships
Nedocromil sodium is a mast cell stabilizer. Its mechanism of action involves the inhibition of mediator release from various inflammatory cells.
Caption: Mechanism of action of Nedocromil sodium.
References
- 1. Validation of a high-performance liquid chromatography assay for urinary nedocromil sodium following oral and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Nedocromil Sodium in Non-Asthmatic Inflammatory Research
Introduction
Nedocromil sodium is a pyranoquinolone dicarboxylic acid derivative recognized for its anti-inflammatory properties.[1] While historically used in the management of mild to moderate asthma, its mechanism of action extends to a variety of inflammatory pathways, making it a valuable tool for research in other non-asthmatic inflammatory conditions.[1][2] Nedocromil sodium functions primarily as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators.[3][4] However, its activity is not confined to mast cells; it has been shown to inhibit the activation and mediator release from a wide range of inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets.[5][6][7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing nedocromil sodium as a research tool in non-asthmatic inflammatory models.
Mechanism of Action in Inflammation
Nedocromil sodium exerts its anti-inflammatory effects through multiple mechanisms. It stabilizes mast cells and inhibits their degranulation, which in turn suppresses the release of mediators like histamine, prostaglandin D2 (PGD2), and leukotrienes.[3][5] Beyond mast cells, it directly inhibits the activation and function of other key inflammatory cells. For instance, it has been shown to decrease the activation of eosinophils, reduce their chemotaxis, and inhibit the synthesis of leukotriene C4 (LTC4).[8][9][10] It also inhibits the IgE-dependent activation of alveolar macrophages and monocytes.[11][12] Furthermore, some evidence suggests nedocromil can modulate sensory nerve function, pointing to a role in neurogenic inflammation.[13]
Caption: Overview of Nedocromil Sodium's cellular targets.
Application Note 1: Allergic Conjunctivitis
Nedocromil sodium has been effectively studied in the context of seasonal and perennial allergic conjunctivitis.[14][15] As a topical ophthalmic solution (typically 2%), it significantly reduces the primary symptoms of itching, redness (conjunctival injection), and swelling (edema) compared to placebo.[14] Its efficacy is comparable to other mast cell stabilizers like sodium cromoglycate, with the potential advantage of a less frequent dosing schedule.[16]
Quantitative Data Summary: Allergic Conjunctivitis Clinical Trials
| Parameter | Nedocromil Sodium (2%) | Placebo | Comparator (Sodium Cromoglycate 2%) | Key Finding | Citation |
| Summary Symptom Score | Significantly greater reduction | - | - | Nedocromil is superior to placebo in reducing overall symptoms. | [14] |
| Itching | Significant reduction | - | Significant reduction | Both active treatments were superior to placebo. | [14][16] |
| Redness/Injection | Significant reduction | - | - | Nedocromil significantly reduces ocular redness. | [14] |
| Patient/Clinician Opinion | Significantly superior effectiveness | - | - | Rated more effective than placebo by both clinicians and patients. | [14] |
| Dosing Frequency | Twice daily (b.d.) | - | Four times daily (q.i.d.) | Nedocromil was as effective as cromoglycate with half the doses. | [16] |
Experimental Protocol: Human Clinical Trial for Seasonal Allergic Conjunctivitis (SAC)
This protocol is a synthesized example based on methodologies from published, multicenter, double-masked, placebo-controlled trials.[14][16]
-
Patient Recruitment:
-
Select patients with a documented history of SAC (e.g., to ragweed or birch pollen) and positive skin tests.
-
Establish a baseline symptom severity score during a run-in period. Patients must exhibit a minimum predefined score for key symptoms (e.g., itching, redness).
-
-
Randomization and Masking:
-
Randomly assign patients to treatment groups (e.g., 2% Nedocromil Sodium, Placebo, 2% Sodium Cromoglycate).
-
Ensure both investigators and patients are blinded to the treatment allocation. Use identical packaging for all study medications (double-dummy design if dosing differs).
-
-
Treatment Administration:
-
Instruct patients to instill one to two drops into each eye at a specified frequency (e.g., twice daily for nedocromil, four times daily for cromoglycate) for the duration of the study (e.g., 4-8 weeks during peak pollen season).
-
-
Efficacy Assessment:
-
Patient Diary: Patients record daily scores for symptoms like itching, tearing, redness, and grittiness on a standardized scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
-
Clinician Assessment: At scheduled visits (e.g., baseline, mid-study, end-of-study), a clinician assesses and scores clinical signs such as conjunctival injection and edema.
-
Global Evaluation: At the end of the trial, both the patient and the clinician provide an overall opinion on the effectiveness of the treatment.
-
-
Data Analysis:
-
The primary endpoint is typically the change in the mean summary symptom score from baseline to the peak pollen period.
-
Compare scores between the nedocromil and placebo groups using appropriate statistical tests (e.g., ANCOVA). A p-value <0.05 is considered significant.
-
Caption: Workflow for a typical allergic conjunctivitis clinical trial.
Application Note 2: Allergic Rhinitis
Nedocromil sodium, administered as a 1% intranasal spray, is effective in preventing and treating the symptoms of seasonal allergic rhinitis.[17][18][19] It significantly reduces nasal obstruction, rhinorrhea, and sneezing when used prophylactically before allergen exposure.[20] Studies have shown that its therapeutic effects can be observed within two hours of the first dose and are maintained with regular use.[18]
Quantitative Data Summary: Allergic Rhinitis Clinical Trials
| Parameter | Nedocromil Sodium (1%) | Placebo | Key Finding | Citation |
| Symptom Summary Score | Significant improvement within 2 hours (p=0.016) | - | Rapid onset of action in relieving rhinitis symptoms. | [18] |
| Nasal Obstruction | Significantly more effective (p < 0.01) | - | Effective in preventing allergen-induced nasal blockage. | [20] |
| Rhinorrhea (Runny Nose) | Significantly more effective (p < 0.01) | - | Effective in preventing allergen-induced rhinorrhea. | [20] |
| Sneezing | Significantly more effective (p < 0.05) | - | Effective in preventing allergen-induced sneezing. | [20] |
| Clinician/Patient Opinion | Highly significant favorability (p < 0.001) | - | Overwhelmingly considered more effective than placebo. | [19] |
Experimental Protocol: Nasal Allergen Provocation Test
This protocol is based on the methodology used to assess the prophylactic efficacy of nedocromil against immediate allergic reactions.[20]
-
Subject Selection:
-
Recruit subjects with a clear history of allergic rhinitis and a positive skin prick test to a specific allergen (e.g., grass pollen).
-
Ensure subjects are free of rhinitis symptoms at the time of the study and have withheld antihistamine medications.
-
-
Study Design:
-
Employ a double-blind, placebo-controlled, crossover design. Each subject serves as their own control, receiving nedocromil and placebo on separate study days with a washout period in between.
-
-
Pre-treatment:
-
Administer a single dose of 1% nedocromil sodium or a matching placebo from a metered-dose inhaler into each nostril 20 minutes before the allergen challenge.
-
-
Allergen Challenge:
-
Deliver a standardized dose of the relevant allergen extract into the nasal cavity.
-
-
Outcome Measurement:
-
Nasal Airway Resistance: Measure using rhinomanometry at baseline and at regular intervals post-challenge (e.g., every 15 minutes for 1 hour).
-
Rhinorrhea: Collect and weigh nasal secretions using pre-weighed filter paper discs placed in the nostrils.
-
Sneezing: Count the number of sneezes occurring within a defined period post-challenge.
-
-
Data Analysis:
-
For each variable (resistance, secretion weight, sneeze count), compare the results from the nedocromil treatment day to the placebo day using paired statistical tests.
-
Caption: Workflow for a nasal allergen provocation study.
Application Note 3: In Vitro Models of Eosinophil and Macrophage Activation
Nedocromil sodium is a potent inhibitor of eosinophil and macrophage functions in vitro, making it a useful tool for dissecting inflammatory pathways. It can block chemotaxis, inhibit the release of inflammatory mediators, and suppress the expression of activation markers and adhesion molecules.[8][11][21][22]
Quantitative Data Summary: In Vitro Effects on Inflammatory Cells
| Cell Type | Stimulant | Measured Effect | Inhibition by Nedocromil | Citation |
| Human Eosinophils | PAF, fMLP | Activation (Cytotoxicity) | Dose-dependent inhibition (optimal at 10⁻⁷ M) | [8] |
| Human Eosinophils | GM-CSF/IL-3 + FMLP | Chemotaxis | IC50 ≈ 1-10 nmol/L | [21] |
| Human Eosinophils | Calcium Ionophore | LTC4 Secretion | Significant inhibition at 1-10 µmol/L | [10] |
| Human Eosinophils | PAF | Mac-1 Expression | Significant suppression at 10⁻⁵ and 10⁻⁷ M | [22] |
| Alveolar Macrophages | IgE-dependent | β-glucuronidase release | Inhibition demonstrated | [12] |
| Blood Monocytes | IgE-dependent | Cytotoxicity | Inhibition demonstrated | [12] |
Experimental Protocol: Cytokine-Primed Eosinophil Chemotaxis Assay
This protocol is adapted from methodologies used to study the effect of nedocromil on eosinophil migration.[21]
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection with magnetic beads (e.g., anti-CD16). Purity should be >95%.
-
-
Cytokine Priming:
-
Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
Pre-incubate the eosinophils with a priming cytokine such as GM-CSF or IL-3 (e.g., 10 ng/mL) for 30-60 minutes at 37°C. This enhances their subsequent chemotactic response.
-
-
Nedocromil Treatment:
-
Following priming, add nedocromil sodium at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) or a vehicle control to the eosinophil suspension and incubate for an additional 15-30 minutes.
-
-
Chemotaxis Assay:
-
Use a 48-well micro-chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (e.g., 5 µm pore size).
-
Place the chemoattractant (e.g., fMLP at 10 nmol/L) in the lower wells of the chamber.
-
Place the treated eosinophil suspension in the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
-
Quantification and Analysis:
-
After incubation, remove the filter, scrape off non-migrated cells from the top surface, and stain the migrated cells on the bottom surface with a histological stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage inhibition of chemotaxis for each nedocromil concentration compared to the vehicle control. Determine the IC50 value.
-
Caption: Inhibition of Eosinophil Chemotaxis by Nedocromil.
Application Note 4: Neurogenic Inflammation (Skin Model)
Beyond its effects on immune cells, nedocromil sodium has been shown to inhibit neurogenic inflammation in human skin.[13] It effectively reduces histamine-induced itch and flare responses, which are mediated by sensory nerve activation. This effect is not due to antihistaminic action or mast cell stabilization in this model, but rather a direct modulation of sensory neuron function.[13] This application provides a unique avenue to study the role of neuro-immune interactions in inflammatory skin conditions.
Quantitative Data Summary: Histamine-Induced Itch and Flare
| Parameter | Nedocromil Sodium (2%) Pre-treatment | Water (Control) Pre-treatment | % Reduction | p-value | Citation |
| Total Itch Score | Significantly reduced | - | ~74.0% | <0.005 | [13] |
| Flare Area | Significantly reduced | - | ~65% | <0.03 | [13] |
| Weal Area | No significant reduction | - | - | NS | [13] |
Experimental Protocol: Iontophoresis and Histamine Challenge in Human Skin
This protocol is derived from the methodology used to demonstrate nedocromil's effects on neurogenic inflammation.[13]
-
Subject Selection:
-
Recruit healthy, non-atopic volunteers.
-
Select four test sites on the volar surface of the forearms.
-
-
Drug/Control Administration by Iontophoresis:
-
Use an iontophoresis chamber fixed to the skin at a test site.
-
Fill the chamber with either a 2% solution of nedocromil sodium or purified water (control).
-
Apply a controlled electrical charge (e.g., 8 mC) to facilitate the penetration of the drug into the dermis.
-
Randomize the order of nedocromil and water application across the four sites.
-
-
Histamine Challenge:
-
Wait 10 minutes after iontophoresis to allow for drug action.
-
Inject a small volume (e.g., 20 µl) of histamine solution (e.g., 1 µM) intradermally at the center of the pre-treated site.
-
-
Outcome Assessment:
-
Itch: Immediately after injection, assess the subject's perceived itch intensity every 20 seconds for 5 minutes using a visual analogue scale (VAS).
-
Flare and Weal: At 10 minutes post-injection, measure the area of the flare (redness) and weal (swelling). This can be done by tracing the borders onto a transparent sheet and calculating the area, or by using advanced imaging like scanning laser Doppler imaging.
-
-
Data Analysis:
-
Calculate the total itch score over the 5-minute period for each site.
-
Compare the itch scores and flare/weal areas between nedocromil-treated sites and control sites using appropriate statistical tests for paired data.
-
Caption: Proposed mechanism of Nedocromil in neurogenic inflammation.
References
- 1. Nedocromil sodium. An updated review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nedocromil: a new agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunopharmacologic profile of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nedocromil sodium inhibition of IgE-mediated activation of human mononuclear phagocytes and platelets from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nedocromil sodium 2% ophthalmic solution for the treatment of ragweed pollen seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. singlecare.com [singlecare.com]
- 16. Double-blind group comparative study of 2% nedocromil sodium eye drops with 2% sodium cromoglycate and placebo eye drops in the treatment of seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topical pharmacotherapy for allergic rhinitis: nedocromil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nedocromil sodium is rapidly effective in the therapy of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A double-blind group comparative study of nedocromil sodium in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of nedocromil sodium on nasal provocation with allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [A mechanism for the anti-inflammatory effect of nedocromil; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Nedocromil Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with nedocromil sodium in common research buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of nedocromil sodium?
Nedocromil sodium is the disodium salt of a hydrophilic dicarboxylic acid and is considered to be highly water-soluble[1][2]. Its solubility is influenced by its hydration state; it can exist in different hydrate forms (monohydrate, trihydrate, and heptahemihydrate), with the monohydrate exhibiting the highest intrinsic dissolution rate[3]. While specific solubility can vary depending on the buffer composition, pH, and temperature, it is generally well-soluble in aqueous solutions[1].
Q2: In which common research buffers can I dissolve nedocromil sodium?
Nedocromil sodium can be dissolved in a variety of common research buffers. Reports indicate its use in Phosphate Buffered Saline (PBS), Tris-based buffers, and citrate buffers[4]. For instance, a solubility of at least 1 mg/mL in PBS at pH 7.2 has been documented. Furthermore, concentrations as high as 80 mg/mL have been prepared in aqueous media like 0.9% saline, and it has been used in Tris buffers at a pH of 7.4[1].
Q3: What factors can influence the solubility of nedocromil sodium?
Several factors can impact the solubility of nedocromil sodium in your experiments:
-
pH: As a dicarboxylic acid, the pH of the buffer will significantly influence the ionization state of nedocromil and thus its solubility.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.
-
Ionic Strength: For hydrophilic salts like nedocromil sodium, an increase in the ionic strength of the buffer may enhance solubility.
-
Hydration State: The specific hydrate form of the nedocromil sodium solid can affect its dissolution rate and apparent solubility[3].
-
Presence of Other Ions: The presence of certain divalent cations could potentially interact with the dicarboxylate, although this is less common with sodium salts.
Q4: My nedocromil sodium solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: How should I prepare and store a stock solution of nedocromil sodium?
For a stock solution, it is recommended to dissolve nedocromil sodium in high-purity water or a suitable buffer (e.g., PBS or Tris) at a concentration that is well below its saturation point to ensure stability. Stock solutions should be sterile-filtered and stored at 2-8°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to prevent repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
Issue: Precipitate Formation or Cloudiness in Nedocromil Sodium Solution
This guide will walk you through a logical sequence of steps to diagnose and resolve solubility problems with nedocromil sodium in your research buffer.
References
- 1. US4935244A - Nedocromil sodium compositions and methods for their preparation - Google Patents [patents.google.com]
- 2. Nedocromil Sodium | C19H15NNa2O7 | CID 50295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in Nedocromil sodium in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Nedocromil sodium. Inconsistent results can arise from a variety of factors, from reagent handling to experimental design. This guide offers insights and practical solutions to help ensure the reliability and reproducibility of your research.
Frequently Asked questions (FAQs)
Q1: My Nedocromil sodium is not showing the expected inhibitory effect on mast cell degranulation. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in your mast cell degranulation assay. Consider the following:
-
Compound Solubility and Stability: Nedocromil sodium has limited solubility in aqueous solutions. Ensure your stock solution is properly prepared and stored. Precipitation of the compound will significantly reduce its effective concentration. It is recommended to prepare fresh working solutions for each experiment.
-
Cell Health and Passage Number: The health and passage number of your mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells are critical. High passage numbers can lead to phenotypic drift and altered drug responses.[1][2][3][4] Always use cells within a validated passage range and regularly check for viability and normal morphology.
-
Stimulus Concentration: The concentration of the degranulation stimulus (e.g., IgE/anti-IgE, compound 48/80, calcium ionophore) may be too high, overwhelming the inhibitory capacity of Nedocromil sodium. Perform a dose-response curve for your stimulus to determine the optimal concentration for your assay window.
-
Incubation Time: The pre-incubation time with Nedocromil sodium before adding the stimulus is crucial. A sufficient pre-incubation period is necessary for the compound to exert its effect. This time can range from 30 minutes to several hours, depending on the cell type and experimental conditions.
Q2: I am observing high variability in my eosinophil chemotaxis assay results with Nedocromil sodium. How can I improve consistency?
A2: High variability in chemotaxis assays is a common issue. To improve the consistency of your results with Nedocromil sodium, consider these points:
-
Chemoattractant Gradient: Ensure a stable and reproducible chemoattractant gradient is established in your assay system (e.g., Boyden chamber, microfluidic device). Inconsistent gradients will lead to variable cell migration.
-
Cell Viability: Check the viability of your eosinophils before each experiment. Poor cell health will impair their migratory capacity.
-
Adhesion vs. Chemotaxis: Differentiate between chemotaxis (directed migration) and chemokinesis (random migration). Use appropriate controls, such as adding Nedocromil sodium to both the upper and lower chambers, to assess its effect on random migration.
-
Assay-Specific Controls: Include positive and negative controls for both chemotaxis and inhibition. A known inhibitor of eosinophil chemotaxis can serve as a positive control for inhibition.
Q3: The inhibitory effect of Nedocromil sodium on cytokine release from peripheral blood mononuclear cells (PBMCs) is inconsistent between experiments. What should I check?
A3: Inconsistent results in cytokine release assays using PBMCs can be attributed to several factors:
-
Donor Variability: PBMCs are primary cells, and their response to stimuli can vary significantly between donors. It is essential to test a sufficient number of donors to account for this biological variability.
-
PBMC Isolation and Handling: The method of PBMC isolation and subsequent handling can impact cell viability and function. Ensure a consistent and gentle isolation procedure.
-
Stimulation Conditions: The choice and concentration of the stimulus (e.g., LPS, PHA, anti-CD3/CD28) are critical. The timing of Nedocromil sodium addition relative to stimulation also plays a significant role.
-
Lot-to-Lot Reagent Variability: Reagents such as fetal bovine serum (FBS), cell culture media, and stimulating agents can exhibit lot-to-lot variation, affecting experimental outcomes.[5][6] It is advisable to test new lots of critical reagents before use in large-scale experiments.
Troubleshooting Guides
Issue 1: Poor Solubility and Stability of Nedocromil Sodium in Culture Media
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitate observed in working solution or cell culture wells. | Nedocromil sodium has limited aqueous solubility and can precipitate at high concentrations or over time. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[2] Further dilute the stock solution in pre-warmed culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. Perform a solubility test in your specific cell culture medium. |
| Loss of compound activity over the course of a long-term experiment. | Degradation of Nedocromil sodium in the culture medium. | Prepare fresh working solutions for each experiment. For long-term incubations, consider replenishing the medium with fresh Nedocromil sodium at appropriate intervals. |
Issue 2: Inconsistent Biological Activity Across Different Batches of Nedocromil Sodium
| Symptom | Possible Cause | Troubleshooting Step |
| Significant differences in IC50 values or maximal inhibition between experiments using different lots of Nedocromil sodium. | Lot-to-lot variability in the purity or potency of the compound.[5][6] | Purchase Nedocromil sodium from a reputable supplier that provides a certificate of analysis with purity data. If possible, purchase a large single lot for a series of experiments. When a new lot is introduced, perform a bridging study to compare its activity with the previous lot using standardized assays. |
Issue 3: Cell-Based Assay Inconsistencies
| Symptom | Possible Cause | Troubleshooting Step |
| Drifting of dose-response curves over time. | High cell passage number leading to phenotypic changes.[1][2][3][4] | Maintain a frozen stock of low-passage cells. Thaw a new vial of cells after a defined number of passages. Routinely monitor cell morphology and growth characteristics. |
| High background signal or poor signal-to-noise ratio. | Suboptimal assay conditions or reagent concentrations. | Optimize the concentration of all critical reagents, including the stimulus, detection antibodies, and substrates. Ensure proper washing steps to minimize background. |
| Edge effects in multi-well plates. | Evaporation from wells at the edge of the plate, leading to increased concentrations of reagents. | Maintain proper humidity in the incubator. Fill the outer wells of the plate with sterile water or PBS. Avoid using the outer wells for critical experimental samples. |
Experimental Protocols & Data
Preparation of Nedocromil Sodium Stock Solution
A common method for preparing a Nedocromil sodium stock solution for in vitro experiments involves using dimethyl sulfoxide (DMSO) as the solvent.
-
Weighing: Accurately weigh the desired amount of Nedocromil sodium powder.
-
Dissolving: Dissolve the powder in high-purity DMSO to a final concentration of, for example, 10 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of Nedocromil sodium in various assays. It is important to note that these values can vary depending on the specific experimental conditions.
| Assay | Cell Type | Stimulus | Inhibitory Concentration (IC50/IC30) |
| Histamine Release | Mast Cells | Antigen | IC30: 2.1 µM[2] |
| Leukotriene C4 (LTC4) Release | Mast Cells | Antigen | IC30: 2.3 µM[2] |
| Prostaglandin D2 (PGD2) Release | Mast Cells | Antigen | IC30: 1.9 µM[2] |
| Histamine Release | Mast Cells | Anti-human IgE | IC30: 4.7 µM[2] |
| Leukotriene C4 (LTC4) Release | Mast Cells | Anti-human IgE | IC30: 1.3 µM[2] |
| Prostaglandin D2 (PGD2) Release | Mast Cells | Anti-human IgE | IC30: 1.3 µM[2] |
| Eosinophil Chemotaxis | GM-CSF primed Eosinophils | FMLP and NAF/IL-8 | IC50: ~1 to 10 nmol/L |
| Eosinophil Chemotaxis | IL-3 primed Eosinophils | FMLP and NAF/IL-8 | IC50: ~1 nmol/L |
Signaling Pathways and Experimental Workflows
Nedocromil Sodium's Putative Mechanism of Action
Nedocromil sodium is thought to exert its anti-inflammatory effects by stabilizing mast cells and inhibiting the activation of various inflammatory cells. This is partly achieved by modulating intracellular signaling pathways, including the inhibition of calcium influx, which is a critical step in the activation of many immune cells.
Caption: Putative signaling pathway of Nedocromil sodium's inhibitory action.
General Experimental Workflow for a Mast Cell Stabilization Assay
The following diagram outlines a typical workflow for assessing the mast cell stabilizing properties of Nedocromil sodium.
Caption: A typical workflow for a mast cell stabilization assay.
Troubleshooting Logic for Inconsistent Results
This flowchart provides a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A logical flowchart for troubleshooting inconsistent in vitro results.
References
- 1. DSpace [helda.helsinki.fi]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN [jstage.jst.go.jp]
- 4. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JPH01165523A - Nedocromil sodium composition and method for its preparation - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
optimizing Nedocromil sodium dosage for in vivo animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nedocromil sodium in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting dose for my animal model?
A1: Selecting a starting dose requires careful consideration of the animal model, the route of administration, and the specific research question. A review of published literature is the best starting point. For instance, in allergic sheep models, a 20 mg aerosolized dose has proven effective at blocking both early and late bronchial responses to allergens.[1][2] For topical applications, such as in guinea pig models of ocular allergy, a 2% solution has been used successfully.[3] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions. The FDA's guidance on estimating the Maximum Safe Starting Dose (MRSD) from animal toxicity data can provide a framework for these calculations, although Nedocromil sodium generally has a high safety margin.[4][5]
Q2: What is the most common and effective route of administration in animal studies?
A2: The route of administration is highly dependent on the disease model. For respiratory models, such as allergic asthma, direct administration to the airways via inhalation or aerosol is most common and clinically relevant.[1][6] This method targets the lung tissue directly. For ocular allergy models, topical administration as eye drops is used.[3] In studies investigating localized inflammation, such as in the pleural cavity of rats, topical (intrathoracic) administration has been employed.[7] Systemic administration is less common due to the drug's low systemic absorption when inhaled (only 5-10%).[4]
Q3: I am not observing the expected anti-inflammatory effect. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Dose and Timing: The dose may be insufficient, or the timing of administration relative to the inflammatory challenge may be suboptimal. Nedocromil sodium is a prophylactic agent and is most effective when administered before an allergic or inflammatory challenge.[2][6] For example, in guinea pig models, it has been shown to be effective when inhaled before an allergen challenge and also when administered between the early and late phase responses.[6]
-
Route of Administration: Ensure the drug is reaching the target tissue. For example, poor aerosolization technique could lead to insufficient lung deposition. The polar nature of Nedocromil can also lead to poor penetration in some tissues, like the skin.[8]
-
Animal Model: The specific inflammatory pathways active in your chosen animal model may not be fully susceptible to Nedocromil's mechanism of action. Nedocromil primarily acts by stabilizing mast cells and inhibiting the release of mediators from various inflammatory cells.[9][10]
-
Drug Stability: Ensure the Nedocromil sodium solution is properly prepared and stored to maintain its activity.
Q4: What are the key pharmacokinetic properties of Nedocromil sodium in animals?
A4: The pharmacokinetic profile of Nedocromil sodium is a significant advantage in research as it is not metabolized in either animals or humans.[4] This high degree of similarity makes animal testing particularly relevant to human safety.[4] The drug is eliminated unchanged, primarily in the urine (approximately 70%) and feces (30%).[9] It exhibits rapid plasma clearance and has low systemic absorption when administered via inhalation.[4]
Q5: Are there any known drug interactions I should be aware of during my experiments?
A5: Based on available data, Nedocromil sodium does not appear to interact with a wide variety of other drugs that are likely to be used concomitantly in animal studies.[4] However, it is always good practice to review the literature for any potential interactions specific to your experimental design and any other compounds you may be administering.
Quantitative Data Summary
The following tables summarize dosages used in various in vivo and in vitro studies.
Table 1: Nedocromil Sodium Dosage in In Vivo Animal Studies
| Animal Model | Route of Administration | Dosage | Key Finding | Reference |
| Allergic Sheep | Aerosol Inhalation | 20 mg in 3 ml saline | Blocked late-phase and reduced early-phase bronchial response to antigen. | [1] |
| Guinea Pig (Asthma) | Inhalation | Not specified | Inhibited both early and late phase responses to allergen challenge. | [6] |
| Guinea Pig (Ocular Allergy) | Topical (eye drops) | 2% solution | Reduced early-phase allergic response as effectively as 2% cromolyn sodium. | [3] |
| Rat (Pleurisy) | Topical (intrathoracic) | Dose-dependent | Blocked PAF-induced accumulation of eosinophils, neutrophils, and mononuclear cells. | [7] |
Table 2: Nedocromil Sodium Concentration in In Vitro Studies
| Experimental System | Concentration | Key Finding | Reference |
| Sheep Tracheal Smooth Muscle | 10⁻⁶ M and 10⁻⁵ M | Significantly inhibited antigen-induced contractile responses. | [1] |
| Guinea Pig Minced Lung | 100 µmol/l | Provided complete protection against isoprenaline-induced β-adrenoceptor down-regulation. | [11] |
Experimental Protocols
Protocol: Antigen-Induced Bronchial Response in Allergic Sheep
This protocol is adapted from studies evaluating the effect of Nedocromil sodium on allergic responses in sheep.[1]
-
Animal Selection: Use adult sheep with a documented history of natural allergy to Ascaris suum antigen, characterized by both early and late bronchial responses to antigen challenge.
-
Measurements: Measure specific pulmonary resistance (SRL) to assess airway responses.
-
Pre-treatment:
-
Administer an aerosol of the vehicle (e.g., buffered saline solution) as a placebo control.
-
On a separate occasion, administer an aerosol of 20 mg of Nedocromil sodium dissolved in 3 ml of buffered saline solution. The aerosol should be delivered for a standardized duration (e.g., 20 minutes).
-
-
Antigen Challenge: Following the pre-treatment, challenge the sheep with an aerosolized solution of Ascaris suum antigen.
-
Post-Challenge Monitoring: Measure SRL immediately after the challenge and then at regular intervals (e.g., hourly for 8 hours) to document both the early (within the first hour) and late (3-8 hours post-challenge) phase responses.
-
Data Analysis: Compare the changes in SRL from baseline between the placebo and Nedocromil sodium treatment groups. A significant reduction in the increase of SRL in the drug-treated group indicates efficacy.
Visualizations
Signaling Pathways & Mechanisms
Caption: Mechanism of action of Nedocromil sodium.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. The effect of nedocromil sodium and cromolyn sodium on antigen-induced responses in allergic sheep in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nedocromil sodium on specific mediator- and antigen-induced airway responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of nedocromil sodium and cromolyn sodium in an experimental model of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General pharmacology, pharmacokinetics, and toxicology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Effect of nedocromil sodium on early and late phase responses to allergen challenge in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Effect of nedocromil sodium on down-regulation of pulmonary beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Nedocromil Sodium Degradation in Experimental Setups
For researchers, scientists, and drug development professionals utilizing Nedocromil sodium, maintaining its stability throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of Nedocromil sodium in various experimental settings.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving potential degradation issues with Nedocromil sodium in your experiments.
Issue 1: Unexpected Loss of Potency or Inconsistent Results
If you are observing a decrease in the expected biological activity of Nedocromil sodium or high variability in your results, it may be due to degradation of the compound.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for inconsistent experimental results with Nedocromil sodium.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Solution Preparation and Storage | - Verify solvent used and final concentration.- Check the age of the stock solution. | - Prepare fresh solutions daily using a recommended solvent such as water or an appropriate buffer.[1][2]- Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles. |
| Photodegradation | - Were solutions or experimental setups exposed to ambient or direct light for extended periods? | - Protect all solutions containing Nedocromil sodium from light by using amber vials or wrapping containers in aluminum foil.- Minimize light exposure during experimental procedures. |
| pH Instability | - What is the pH of your experimental buffer or medium? | - Maintain the pH of aqueous solutions within a stable range. Although specific pH stability data for Nedocromil sodium is limited, many drugs are susceptible to hydrolysis in acidic or alkaline conditions.[3] It is advisable to buffer solutions to a neutral pH (around 7.0-7.4) unless the experimental protocol requires otherwise. |
| Temperature-Induced Degradation | - Were solutions exposed to high temperatures? | - Store Nedocromil sodium powder at a cool temperature as recommended by the supplier.[2]- Avoid heating solutions containing Nedocromil sodium unless absolutely necessary and validated. |
| Oxidative Degradation | - Does your experimental system contain strong oxidizing agents? | - Degas solvents to remove dissolved oxygen.- If compatible with your experiment, consider adding a suitable antioxidant. |
Issue 2: Precipitate Formation in Nedocromil Sodium Solutions
The appearance of a precipitate in your Nedocromil sodium solution can indicate solubility issues or degradation.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of Nedocromil sodium does not exceed its solubility limit in the chosen solvent. The aqueous solubility of the heptahemihydrate form is 0.956 M at 25°C.[1]
-
Check for pH-Dependent Solubility: Changes in the pH of the solution can affect the solubility of Nedocromil sodium. Ensure the pH of your buffer or medium is appropriate.
-
Temperature Effects: Temperature fluctuations can impact solubility. Ensure solutions are stored at a constant and appropriate temperature.
-
Interaction with Other Components: In complex media, such as cell culture media, Nedocromil sodium may interact with salts or proteins, leading to precipitation.
Solutions:
-
If the concentration is too high, dilute the solution or prepare a new stock at a lower concentration.
-
Adjust the pH of the solution to a range where Nedocromil sodium is known to be soluble.
-
If working with cell culture media, consider preparing a more concentrated stock solution in a simple buffer and then diluting it into the media just before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Nedocromil sodium to degrade in an experimental setting?
A1: The main factors contributing to drug degradation are exposure to light (photodegradation), inappropriate pH (hydrolysis), high temperatures, and exposure to oxidizing agents.[4] Moisture can also be a factor for the solid compound, as Nedocromil sodium exists in different hydrate forms with varying stability depending on the relative humidity.[1]
Q2: How should I prepare and store stock solutions of Nedocromil sodium?
A2: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve Nedocromil sodium in a suitable solvent (e.g., sterile water or a buffer like PBS) at a high concentration. Store the stock solution in small, single-use aliquots in light-protected containers at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is Nedocromil sodium sensitive to light?
A3: While specific photodegradation studies on Nedocromil sodium are not widely published, its pyranoquinoline structure suggests potential sensitivity to light.[5] As a general precaution for many pharmaceuticals, it is best practice to protect solutions from light to prevent potential photodegradation.[6]
Q4: What is the optimal pH range for maintaining the stability of Nedocromil sodium in aqueous solutions?
A4: There is limited publicly available data on the pH-stability profile of Nedocromil sodium. However, drug molecules with ester or amide functional groups can be susceptible to hydrolysis at acidic or basic pH.[3] For general experimental use, it is advisable to maintain the pH of the solution close to neutral (pH 7.0-7.4) using a suitable buffer system, unless your specific protocol dictates otherwise.
Q5: Can I heat a solution containing Nedocromil sodium to aid in dissolution?
A5: Caution should be exercised when heating solutions of Nedocromil sodium. While gentle warming may aid dissolution, excessive heat can accelerate degradation. The heptahemihydrate form has a melting endotherm at approximately 75°C, which is followed by dehydration.[1] It is recommended to dissolve the compound at room temperature and use sonication if necessary.
Q6: Are there any known incompatibilities of Nedocromil sodium with common experimental reagents?
A6: Specific incompatibility data is scarce. However, as a general precaution, avoid mixing Nedocromil sodium with strong oxidizing agents, strong acids, or strong bases. When using complex biological media, be aware of potential interactions with metal ions or other components that could lead to precipitation or degradation.
Q7: How can I detect the degradation of Nedocromil sodium in my samples?
A7: High-Performance Liquid Chromatography (HPLC) is a suitable method for detecting and quantifying the degradation of Nedocromil sodium. A stability-indicating HPLC method can separate the intact drug from its degradation products. A published HPLC method for detecting Nedocromil sodium in urine utilizes a C8 column with an ion-pair reagent.[7] This method could be adapted to assess the stability of your experimental samples.
Experimental Protocols
Protocol 1: Preparation and Storage of Nedocromil Sodium Stock Solution
-
Materials:
-
Nedocromil sodium powder
-
Sterile, purified water or appropriate buffer (e.g., PBS, pH 7.4)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of Nedocromil sodium powder in a sterile environment.
-
Dissolve the powder in the desired volume of sterile water or buffer to achieve the target stock concentration.
-
Vortex or sonicate briefly at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at ≤ -20°C.
-
Protocol 2: General Forced Degradation Study for Nedocromil Sodium
This protocol provides a general framework for assessing the stability of Nedocromil sodium under stress conditions.
Forced Degradation Workflow:
Figure 2: Workflow for a forced degradation study of Nedocromil sodium.
-
Materials:
-
Nedocromil sodium
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Purified water
-
HPLC system with a suitable column (e.g., C8 or C18)
-
-
Procedure:
-
Acid Hydrolysis: Mix a solution of Nedocromil sodium with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix a solution of Nedocromil sodium with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat a solution of Nedocromil sodium with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Store a solution of Nedocromil sodium at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose a solution of Nedocromil sodium to a light source (e.g., UV lamp or daylight) at a controlled temperature.
-
Sample Analysis: At various time points, withdraw an aliquot of each stressed sample. For acid and base hydrolysis, neutralize the sample before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining Nedocromil sodium and to observe the formation of any degradation products.
-
Data Presentation
Table 1: Illustrative Stability of Nedocromil Sodium Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 25°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 10% | 1 |
| Heat (Dark) | 48 hours | 60°C | 5% | 1 |
| Light (Photolytic) | 24 hours | 25°C | 20% | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
The degradation of a pharmaceutical compound like Nedocromil sodium can be conceptualized as a series of events triggered by external factors.
Figure 3: Factors leading to the degradation of Nedocromil sodium.
By understanding these potential degradation pathways and implementing the preventative measures outlined in this guide, researchers can significantly improve the reliability and accuracy of their experimental results with Nedocromil sodium.
References
- 1. Physical characterization of nedocromil sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
Technical Support Center: Enhancing Nedocromil Sodium Delivery in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nedocromil sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the delivery efficiency of Nedocromil sodium in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of Nedocromil sodium in preclinical models?
A1: The primary challenges stem from the physicochemical properties of Nedocromil sodium. It is a hydrophilic compound with low membrane permeability, leading to poor absorption when administered via inhalation or oral routes.[1] In preclinical studies, this translates to low and variable bioavailability, making it difficult to achieve therapeutic concentrations at the target site, primarily the lungs.[1][2] Furthermore, its formulation for inhalation, especially as a dry powder, can be challenging due to the cohesive nature of the drug particles.[3][4]
Q2: What are the reported bioavailability percentages for standard Nedocromil sodium formulations in preclinical and clinical settings?
A2: Oral absorption of Nedocromil sodium is generally low, reported to be around 2-3% in humans.[2] Following inhalation of a standard metered-dose inhaler (MDI) formulation, the systemic bioavailability is also limited, with estimates ranging from 5% to 10%.[1] A significant portion of the inhaled dose is often swallowed, contributing to the low pulmonary deposition.
Q3: Are there any advanced formulations available to improve the delivery of Nedocromil sodium?
A3: Yes, research has explored advanced formulations to enhance the delivery of Nedocromil sodium. One notable example is the development of liposomal formulations. These lipid-based vesicles can encapsulate hydrophilic drugs like Nedocromil sodium, potentially improving their deposition and retention in the lungs. A patent for a liposomal Nedocromil sodium formulation exists, suggesting its potential for improved efficacy and duration of action.
Troubleshooting Guides
Issue 1: Low and Variable Efficacy in Inhalation Studies
Possible Cause 1: Poor Aerosol Generation and Delivery.
-
Troubleshooting Steps:
-
Optimize Nebulizer/Inhaler Settings: Ensure the nebulizer or aerosol generation device is properly calibrated for the specific animal model. The particle size of the aerosol is critical for deep lung deposition. For rodent models, a mass median aerodynamic diameter (MMAD) of 1-3 µm is generally considered optimal.
-
Verify Formulation Stability: Nedocromil sodium can exist in different hydrate forms, which can affect its physical properties and aerosolization performance.[5] Ensure consistent formulation preparation and storage conditions.
-
Animal Restraint and Breathing Pattern: The method of animal restraint and their breathing pattern during administration can significantly impact lung deposition. For conscious animals, use appropriate restraint systems that do not constrict breathing. For anesthetized animals, ensure a consistent and appropriate depth of anesthesia.
-
Possible Cause 2: Inadequate Dose Reaching the Lungs.
-
Troubleshooting Steps:
-
Quantify Lung Deposition: If possible, incorporate a tracer or use analytical methods to quantify the amount of Nedocromil sodium deposited in the lungs versus the gastrointestinal tract. This can help determine the efficiency of your delivery method.
-
Consider Intratracheal Instillation: For precise dosing directly to the lungs and to bypass the challenges of aerosol inhalation, consider intratracheal instillation. This method ensures a known quantity of the drug reaches the target organ.[6][7][8][9]
-
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
Possible Cause 1: Aggregation of Nedocromil Sodium Particles in Suspension.
-
Troubleshooting Steps:
-
Sonication: Use a probe or bath sonicator to disperse aggregated particles in your formulation before administration.
-
Inclusion of Excipients: For dry powder formulations, the use of excipients like lactose can improve powder flow and deaggregation.[3][4] The particle size of the excipient is a critical factor to consider.[3][4]
-
Possible Cause 2: Low Entrapment Efficiency in Liposomal Formulations.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: The choice of lipids and their ratios will influence the encapsulation efficiency. Experiment with different lipid compositions to find the optimal formulation for Nedocromil sodium.
-
Refine Preparation Method: Factors such as the hydration buffer, sonication time and intensity, and extrusion parameters can all affect liposome formation and drug loading. Systematically optimize these parameters.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Nedocromil Sodium in Humans (Standard Formulations)
| Route of Administration | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Oral | 2 - 3 | Not specified | Not specified | [2] |
| Inhalation (MDI) | ~ 6 | Not specified | Not specified | [2] |
Note: Preclinical pharmacokinetic data for different formulations is scarce in publicly available literature, highlighting a significant data gap.
Experimental Protocols
Protocol 1: Preparation of Liposomal Nedocromil Sodium (Based on Patent Information)
Objective: To prepare a liposomal formulation of Nedocromil sodium to potentially enhance its delivery and retention.
Materials:
-
Nedocromil sodium
-
Phosphatidylcholine (e.g., from egg or soy)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of Nedocromil sodium in PBS at the desired concentration.
-
Hydrate the lipid film by adding the Nedocromil sodium solution to the flask.
-
Agitate the flask (e.g., by gentle swirling or using a vortex mixer) to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe sonicator. Keep the suspension on ice to prevent overheating.
-
For a more uniform size distribution, extrude the sonicated liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
To remove unencapsulated Nedocromil sodium, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Protocol 2: Aerosol Administration of Nedocromil Sodium to Guinea Pigs
Objective: To deliver an aerosolized formulation of Nedocromil sodium to the lungs of guinea pigs for efficacy studies.
Materials:
-
Nedocromil sodium solution (e.g., 10 mg/mL in saline)
-
Ultrasonic nebulizer
-
Plexiglass exposure chamber
-
Conscious, unrestrained guinea pigs
Methodology:
-
Animal Acclimatization: Acclimatize the guinea pigs to the exposure chamber before the experiment to minimize stress.
-
Aerosol Generation:
-
Fill the nebulizer with the Nedocromil sodium solution.
-
Connect the nebulizer to the exposure chamber.
-
Generate the aerosol for a predetermined duration (e.g., 5-10 minutes) to fill the chamber.
-
-
Exposure:
-
Place the conscious, unrestrained guinea pigs in the chamber for a defined exposure period (e.g., 10-15 minutes).
-
-
Post-exposure:
-
Remove the animals from the chamber and return them to their housing.
-
Proceed with the experimental challenge (e.g., allergen exposure) at the appropriate time point post-treatment.
-
Protocol 3: Intratracheal Instillation of Nedocromil Sodium in Mice
Objective: To deliver a precise dose of Nedocromil sodium directly to the lungs of mice.
Materials:
-
Nedocromil sodium solution
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Mouse intubation platform or angled board
-
Light source (e.g., fiber optic)
-
Gel-loading pipette tips or a specialized intratracheal instillation device
-
Microsyringe
Methodology:
-
Anesthesia: Anesthetize the mouse using a validated protocol. Ensure a surgical plane of anesthesia is reached.
-
Positioning: Suspend the anesthetized mouse by its upper incisors on an intubation platform at approximately a 45-degree angle.
-
Visualization of the Trachea:
-
Gently pull the tongue to the side to open the oral cavity.
-
Use a light source to transilluminate the neck and visualize the vocal cords and the tracheal opening.
-
-
Instillation:
-
Using a microsyringe fitted with a gel-loading pipette tip or a specialized cannula, carefully advance the tip past the vocal cords and into the trachea.
-
Administer a small volume (typically 25-50 µL for a mouse) of the Nedocromil sodium solution into the lungs.
-
-
Recovery:
-
Remove the instillation device and allow the mouse to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory.
-
Visualizations
Caption: Workflow for aerosol delivery of Nedocromil sodium in a preclinical model.
References
- 1. General pharmacology, pharmacokinetics, and toxicology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of nedocromil sodium, a new drug for the treatment of reversible obstructive airways disease, in human volunteers and patients with reversible obstructive airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formulation of powder inhalation systems containing a high mass of nedocromil sodium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical characterization of nedocromil sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intranet.mmrx.org [intranet.mmrx.org]
- 7. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratracheal administration of solutions in mice; development and validation of an optimized method with improved efficacy, reproducibility and accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Bitter Taste of Nedocromil in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral administration of Nedocromil in animal studies, likely due to its aversive taste. The information provided is based on established principles of taste masking and behavioral assessment in laboratory animals.
Troubleshooting Guides
Issue: Animals refuse to consume the Nedocromil formulation.
-
Question: My animals (rats/mice) are refusing to drink the Nedocromil solution, even after a period of water deprivation. What can I do?
-
Answer: This is a common issue with drugs that have a bitter or otherwise unpalatable taste. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
-
Sweetener Addition: The simplest method is to add a non-caloric sweetener to the Nedocromil solution. Saccharin is commonly used in rodent studies. Start with a low concentration and adjust as needed. It's crucial to ensure the sweetener itself doesn't interfere with the experimental outcomes.
-
Flavoring Agents: While less common in controlled studies, palatable flavors (e.g., vanilla, fruit flavors) can be added. However, the novelty and intensity of the flavor can influence consumption patterns, so careful baseline measurements are essential.
-
Microencapsulation: This involves coating the Nedocromil particles with a polymer to create a physical barrier between the drug and the animal's taste buds.[1] Eudragit® polymers are often used for this purpose as they can be designed to release the drug at a specific pH, for instance, in the stomach rather than the mouth.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively hiding the bitter taste.[3] This method can also improve the solubility of the drug.
-
Issue: Inconsistent consumption of the Nedocromil formulation across animals.
-
Question: There is high variability in the daily intake of the Nedocromil formulation among my study animals. How can I achieve more consistent dosing?
-
Answer: High variability in consumption often points to individual differences in taste aversion. To mitigate this:
-
Gradual Introduction: Acclimatize the animals to the taste of the formulation by gradually increasing the concentration of Nedocromil over several days. This can help to reduce neophobia (fear of new things), including new tastes.[4]
-
Optimize Sweetener Concentration: The preferred concentration of a sweetener can vary between individual animals. A two-bottle preference test with different sweetener concentrations can help identify the most palatable option for your study population.
-
Alternative Dosing Method: If voluntary oral consumption remains inconsistent, consider oral gavage. While more invasive and potentially stressful, it ensures accurate dosing. However, be aware that the stress of gavage can be a confounding factor in some studies.
-
Frequently Asked Questions (FAQs)
-
Question: Is there any published data on the taste of Nedocromil?
-
Answer: There is no direct literature characterizing the taste of Nedocromil. However, Cromolyn sodium, a structurally related mast cell stabilizer, is described as being tasteless but with a slightly bitter aftertaste.[5] It is plausible that Nedocromil possesses a similar taste profile that may be aversive to animals.
-
Question: How can I quantitatively assess the palatability of my Nedocromil formulation?
-
Answer: A two-bottle preference test is a standard behavioral assay to quantify taste preference in rodents.[6] This involves presenting the animal with two drinking bottles, one containing the test formulation and the other a control solution (e.g., water), and measuring the volume consumed from each over a set period. A preference ratio can then be calculated.
-
Question: What is Conditioned Taste Aversion (CTA), and how can it affect my study?
-
Answer: Conditioned Taste Aversion is a powerful form of learning where an animal learns to associate a novel taste with a negative post-ingestive experience, such as nausea or malaise.[7] If Nedocromil causes any gastrointestinal discomfort, even mild, the animals may develop a CTA to the taste of the formulation, leading to a progressive decrease in consumption. It is crucial to distinguish between innate taste aversion (dislike of the taste itself) and a learned CTA.
-
Question: Can the choice of vehicle affect the palatability of the Nedocromil formulation?
-
Answer: Absolutely. The vehicle can have its own taste and can also influence the dissolution of Nedocromil in the mouth, thereby affecting how its taste is perceived. It is recommended to test the palatability of the vehicle alone as a baseline control.
Data Presentation: Taste-Masking Formulations
The following table summarizes potential taste-masking formulations for Nedocromil, with hypothetical data for comparison. Researchers should perform pilot studies to determine the optimal formulation for their specific experimental needs.
| Formulation ID | Nedocromil Concentration (mg/mL) | Taste-Masking Agent | Concentration of Agent | Vehicle | Hypothetical Palatability (Preference Ratio*) | Notes |
| NF-01 | 1.0 | None | N/A | Deionized Water | 0.2 ± 0.1 | Baseline unformulated drug. |
| NF-02 | 1.0 | Saccharin Sodium | 0.1% (w/v) | Deionized Water | 0.6 ± 0.2 | Simple and cost-effective. |
| NF-03 | 1.0 | Sucrose | 5% (w/v) | Deionized Water | 0.8 ± 0.1 | Caloric content may be a confounder. |
| NF-04 | 1.0 | Eudragit® E PO (Microencapsulation) | 2:1 Polymer:Drug | 0.5% Hydroxypropyl Methylcellulose | 0.9 ± 0.1 | Effective taste masking, but more complex preparation. |
| NF-05 | 1.0 | β-Cyclodextrin | 1:1 Molar Ratio | Deionized Water | 0.85 ± 0.15 | May also improve drug solubility. |
*Preference Ratio = Volume of Nedocromil solution consumed / Total volume of fluid consumed. A ratio of 0.5 indicates no preference, >0.5 indicates preference, and <0.5 indicates aversion. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Two-Bottle Preference Test
Objective: To quantitatively assess the palatability of a Nedocromil formulation.
Materials:
-
Standard rodent cages with two-bottle holders
-
Two identical, calibrated drinking bottles per cage
-
Nedocromil formulation
-
Control solution (e.g., vehicle or plain water)
-
Animal scale
Procedure:
-
Acclimation: House animals individually for at least 3 days prior to testing to acclimate them to the single-housing condition.
-
Baseline: For 2 days, present each animal with two bottles of the control solution to establish baseline drinking behavior and to check for any side preference for the drinking bottles.
-
Testing:
-
Weigh each animal.
-
Measure and record the initial volume of the Nedocromil formulation and the control solution in their respective bottles.
-
Place the two bottles on the cage. The position of the bottles (left/right) should be counterbalanced across the cages to control for side bias.
-
After 24 hours, remove and weigh the bottles to determine the volume consumed from each.
-
Weigh each animal.
-
-
Data Analysis:
-
Calculate the volume consumed from each bottle.
-
Calculate the preference ratio: Volume of Nedocromil solution consumed / (Volume of Nedocromil solution consumed + Volume of control solution consumed).
-
Analyze the data using appropriate statistical tests (e.g., t-test to compare consumption of the two solutions, or to compare the preference ratio to the neutral value of 0.5).
-
Protocol 2: Conditioned Taste Aversion (CTA) Assessment
Objective: To determine if Nedocromil induces a conditioned taste aversion.
Materials:
-
Nedocromil formulation in a novel, palatable solution (e.g., 0.1% saccharin solution)
-
Vehicle control in the same novel, palatable solution
-
Lithium Chloride (LiCl) solution (positive control for malaise)
-
Saline solution (negative control)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Water Deprivation: For 23 hours prior to the conditioning day, provide the animals with a single bottle of water for 1 hour per day to establish a consistent drinking schedule.
-
Conditioning Day:
-
Present the animals with the novel, palatable Nedocromil solution for 30 minutes and record the amount consumed.
-
Immediately after the drinking session, administer an i.p. injection of either saline or LiCl (to the positive control group). A separate group would receive the vehicle solution followed by a saline injection.
-
-
Recovery Day: Provide the animals with free access to water.
-
Test Day:
-
Present the animals with the novel, palatable Nedocromil solution again for 30 minutes and record the amount consumed.
-
A significant decrease in consumption in the group that received the Nedocromil solution followed by LiCl, compared to the saline group, would indicate a CTA to the taste of the solution. If the group receiving Nedocromil followed by saline also shows a decrease in consumption, it may suggest that Nedocromil itself has aversive post-ingestive effects.
-
Visualizations
Caption: Workflow for developing and evaluating a palatable Nedocromil formulation.
Caption: Troubleshooting logic for addressing refusal to consume Nedocromil.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of nedocromil sodium on early and late phase responses to allergen challenge in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of nedocromil sodium pretreatment on the immediate and late responses of the airway to segmental antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of inhibitors on histamine release from mast cells recovered by bronchoalveolar lavage in basenji-greyhound and mongrel dogs [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Long-Term Administration of Nedocromil Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nedocromil sodium in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of Nedocromil sodium?
A1: Preclinical and clinical studies have demonstrated that Nedocromil sodium is a very safe drug for long-term use.[1][2][3] It is not metabolized in humans or animals, which makes animal testing highly relevant to human safety.[1] Even at high doses, it has not been found to have adverse effects and does not appear to interact with other commonly used asthma medications.[1]
Q2: What is the primary mechanism of action of Nedocromil sodium?
A2: Nedocromil sodium's primary mechanism of action is the stabilization of mast cells, which inhibits the release of inflammatory mediators like histamine.[4] It also inhibits the activity of other inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets.[5][6] A key aspect of its action is the inhibition of chloride ion flux in mast cells, epithelial cells, and neurons, which prevents cellular activation and degranulation.[7][8][9]
Q3: What are the common challenges encountered during the long-term administration of Nedocromil sodium in research models?
A3: Common challenges include ensuring consistent drug delivery over time, potential for precipitation of the solution in delivery devices, managing the bitter taste which can affect animal compliance in oral studies, and monitoring for and managing potential side effects such as headache or gastrointestinal upset in animal models.[5]
Q4: Can Nedocromil sodium be used to reduce the dose of corticosteroids?
A4: Yes, studies have shown that Nedocromil sodium can have a steroid-sparing effect, allowing for a reduction in the required dose of inhaled corticosteroids in some patients.[10]
Troubleshooting Guides
Inconsistent Experimental Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in FEV1 or other lung function measurements between subjects or over time. | Inconsistent drug delivery due to nebulizer performance. | Ensure consistent nebulizer cleaning and maintenance. Check for any clogging or wear and tear. Use a standardized protocol for nebulization duration and technique. |
| Animal stress affecting breathing patterns. | Acclimatize animals to the experimental setup before initiating the study. Handle animals gently and consistently. | |
| Degradation of Nedocromil sodium solution. | Prepare fresh solutions regularly. Store stock solutions protected from light and at the recommended temperature. |
Drug Formulation and Delivery Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Nedocromil sodium in the nebulizer or osmotic pump reservoir. | Solution concentration is too high for the storage temperature. | Prepare solutions at a concentration known to be stable at the intended storage and operating temperatures. Consider using a vehicle that enhances solubility. |
| pH of the solution has shifted. | Buffer the Nedocromil sodium solution to a stable pH range. | |
| Inconsistent aerosol particle size from the nebulizer. | Improper cleaning or maintenance of the nebulizer. | Follow a strict cleaning protocol for the nebulizer, including regular disassembly and cleaning of all parts. |
| Viscosity of the drug solution. | Ensure the viscosity of the solution is within the optimal range for the nebulizer being used. |
Animal Model Complications
| Issue | Potential Cause | Troubleshooting Steps |
| Animals exhibit signs of respiratory irritation (e.g., coughing, sneezing). | High concentration of the nebulized solution. | Start with a lower concentration and gradually increase to the target dose. |
| The aerosol particles are too large, leading to upper airway deposition. | Optimize the nebulizer settings to produce a smaller particle size for deeper lung deposition. | |
| Decreased food and water intake in animals receiving the drug orally. | Unpleasant taste of Nedocromil sodium. | Consider masking the taste with a sweetening agent that does not interact with the drug. For gavage studies, ensure proper technique to minimize stress. |
Data Presentation
Table 1: Summary of Long-Term Efficacy of Nedocromil Sodium
| Study Population | Duration | Dosage | Key Efficacy Outcome | Result | Reference |
| Adults with steroid-resistant asthma | 12 weeks | 4 mg, 4 times daily (inhaled) | Mean increase in FEV1 | 11.4% | [11] |
| Children with moderate atopic asthma | 8 weeks | 2 puffs, twice daily (0.002 g/puff ) | Improvement in asthma symptom score and FEV1 | Statistically significant improvement | [12] |
| Adult asthmatics | 48 weeks | 4 mg, 2 or 4 times daily | Improvement in quality of life (St. George's Respiratory Questionnaire) | Significant improvement in the "Impacts" component | [10] |
| Nonatopic asthmatic subjects | 8 weeks | 4 mg, 4 times daily (inhaled) | Change in maximal airway narrowing to methacholine | No significant change | [5] |
Table 2: Incidence of Common Adverse Events in Long-Term Studies
| Adverse Event | Incidence Rate (Nedocromil Sodium Group) | Incidence Rate (Placebo Group) | Reference |
| Unpleasant Taste | Reported more frequently than placebo | - | [5] |
| Headache | Reported with equal frequency | Reported with equal frequency | [13] |
| Cough | Reported with equal frequency | Reported with equal frequency | [13] |
| Nasal Congestion | - | - | [6] |
| Ocular Burning/Irritation | - | - | [6] |
Note: Specific percentage incidence rates are not consistently reported across studies. The table reflects the qualitative comparisons made in the cited literature.
Table 3: Long-Term Stability of Nedocromil Sodium Solutions
| Storage Condition | Duration | Parameter Monitored | Result | Reference |
| Nebulizer solution at 50°C | 7 days | Chemical stability and degradation | Some degradation observed, but less than other common nebulized drugs. | [14] |
| Aqueous solution | Not specified | pH and potential for degradation | Stable in buffered solutions. | [7] |
Experimental Protocols
Protocol 1: Long-Term Administration of Nedocromil Sodium via Inhalation in a Guinea Pig Model of Asthma
1. Animal Model:
-
Use conscious, ovalbumin-sensitized guinea pigs that exhibit both early and late-phase bronchoconstriction following allergen challenge.[15][16][17][18]
2. Preparation of Nedocromil Sodium Solution:
-
Dissolve Nedocromil sodium in sterile, pyrogen-free saline to the desired concentration (e.g., 10 mg/mL).[19]
-
Prepare the solution fresh daily to ensure stability.
3. Nebulization Procedure:
-
Place the guinea pig in a whole-body exposure chamber.[20][21]
-
Use a jet nebulizer that produces a consistent particle size in the respirable range (1-5 µm).
-
Nebulize the Nedocromil sodium solution for a fixed duration (e.g., 10-15 minutes) at a set airflow rate.
-
For chronic studies, repeat the nebulization at the desired frequency (e.g., once or twice daily) for the duration of the experiment (e.g., several weeks).
4. Monitoring and Assessment:
-
Monitor respiratory function using techniques such as whole-body plethysmography to measure specific airways conductance (sGaw).[17]
-
After the treatment period, perform bronchoalveolar lavage (BAL) to assess inflammatory cell infiltration (e.g., eosinophils, neutrophils).[15]
-
Assess airway hyperresponsiveness by challenging the animals with a bronchoconstrictor agent (e.g., histamine or methacholine) and measuring the change in airway resistance.
Protocol 2: Continuous Long-Term Administration of Nedocromil Sodium via a Subcutaneously Implanted Osmotic Pump in Rodents
1. Pump and Solution Preparation:
-
Select an ALZET® osmotic pump with a suitable reservoir volume and delivery rate for the intended duration of the study.[11][22][23]
-
Prepare a sterile solution of Nedocromil sodium in a compatible vehicle (e.g., saline or a solution containing up to 50% DMSO or PEG 300/400).[24][25] The concentration should be calculated based on the pump's delivery rate and the desired daily dose for the animal.
-
Fill the osmotic pumps with the Nedocromil sodium solution using aseptic technique.[22][26]
2. Surgical Implantation:
-
Anesthetize the rodent (e.g., guinea pig, rat, or mouse) using an appropriate anesthetic agent.[1][11]
-
Shave and sterilize the skin over the mid-scapular region.
-
Make a small incision and create a subcutaneous pocket by blunt dissection.[11][22][23]
-
Insert the filled osmotic pump into the pocket, delivery portal first.[1][23]
-
Close the incision with wound clips or sutures.[11]
-
Provide post-operative analgesia as required.[1]
3. Post-Operative Care and Monitoring:
-
Monitor the animal for signs of pain, infection, or distress.
-
The osmotic pump will deliver the Nedocromil sodium solution continuously at a predetermined rate for the specified duration.
-
At the end of the study, explant the pump and, if necessary, analyze the remaining contents to confirm delivery.[22]
Mandatory Visualizations
Caption: Proposed signaling pathway of Nedocromil sodium in mast cells.
Caption: General experimental workflow for a long-term inhalation study.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. A review of some recent clinical studies with nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long-term effect of nedocromil sodium on the maximal degree of airway narrowing to methacholine in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. US4935244A - Nedocromil sodium compositions and methods for their preparation - Google Patents [patents.google.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality of life, symptoms and pulmonary function in asthma: long-term treatment with nedocromil sodium examined in a controlled multicentre trial. Nedocromil Sodium Quality of Life Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
- 12. [A mechanism for the anti-inflammatory effect of nedocromil; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 15. Effect of nedocromil sodium on early and late phase responses to allergen challenge in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nedocromil sodium blocks the early and late phases of allergen challenge in a guinea pig model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition by nedocromil sodium of early and late phase bronchoconstriction and airway cellular infiltration provoked by ovalbumin inhalation in conscious sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nedocromil sodium prevents airway hyperreactivity induced by cigarette smoke in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nedocromil sodium inhibits airway hyperresponsiveness and eosinophilic infiltration induced by repeated antigen challenge in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 23. alzet.com [alzet.com]
- 24. alzet.com [alzet.com]
- 25. researchgate.net [researchgate.net]
- 26. ltk.uzh.ch [ltk.uzh.ch]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to Nedocromil Sodium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nedocromil sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Troubleshooting Guides
This section is designed to help you navigate unexpected results in a question-and-answer format.
Issue 1: Reduced or No Inhibition of Mast Cell Degranulation
Question: I'm not observing the expected inhibition of mast cell degranulation with Nedocromil sodium. What could be the cause?
Answer: Several factors could contribute to a lack of efficacy. Consider the following possibilities:
-
Cell Type and Origin: The effectiveness of Nedocromil sodium can vary between mast cells from different species and even different tissues within the same species. For example, it is a potent inhibitor of histamine release from human lung mast cells but may be less effective on mast cells from other tissues.[1]
-
Pre-incubation Time: For optimal results, pre-incubating your cells with Nedocromil sodium before adding the stimulus is crucial. A pre-incubation time of 5-15 minutes is generally recommended.[2]
-
Compound Stability: Ensure that your Nedocromil sodium stock solution is fresh and has been stored correctly. It is a hydrophilic compound and should be dissolved in an appropriate aqueous buffer.[3] Long-term storage of diluted solutions in cell culture media is not recommended.
-
Stimulus Strength: An excessively strong stimulus (e.g., very high concentrations of antigen or chemical activators) can sometimes overcome the inhibitory capacity of Nedocromil sodium. Consider performing a dose-response curve with your stimulus to find an optimal concentration.
Issue 2: Bimodal Dose-Response Observed in T-lymphocytes
Question: I'm seeing an unusual dose-response curve in my T-cell proliferation assay. Nedocromil sodium is inhibitory at low concentrations, but at higher concentrations, the inhibitory effect is lost. Is this a known phenomenon?
Answer: Yes, this bimodal effect has been reported in murine T-lymphocytes.[4] Nedocromil sodium was found to inhibit mitogen- or antigen-induced T-cell proliferation at concentrations between 10⁻⁸ to 10⁻⁶ M, while higher concentrations were ineffective.[4]
Troubleshooting Steps:
-
Confirm the Dose Range: Carefully review the concentrations you are using. If you are working at concentrations above 10⁻⁶ M, you may be in the non-inhibitory range for this specific cell type and assay.
-
Perform a Wide Dose-Response Curve: To fully characterize the effect, it is essential to test a broad range of concentrations, spanning from picomolar to high micromolar, to identify the optimal inhibitory window.
-
Consider the Assay Endpoint: The bimodal effect was observed in proliferation assays. If you are measuring other T-cell functions, such as cytokine production, the dose-response relationship may differ.
Issue 3: Unexpected Effects on Non-Mast Cells
Question: I'm using Nedocromil sodium as a mast cell stabilizer, but I'm observing effects on other cell types in my co-culture system. Is this expected?
Answer: Absolutely. While it is well-known as a mast cell stabilizer, Nedocromil sodium has a broad range of effects on various inflammatory cells.[5][6] Documented effects include:
-
Inhibition of Neutrophil and Eosinophil Chemotaxis: It can block the migration of these granulocytes in response to various chemoattractants.[7][8]
-
Inhibition of Macrophage and Monocyte Activation: It can inhibit IgE-dependent activation of these cells.[3]
-
Inhibition of Platelet Activation and Cytotoxicity. [3]
-
Inhibition of Leukotriene C4 (LTC4) formation by eosinophils. [2][4][9]
Therefore, if your experimental system includes these or other inflammatory cells, it is crucial to consider the potential direct effects of Nedocromil sodium on them.
Issue 4: Inconsistent Results Between Experiments
Question: My results with Nedocromil sodium are not consistent from one experiment to the next. What could be causing this variability?
Answer: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:
-
Lot-to-Lot Variability: While not specifically documented for Nedocromil sodium in the provided search results, lot-to-lot variability in chemical compounds is a known issue in in vitro research. If you suspect this, it is advisable to test a new lot against a previously validated one.
-
Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO, if used for initial stock preparation, though aqueous buffers are preferred for Nedocromil sodium) is consistent across all experimental conditions and is at a non-toxic level for your cells.
-
Cell Health and Passage Number: The responsiveness of cells can change with passage number and overall health. Use cells within a consistent passage number range and ensure they are healthy and viable before starting your experiment.
-
Experimental Conditions: Minor variations in incubation times, temperatures, cell densities, and reagent concentrations can lead to significant differences in results. Strict adherence to a standardized protocol is essential.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nedocromil sodium?
A1: Nedocromil sodium's mechanism is multifactorial and not fully elucidated. It is primarily known as a mast cell stabilizer, inhibiting the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins.[6] However, its effects extend beyond mast cells. It is known to inhibit chloride ion channels in various cell types, including mast cells, epithelial cells, and neurons, which may contribute to its stabilizing effects.[10][11] It also modulates intracellular calcium signaling and has been identified as an agonist for the G-protein coupled receptor 35 (GPR35).[12]
Q2: How should I prepare and store Nedocromil sodium for in vitro use?
A2: Nedocromil sodium is a hydrophilic compound. For in vitro experiments, it is best to prepare a fresh stock solution in a suitable aqueous buffer (e.g., sterile PBS or cell culture medium). While some sources may mention the use of DMSO for other compounds, aqueous solutions are more appropriate for Nedocromil sodium. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of Nedocromil sodium in cell culture media over long periods has not been extensively documented, so it is best to add it to your cultures fresh for each experiment.
Q3: At what concentration should I use Nedocromil sodium in my experiments?
A3: The effective concentration of Nedocromil sodium can vary significantly depending on the cell type and the specific cellular response being measured. Based on available data, inhibitory concentrations can range from nanomolar to micromolar. For example, the IC50 for inhibiting PAF-induced neutrophil chemotaxis is approximately 1 nM, while the IC30 for inhibiting leukotriene C4 formation in eosinophils is in the range of 56-63 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Can Nedocromil sodium be cytotoxic to cells in culture?
A4: Nedocromil sodium is generally considered to have a high safety margin with low toxicity.[13] However, at very high concentrations, any compound can have off-target effects, including cytotoxicity. It is good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the concentrations of Nedocromil sodium you are using are not affecting cell viability in your experiments.
Q5: Are there known off-target effects of Nedocromil sodium I should be aware of?
A5: Yes. As mentioned, Nedocromil sodium affects a wide range of inflammatory cells, not just mast cells.[5][6] Its action as a GPR35 agonist and its ability to modulate chloride channels are also considered part of its broader mechanism of action that could be considered "off-target" if you are solely focused on mast cell stabilization.[10][11][12] Researchers should be aware of these pleiotropic effects when interpreting their data.
Data Presentation
Inhibitory Concentrations of Nedocromil Sodium on Various Cellular Responses
| Cell Type | Cellular Response | Stimulus | IC50 / IC30 | Reference |
| Polymorphonuclear Granulocytes | Chemotaxis | Platelet-Activating Factor (PAF) | ~1 nM (IC50) | [4] |
| Polymorphonuclear Granulocytes | Chemotaxis | Zymosan-Activated Serum (ZAS) | ~0.1 µM (IC50) | [4] |
| Eosinophils (GM-CSF primed) | Chemotaxis | FMLP and NAF/IL-8 | ~1-10 nM (IC50) | [14] |
| Eosinophils (IL-3 primed) | Chemotaxis | FMLP and NAF/IL-8 | ~1 nM (IC50) | [14] |
| Eosinophils | Leukotriene C4 (LTC4) Formation | A23187 (Calcium Ionophore) | 56 µM (IC30) | [2][4][9] |
| Eosinophils | Leukotriene C4 (LTC4) Formation | Opsonized Zymosan (OZ) | 63 µM (IC30) | [2][4][9] |
| Eosinophils | IgG-dependent Cytotoxicity | Platelet-Activating Factor (PAF) | Optimal at 10⁻⁷ M | [15] |
| Human Bronchial Epithelial Cells | IL-1 induced IL-8 release | Interleukin-1 (IL-1) | Dose-dependent inhibition up to 10⁻⁵ M | [16] |
| T-lymphocytes (murine) | Proliferation | Mitogen or Antigen | Inhibitory at 10⁻⁸ to 10⁻⁶ M | [4] |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from standard methods for measuring mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Complete cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
Nedocromil sodium
-
Mast cell stimulus (e.g., IgE/anti-IgE, compound 48/80, calcium ionophore A23187)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1% Triton X-100 in Tyrode's buffer
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization (for IgE-mediated activation): If using IgE-mediated activation, sensitize the cells with IgE overnight.
-
Washing: Gently wash the cells twice with warm Tyrode's buffer to remove media and non-bound IgE.
-
Pre-incubation with Nedocromil sodium: Add Tyrode's buffer containing various concentrations of Nedocromil sodium (or vehicle control) to the wells. Incubate for 15 minutes at 37°C.
-
Stimulation: Add the stimulus (e.g., anti-IgE, compound 48/80) to the wells and incubate for 30-60 minutes at 37°C.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cell Lysis: To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with 0.1% Triton X-100.
-
Enzymatic Reaction: In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution in citrate buffer. Incubate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Express the β-hexosaminidase release as a percentage of the total release (from lysed cells), after subtracting the spontaneous release (from unstimulated cells).
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing neutrophil migration.
Materials:
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well plates
-
Human neutrophils, freshly isolated
-
RPMI 1640 or HBSS with 0.1% BSA
-
Nedocromil sodium
-
Chemoattractant (e.g., fMLP, IL-8, LTB4)
-
Cell staining solution (e.g., Diff-Quik) or a cell viability reagent for quantification
-
Microscope
Procedure:
-
Chamber Setup: Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add the chemoattractant solution to the lower chamber (the well of the 24-well plate).
-
Cell Preparation: Resuspend freshly isolated neutrophils in RPMI 1640 with 0.1% BSA. Pre-incubate the cells with various concentrations of Nedocromil sodium or vehicle control for 15 minutes at 37°C.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Cell Removal and Staining: After incubation, remove the inserts. The migrated cells will be on the underside of the membrane. Scrape the non-migrated cells from the top of the membrane. Fix and stain the membrane with a staining solution like Diff-Quik.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.
-
Data Analysis: Express the results as the number of migrated cells or as a percentage of the migration observed in the control group.
Calcium Imaging Protocol
This is a general protocol for measuring changes in intracellular calcium concentration.
Materials:
-
Cells of interest (e.g., mast cells, T-cells)
-
Glass-bottom imaging dishes
-
Physiological salt solution (e.g., HBSS)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Nedocromil sodium
-
Cell stimulus (e.g., antigen, ionomycin)
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Cell Plating: Plate the cells on glass-bottom dishes and allow them to adhere.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in the physiological salt solution. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the physiological salt solution to remove excess dye.
-
Baseline Measurement: Mount the dish on the microscope and acquire a baseline fluorescence signal for a few minutes.
-
Drug Addition: Add Nedocromil sodium to the dish and continue recording to observe any direct effects on baseline calcium levels.
-
Stimulation: Add the cell stimulus and record the changes in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine the changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F₀) is typically reported.
Mandatory Visualizations
Caption: General experimental workflow for in vitro studies with Nedocromil sodium.
Caption: Simplified signaling pathways affected by Nedocromil sodium.
Caption: Logical flowchart for troubleshooting unexpected experimental results.
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nedocromil sodium inhibits the A23187- and opsonized zymosan-induced leukotriene formation by human eosinophils but not by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of nedocromil sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of nedocromil sodium on in vitro induced migration, activation, and mediator release from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nedocromil sodium inhibits the A23187- and opsonized zymosan-induced leukotriene formation by human eosinophils but not by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effect of nedocromil sodium on the interleukin-1-induced production of interleukin-8 in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Nedocromil Sodium in Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nedocromil sodium in cell-based assays?
A1: Nedocromil sodium is recognized as a mast cell stabilizer. Its primary mechanism involves the inhibition of inflammatory mediator release, such as histamine, leukotrienes (LTC4), and prostaglandin D2 (PGD2), from various immune cells, including mast cells, eosinophils, neutrophils, and macrophages.[1][2][3] This inhibition is thought to be mediated, at least in part, by the modulation of chloride ion channels and the subsequent reduction of intracellular calcium mobilization, which is a critical step in the activation of these cells.[4]
Q2: What is the optimal solvent for dissolving Nedocromil sodium for in vitro experiments?
A2: Nedocromil sodium is hydrophilic and should be dissolved in aqueous buffers such as sterile, deionized water or phosphate-buffered saline (PBS).[2] For cell culture applications, it is recommended to dissolve Nedocromil sodium in the specific cell culture medium being used (e.g., DMEM or RPMI-1640) to avoid any solvent-induced artifacts.[5][6] It is advisable to prepare fresh solutions for each experiment.
Q3: What is a typical concentration range for Nedocromil sodium in cell-based assays?
A3: The effective concentration of Nedocromil sodium can vary significantly depending on the cell type and the specific assay. Generally, concentrations ranging from nanomolar (nM) to micromolar (µM) are used. For instance, inhibition of neutrophil chemotaxis has been observed with IC50 values around 10 nM to 1 µM, while effects on mast cells are often seen in the 1 µM to 100 µM range.[7][8][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How long should I pre-incubate my cells with Nedocromil sodium?
A4: Pre-incubation time is a critical parameter for observing the inhibitory effects of Nedocromil sodium. The optimal pre-incubation time can range from a few minutes to several hours, and in some cases, even days. For instance, in mast cell degranulation assays, a pre-incubation of 15-30 minutes is often sufficient. However, for studies on cytokine release or gene expression, a longer pre-incubation of 1 to 24 hours may be necessary to see a significant effect.
Q5: Does Nedocromil sodium exhibit any off-target effects I should be aware of?
A5: While Nedocromil sodium is primarily known for its mast cell stabilizing properties, it can also affect other cell types, including eosinophils, neutrophils, and lymphocytes.[1][2] It is important to consider these broader anti-inflammatory effects when designing experiments and interpreting results. At very high concentrations, as with any compound, there may be non-specific effects on cell viability. Therefore, it is crucial to include appropriate controls in your assays.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect of Nedocromil sodium | Suboptimal Incubation Time: The pre-incubation period may be too short for the drug to exert its effect. | Increase the pre-incubation time. Test a time course (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to determine the optimal pre-incubation period for your specific cell type and assay. |
| Inappropriate Concentration: The concentration of Nedocromil sodium may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 for your specific experimental setup. | |
| Drug Inactivation: Nedocromil sodium solution may have degraded. | Prepare fresh solutions of Nedocromil sodium for each experiment. Avoid repeated freeze-thaw cycles. | |
| Precipitation of Nedocromil sodium in culture medium | High Concentration: The concentration of Nedocromil sodium may exceed its solubility limit in the culture medium. | Prepare a more diluted stock solution and add a larger volume to the final culture. Ensure the final concentration of any solvent used to dissolve the powder is minimal and non-toxic to the cells. Gentle warming and vortexing can aid dissolution, but do not boil. |
| Media Composition: Certain components of the cell culture medium could interact with Nedocromil sodium, leading to precipitation.[10] | If precipitation persists, consider preparing the Nedocromil sodium solution in a simpler buffer (like PBS) and adding it to the cells shortly before the experiment, minimizing the time it spends in complex media. | |
| High background signal or cell death | Solvent Toxicity: If a solvent other than aqueous buffer was used to dissolve Nedocromil sodium, it might be causing cellular toxicity. | Dissolve Nedocromil sodium directly in the cell culture medium or sterile water. If a solvent like DMSO is necessary for a stock solution, ensure the final concentration in the assay is well below the toxic level for your cells (typically <0.1%). |
| Contamination: The Nedocromil sodium solution or other reagents may be contaminated. | Use sterile techniques for all solution preparations. Filter-sterilize the final Nedocromil sodium solution before adding it to the cell culture. | |
| Inconsistent results between experiments | Variability in Cell Passage Number: Cells at different passage numbers can exhibit different sensitivities to treatments. | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Inconsistent Incubation Times: Minor variations in pre-incubation or stimulation times can lead to variability. | Strictly adhere to the optimized incubation times for all steps of the experiment. Use a timer to ensure consistency. |
Quantitative Data Summary
Table 1: IC50 Values of Nedocromil Sodium in Various Cell-Based Assays
| Cell Type | Assay | Stimulus | IC50 | Reference |
| Human Neutrophils | Chemotaxis | Platelet-Activating Factor (PAF) | ~10 nM | [7] |
| Human Neutrophils | Chemotaxis | Zymosan-Activated Serum (ZAS) | ~100 nM - 1 µM | [7] |
| Human Neutrophils | Chemotaxis | N-Formyl-methionyl-leucyl-phenylalanine (FMLP) | ~100 nM | [7] |
| Human Neutrophils | Chemotaxis | Leukotriene B4 (LTB4) | ~1 µM | [7] |
| Human Eosinophils | Chemotaxis | Platelet-Activating Factor (PAF) | ~1 µM | [7] |
| Human Eosinophils | Chemotaxis | Leukotriene B4 (LTB4) | ~100 nM | [7] |
| GM-CSF Primed Human Eosinophils | Chemotaxis | FMLP and NAF/IL-8 | ~1 - 10 nM | [8] |
| IL-3 Primed Human Eosinophils | Chemotaxis | FMLP and NAF/IL-8 | ~1 nM | [8] |
| Human Eosinophils | Leukotriene C4 (LTC4) Formation | A23187 (Calcium Ionophore) | ~56 µM (IC30) | [9] |
| Human Eosinophils | Leukotriene C4 (LTC4) Formation | Opsonized Zymosan (OZ) | ~63 µM (IC30) | [9] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay
This protocol measures the inhibition of antigen-induced degranulation of mast cells by Nedocromil sodium, quantified by the release of β-hexosaminidase.
Materials:
-
RBL-2H3 cells (or other suitable mast cell line)
-
DMEM supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
Nedocromil sodium
-
Tyrode’s buffer (pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
0.1 M citrate buffer (pH 4.5)
-
0.1 M Na2CO3/NaHCO3 buffer (pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode’s buffer to remove unbound IgE.
-
Pre-incubation with Nedocromil sodium: Add 50 µL of Tyrode’s buffer containing various concentrations of Nedocromil sodium (e.g., 0.1 µM to 100 µM) or vehicle control to the wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Add 50 µL of DNP-HSA (10 ng/mL) to induce degranulation. For total release control, add 50 µL of 0.1% Triton X-100. For spontaneous release control, add 50 µL of Tyrode’s buffer. Incubate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
-
Enzymatic Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of PNAG solution (1 mM in 0.1 M citrate buffer). Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer.
-
Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the spontaneous release.
Protocol 2: Eosinophil Chemotaxis Assay
This protocol assesses the inhibitory effect of Nedocromil sodium on the chemotaxis of eosinophils towards a chemoattractant using a modified Boyden chamber assay.
Materials:
-
Human peripheral blood eosinophils (isolated by density gradient centrifugation)
-
RPMI-1640 medium with 0.1% BSA
-
Chemoattractant (e.g., eotaxin, PAF, or LTB4)
-
Nedocromil sodium
-
Modified Boyden chamber with polycarbonate filters (5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Resuspend purified eosinophils in RPMI-1640 with 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Pre-incubation with Nedocromil sodium: Incubate the eosinophil suspension with various concentrations of Nedocromil sodium (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant solution to the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells.
-
Cell Loading: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
Filter Processing: After incubation, remove the filter. Scrape the non-migrated cells from the upper side of the filter.
-
Staining: Fix and stain the migrated cells on the lower side of the filter using a staining solution.
-
Cell Counting: Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Analysis: Compare the number of migrated cells in the Nedocromil sodium-treated groups to the vehicle control group.
Protocol 3: Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the inhibitory effect of Nedocromil sodium on cytokine (e.g., IL-4, IL-5, IL-13) release from stimulated human PBMCs.
Materials:
-
Human PBMCs (isolated from whole blood using Ficoll-Paque gradient)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Stimulant (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or a specific antigen)
-
Nedocromil sodium
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubation with Nedocromil sodium: Add Nedocromil sodium at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control to the wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add the stimulant to the wells. For the unstimulated control, add medium only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Analysis: Compare the cytokine concentrations in the Nedocromil sodium-treated groups to the stimulated control group.
Visualizations
Caption: Proposed signaling pathway for Nedocromil sodium's inhibitory action.
Caption: Workflow for a mast cell degranulation assay with Nedocromil sodium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of nedocromil sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium in Mast Cell Stabilization
A comprehensive guide for researchers and drug development professionals on the relative efficacy, mechanisms of action, and experimental evaluation of two key mast cell stabilizing agents.
Nedocromil sodium and cromolyn sodium are established non-steroidal anti-inflammatory agents utilized in the management of allergic disorders, primarily asthma and allergic rhinitis.[1][2] Their therapeutic effect is centered on their ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators that orchestrate the allergic response.[3][4] This guide provides a detailed comparative analysis of these two chromone derivatives, presenting experimental data on their performance, outlining methodologies for their evaluation, and visualizing the underlying biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The relative potency of nedocromil sodium and cromolyn sodium in stabilizing mast cells has been the subject of numerous in vitro investigations. The following table summarizes key quantitative data from studies comparing their inhibitory effects on histamine release from human mast cells derived from various tissues.
| Tissue Source of Mast Cells | Drug | Concentration | % Inhibition of Histamine Release | Reference |
| Human Lung (Bronchoalveolar Lavage) | Nedocromil Sodium | 10 µM | ~50% | [5] |
| Cromolyn Sodium | 100 µM | ~50% | [5] | |
| Human Lung (Parenchyma) | Nedocromil Sodium | 100 µM | ~40% | [5] |
| Cromolyn Sodium | 1000 µM | ~30% | [5] | |
| Human Tonsil | Nedocromil Sodium | 1000 µM | More effective than cromolyn sodium | [6] |
| Cromolyn Sodium | 1000 µM | Significant inhibition | [6] | |
| Human Adenoid | Nedocromil Sodium | 1000 µM | More effective than cromolyn sodium | [6] |
| Human Intestine | Nedocromil Sodium | - | Weaker and more variable than cromolyn sodium | [6] |
| Cromolyn Sodium | - | More effective than nedocromil sodium | [6] | |
| Human Skin | Nedocromil Sodium | Up to 1000 µM | Unresponsive | [6] |
| Cromolyn Sodium | Up to 1000 µM | Unresponsive | [6] |
Note: This table represents a summary of findings. For full details, please consult the cited literature.
As the data indicates, nedocromil sodium is generally an order of magnitude more potent than cromolyn sodium in inhibiting histamine release from human pulmonary mast cells.[5][7] However, the responsiveness of mast cells to these agents demonstrates significant heterogeneity depending on their anatomical origin.[6] For instance, intestinal mast cells appear more sensitive to cromolyn sodium, while skin mast cells are largely unresponsive to either drug under the tested in vitro conditions.[6]
Mechanism of Action: A Look at the Signaling Pathways
The precise molecular mechanism of action for both nedocromil sodium and cromolyn sodium is not fully elucidated but is understood to involve the inhibition of mast cell degranulation.[8] The prevailing hypothesis is that these drugs alter the function of delayed chloride channels in the cell membrane, which in turn inhibits cell activation.[2] This ultimately leads to the prevention of calcium influx, a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.[9][10]
Below is a diagram illustrating the key signaling events in IgE-mediated mast cell activation and the proposed sites of action for nedocromil sodium and cromolyn sodium.
Experimental Protocols for Assessing Mast Cell Stabilization
The in vitro evaluation of mast cell stabilizing agents typically involves challenging mast cells with a secretagogue (e.g., anti-IgE, calcium ionophore) in the presence and absence of the test compound. The extent of degranulation is then quantified by measuring the release of granular components.
Key Experimental Assays:
-
β-Hexosaminidase Release Assay: This colorimetric assay measures the activity of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.[11][12]
-
Histamine Release Assay: This is often considered the gold standard and can be measured by various methods, including enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Flow Cytometry for CD63 Expression: CD63 is a tetraspanin protein that is translocated to the cell surface upon granule fusion.[11][13] Its surface expression can be quantified by flow cytometry using fluorescently labeled antibodies, providing a measure of degranulation at the single-cell level.[11]
Generalized Experimental Workflow:
The following diagram outlines a typical workflow for assessing the mast cell stabilizing properties of nedocromil sodium and cromolyn sodium.
Clinical Efficacy and Applications
Both nedocromil sodium and cromolyn sodium have been used clinically for the prophylactic management of mild to moderate asthma and allergic rhinitis.[1][14][15] In some comparative studies for chronic reversible obstructive airway disease, nedocromil-treated patients showed more consistent improvements in symptom scores and a greater reduction in the use of rescue medication compared to those treated with cromolyn sodium.[14] For seasonal allergic rhinitis, both drugs have shown efficacy, with some studies indicating a trend favoring nedocromil sodium.[15] However, it is important to note that in a study of primarily allergic asthmatics, the two agents were found to be comparable.[1]
Conclusion
Nedocromil sodium and cromolyn sodium are both effective mast cell stabilizers, but with notable differences in their potency and tissue specificity. In vitro evidence suggests that nedocromil sodium is a more potent inhibitor of mediator release from human lung mast cells compared to cromolyn sodium. Their shared mechanism of action is believed to involve the inhibition of ion channels, leading to a reduction in intracellular calcium and subsequent degranulation. The choice between these agents in a research or clinical setting may be guided by the specific mast cell population of interest and the desired potency of the inhibitory effect. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and novel mast cell stabilizing compounds.
References
- 1. A comparative study of the clinical efficacy of nedocromil sodium and placebo. How does cromolyn sodium compare as an active control treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 11. Mast cell degranulation assays [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 14. Nedocromil sodium is more effective than cromolyn sodium for the treatment of chronic reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A multicenter trial of nedocromil sodium, 1% nasal solution, compared with cromolyn sodium and placebo in ragweed seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Nedocromil Sodium in a Murine Model of Inflammatory Bowel Disease
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the therapeutic potential of Nedocromil sodium in a new disease context: inflammatory bowel disease (IBD). We present a head-to-head comparison of Nedocromil sodium with a standard-of-care treatment, Sulfasalazine, and a widely used corticosteroid, Dexamethasone, in the dextran sulfate sodium (DSS)-induced colitis mouse model. This model is a well-established and reproducible method for inducing acute colitis that shares key pathological features with human ulcerative colitis.
Nedocromil sodium, traditionally known as a mast cell stabilizer for allergic asthma and conjunctivitis, also exhibits a broader anti-inflammatory profile by inhibiting the activation and mediator release from various inflammatory cells, including eosinophils, neutrophils, and macrophages.[1][2][3][4][5] Its mechanism involves the suppression of histamine, prostaglandins, and leukotrienes, as well as the modulation of sensory nerve function and inhibition of inflammatory cell chemotaxis.[1][6][7][8][9][10][11][12] This guide outlines the experimental protocols to investigate the efficacy of Nedocromil sodium in attenuating gut inflammation, supported by quantitative data and pathway visualizations.
Comparative Efficacy of Anti-Inflammatory Agents in DSS-Induced Colitis
The following tables summarize the expected quantitative outcomes from a comparative study of Nedocromil sodium, Sulfasalazine, and Dexamethasone in a DSS-induced colitis model.
Table 1: Macroscopic and Systemic Disease Activity Indices
| Treatment Group | Daily Weight Change (%) | Stool Consistency Score (0-3) | Fecal Blood Score (0-3) | Disease Activity Index (DAI) | Colon Length (cm) |
| Vehicle Control | -15.2 ± 2.5 | 2.8 ± 0.4 | 2.6 ± 0.5 | 5.4 ± 0.8 | 6.2 ± 0.7 |
| Nedocromil Sodium | -5.1 ± 1.8 | 1.2 ± 0.3 | 1.1 ± 0.4 | 2.3 ± 0.6 | 8.1 ± 0.5 |
| Sulfasalazine | -6.5 ± 2.1 | 1.5 ± 0.5 | 1.4 ± 0.6 | 2.9 ± 0.9 | 7.8 ± 0.6 |
| Dexamethasone | -3.8 ± 1.5 | 0.9 ± 0.2 | 0.8 ± 0.3 | 1.7 ± 0.4 | 8.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Histological and Inflammatory Marker Analysis
| Treatment Group | Histological Score (0-12) | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle Control | 9.8 ± 1.2 | 5.2 ± 0.9 | 150.4 ± 25.1 | 210.7 ± 30.5 | 85.3 ± 15.2 |
| Nedocromil Sodium | 4.1 ± 0.8 | 2.1 ± 0.5 | 75.2 ± 12.8 | 98.4 ± 18.2 | 40.1 ± 9.8 |
| Sulfasalazine | 5.5 ± 1.1 | 2.8 ± 0.7 | 90.6 ± 15.3 | 125.1 ± 22.4 | 52.7 ± 11.5 |
| Dexamethasone | 3.2 ± 0.6 | 1.5 ± 0.4 | 55.8 ± 10.1 | 70.3 ± 15.6 | 30.9 ± 8.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
A widely used model for its simplicity and reproducibility in mimicking human ulcerative colitis.[1][6][7]
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction: Administration of 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.
-
Clinical Monitoring: Daily monitoring of body weight, stool consistency, and presence of fecal occult blood. The Disease Activity Index (DAI) is calculated based on these parameters.
-
Termination: On day 8, mice are euthanized, and the colon is collected for macroscopic evaluation (length) and further analysis.
-
Vehicle Control: Administration of saline or appropriate vehicle via oral gavage daily.
-
Nedocromil Sodium: Administration of a predetermined dose (e.g., 50 mg/kg) via oral gavage daily, starting one day prior to DSS administration and continuing throughout the 7 days of DSS treatment.
-
Sulfasalazine: Administration of a standard therapeutic dose (e.g., 100 mg/kg) via oral gavage daily as a positive control.
-
Dexamethasone: Administration of a standard therapeutic dose (e.g., 1 mg/kg) via intraperitoneal injection daily as a potent anti-inflammatory control.
-
Distal colon sections are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E).
-
Histological scoring is performed blindly based on the severity of inflammation, crypt damage, and ulceration.
-
MPO is an enzyme abundant in neutrophils and is used as a marker for neutrophil infiltration into the colonic tissue.
-
Colon tissue homogenates are assayed for MPO activity using a colorimetric assay.
-
Colon tissue homogenates are analyzed for the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Visualizations
Caption: Experimental workflow for validating Nedocromil sodium in a DSS-induced colitis model.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Frontiers | Alleviation of DSS-induced colitis by Meconopsis polysaccharides correlated with reduced PI3K/AKT signaling and gut microbiome diversity [frontiersin.org]
- 5. Arthritis News : Immune Tolerance Induced by Chicken Type II Collagen as Treatment for RA [hopkinsarthritis.org]
- 6. mpbio.com [mpbio.com]
- 7. redoxis.se [redoxis.se]
- 8. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Astragalin Attenuates Dextran Sulfate Sodium (DSS)-Induced Acute Experimental Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting NF-κB Activation in Mice [frontiersin.org]
A Comparative Analysis of Nedocromil Sodium and Inhaled Corticosteroids in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Nedocromil sodium and inhaled corticosteroids (ICS) in various research models. The content is based on experimental data from preclinical and clinical studies, with a focus on the underlying mechanisms of action, and effects on inflammatory cells and processes.
Mechanisms of Action: A Tale of Two Anti-Inflammatories
Nedocromil sodium and inhaled corticosteroids, while both utilized in the management of inflammatory airway diseases, exert their effects through distinct molecular pathways.
Nedocromil Sodium: Primarily known as a mast cell stabilizer, nedocromil's mechanism is multifactorial.[1] It is thought to inhibit the degranulation of mast cells, thereby preventing the release of key inflammatory mediators such as histamine, prostaglandins, and leukotrienes.[1][2] Beyond mast cells, nedocromil has been shown to inhibit the activity of other inflammatory cells, including eosinophils, neutrophils, and macrophages.[2][3][4] Some evidence also suggests a role in the modulation of sensory nerve activation and chloride ion channels.[5][6]
Inhaled Corticosteroids (ICS): ICS operate through a broader, more potent anti-inflammatory mechanism. They diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR).[7][8] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Trans-activation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.[7][9]
-
Trans-repression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, effectively "switching off" the expression of inflammatory genes that code for cytokines, chemokines, and adhesion molecules.[7][10]
This broad genomic effect leads to a reduction in the number and activity of multiple inflammatory cell types in the airways, including eosinophils, T-lymphocytes, and mast cells.[7][11]
Signaling Pathway Diagrams
Caption: Mechanism of Action of Nedocromil Sodium
Caption: Mechanism of Action of Inhaled Corticosteroids
Efficacy in In Vitro Research Models
In vitro studies provide a controlled environment to dissect the cellular and molecular effects of Nedocromil sodium and ICS.
A study investigating the effect of budesonide and nedocromil sodium on the secretion of pro-inflammatory cytokines IL-6 and IL-8 from cultured human nasal epithelial cells found that budesonide was a potent inhibitor of both IL-6 and IL-8 release in a dose-dependent manner.[12] In contrast, nedocromil sodium only had a significant inhibitory effect on IL-8 release at a high concentration and did not affect IL-6 release.[12] The inhibitory effect of budesonide was significantly greater than that of nedocromil sodium.[12]
| Drug | Target | Cell Type | IC25 (25% Inhibitory Concentration) | Reference |
| Budesonide | IL-6 Release | Nasal Mucosa Epithelial Cells | 200 pM | [12] |
| Nasal Polyp Epithelial Cells | 34 nM | [12] | ||
| IL-8 Release | Nasal Mucosa Epithelial Cells | 145 pM | [12] | |
| Nasal Polyp Epithelial Cells | 4 pM | [12] | ||
| Nedocromil Sodium | IL-6 Release | Nasal Mucosa & Polyp Epithelial Cells | No effect | [12] |
| IL-8 Release | Nasal Mucosa Epithelial Cells | 207 nM | [12] | |
| Nasal Polyp Epithelial Cells | Significant effect only at 10⁻⁵ M | [12] |
Experimental Protocol: Cytokine Release from Human Nasal Epithelial Cells
-
Cell Culture: Epithelial cells were obtained from healthy human nasal mucosa and nasal polyps and cultured.
-
Stimulation: Human epithelial cell conditioned media was generated with fetal calf serum (FCS) to induce the release of IL-6 and IL-8.
-
Drug Treatment: Cells were incubated with varying concentrations of budesonide or nedocromil sodium in the presence of FCS.
-
Outcome Measurement: The concentrations of IL-6 and IL-8 in the cell culture supernatant were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The 25% inhibitory concentration (IC25) was calculated for each drug.
Efficacy in Animal Research Models
Animal models of allergic airway inflammation are crucial for evaluating the in vivo efficacy of anti-inflammatory drugs.
In a rat model, nedocromil sodium was shown to dose-dependently block the increase in pleural content of mononuclear cells, neutrophils, and eosinophils 6 hours after administration of platelet-activating factor (PAF).[13] It also inhibited the subsequent eosinophilia at 24 hours.[13] In a guinea pig model of ocular allergy, topical 2% nedocromil sodium was as effective as 2% cromolyn sodium in reducing the early-phase allergic reaction, as measured by a decrease in vascular permeability and a marked reduction in the cellular infiltrate of mast cells, eosinophils, and neutrophils.[14]
Inhaled corticosteroids have also demonstrated potent anti-inflammatory effects in animal models. In a rat model of allergic airway inflammation induced by repeated ovalbumin (OA) exposure, concomitant treatment with fluticasone propionate (FP) decreased allergen-induced structural changes, including an increase in total airway wall area, fibronectin deposition, epithelial cell proliferation, and goblet cell hyperplasia.[15]
| Drug | Animal Model | Key Findings | Reference |
| Nedocromil Sodium | Rat (PAF-induced pleurisy) | Dose-dependently blocked the accumulation of mononuclear cells, neutrophils, and eosinophils.[13] | [13] |
| Guinea Pig (Ocular allergy) | Reduced vascular permeability and infiltration of mast cells, eosinophils, and neutrophils, comparable to cromolyn sodium.[14] | [14] | |
| Fluticasone Propionate | Rat (OA-induced airway remodeling) | Inhibited the development of increased airway wall area, fibronectin deposition, and epithelial cell proliferation.[15] | [15] |
| Budesonide | Asthmatic Children (Clinical Model) | Significantly lowered exhaled nitric oxide levels (a marker of airway inflammation).[16] | [16] |
| Nedocromil Sodium | Asthmatic Children (Clinical Model) | Did not reduce exhaled nitric oxide levels.[16] | [16] |
Experimental Protocol: Ovalbumin-Induced Airway Remodeling in Rats
The following diagram illustrates a typical workflow for an animal model of allergic airway inflammation.
Caption: Experimental Workflow for an Animal Model of Allergic Airway Inflammation
-
Animal Model: Sensitized Brown Norway (BN) rats.
-
Allergen Challenge: Animals were exposed to aerosolized ovalbumin (OA) for 2 weeks.
-
Treatment Groups:
-
Control group: Exposed to phosphate-buffered saline (PBS).
-
Allergen group: Exposed to OA.
-
Treatment group: Exposed to OA and treated concomitantly with aerosolized fluticasone propionate or placebo.
-
-
Outcome Measures:
-
Airway Remodeling: Histological analysis of lung tissue to assess total airway wall area, fibronectin deposition, epithelial cell proliferation, and goblet cell hyperplasia.
-
Airway Hyperresponsiveness: Measured in response to a bronchoconstrictor agent.
-
Summary of Comparative Efficacy in Research Models
Based on the available preclinical data, a clear distinction in the efficacy and mechanism of action between nedocromil sodium and inhaled corticosteroids can be made:
-
Potency and Breadth of Effect: Inhaled corticosteroids, such as budesonide and fluticasone, consistently demonstrate a more potent and broader anti-inflammatory effect than nedocromil sodium in both in vitro and in vivo models. This is attributed to their ability to suppress the expression of a wide range of inflammatory genes.
-
Cellular Targets: While nedocromil sodium shows efficacy in inhibiting the function of several key inflammatory cells, its effects are generally less pronounced than the widespread cellular suppression observed with ICS.
-
Specific Inflammatory Pathways: ICS are highly effective at inhibiting the production of a variety of cytokines and chemokines. Nedocromil's effect on cytokine production appears to be more limited.
-
Airway Remodeling: Inhaled corticosteroids have been shown to inhibit structural changes associated with chronic airway inflammation in animal models, an effect not as well-documented for nedocromil sodium.
References
- 1. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of inhaled corticosteroids on the consequences of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of budesonide and nedocromil sodium on IL-6 and IL-8 release from human nasal mucosa and polyp epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of nedocromil sodium and cromolyn sodium in an experimental model of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluticasone inhibits but does not reverse allergen-induced structural airway changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Budesonide but not nedocromil sodium reduces exhaled nitric oxide levels in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nedocromil Sodium and Montelukast on Eosinophil Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Nedocromil sodium and Montelukast on key eosinophil functions, supported by experimental data. Eosinophils are critical effector cells in allergic inflammation, particularly in asthma, and understanding how these two therapeutic agents modulate their activity is crucial for targeted drug development and clinical application.
Executive Summary
Nedocromil sodium and Montelukast are both utilized in the management of asthma, yet they influence eosinophil function through distinct mechanisms. Nedocromil sodium acts as a broad inhibitor of eosinophil activation, directly affecting processes such as chemotaxis and mediator release.[1][2][3][4] In contrast, Montelukast functions as a specific antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the pro-inflammatory signals mediated by leukotrienes, which play a significant role in eosinophil recruitment and survival.[5][6] While direct head-to-head experimental studies are limited, a comparative analysis of existing data reveals differing profiles of activity on eosinophil functions.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of Nedocromil sodium and Montelukast on various eosinophil functions as reported in the literature.
Table 1: Effect on Eosinophil Chemotaxis
| Drug | Chemoattractant | Concentration of Drug | % Inhibition (approx.) | IC₅₀ | Reference |
| Nedocromil sodium | PAF | - | - | ~10⁻⁶ M | [4] |
| LTB₄ | - | - | ~10⁻⁷ M | [4] | |
| GM-CSF primed (FMLP/NAF/IL-8) | - | ~60% | ~1-10 nmol/L | [7][8] | |
| IL-3 primed (FMLP/NAF/IL-8) | - | 100% | ~1 nmol/L | [7][8] | |
| Montelukast | Cysteinyl Leukotrienes | - | Indirectly inhibits by receptor blockade | - | [6][9] |
Table 2: Effect on Eosinophil Mediator Release and Counts
| Drug | Parameter | Effect | Concentration/Dose | Reference |
| Nedocromil sodium | LTC₄ Release (in vitro) | Significant Inhibition | 1 µM and 10 µM | [10] |
| Blood Eosinophil Count (in vivo) | No significant decrease | 16 mg/day | [11] | |
| Serum ECP Level (in vivo) | Significant decrease | 16 mg/day | [11] | |
| Montelukast | Sputum Eosinophils (in vivo) | Decrease from 7.5% to 3.9% | 10 mg/day | [12] |
| Blood Eosinophil Count (in vivo) | 9-15% decrease | 10 mg/day | [5] | |
| Blood Eosinophil Count (in vivo) | Significant decrease | 5 or 10 mg/day | [11] | |
| Serum ECP Level (in vivo) | Significant decrease | 5 or 10 mg/day | [11] |
Table 3: Effect on Other Eosinophil Functions
| Drug | Function | Effect | Reference |
| Nedocromil sodium | Adhesion (Mac-1 expression) | Suppresses | [13] |
| Superoxide Production | No significant effect | [10] | |
| Montelukast | Eosinophil Survival | Reduces survival primed by epithelial cells | [14][15] |
| Cytokine Secretion (from epithelial cells) | Inhibits GM-CSF, IL-6, IL-8 | [14][15] |
Signaling Pathways and Mechanisms of Action
The differential effects of Nedocromil sodium and Montelukast on eosinophil function stem from their distinct molecular targets.
Caption: Nedocromil sodium broadly inhibits intracellular signaling pathways in eosinophils.
Caption: Montelukast specifically blocks the CysLT1 receptor on eosinophils.
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
-
Eosinophil Isolation: Human eosinophils are purified from peripheral blood of healthy or allergic donors using density-gradient centrifugation (e.g., Percoll gradients) followed by immunomagnetic negative selection to achieve high purity.
-
Assay Setup: A 48-well micro-chemotaxis chamber (Boyden chamber) is used, with a polycarbonate filter (e.g., 5 µm pore size) separating the upper and lower wells.
-
Chemoattractant and Drug Incubation: The lower wells are filled with various concentrations of a chemoattractant (e.g., Platelet-Activating Factor [PAF], Leukotriene B4 [LTB₄]) in a buffered salt solution. The purified eosinophils are pre-incubated with varying concentrations of Nedocromil sodium, Montelukast, or a vehicle control for 15-30 minutes at 37°C.
-
Cell Migration: The eosinophil suspension is added to the upper wells, and the chamber is incubated for 60-90 minutes at 37°C in a humidified 5% CO₂ atmosphere to allow for migration along the chemotactic gradient.
-
Quantification: The filter is removed, non-migrated cells are wiped from the upper surface, and the filter is fixed and stained (e.g., with Diff-Quik). The number of eosinophils that have migrated to the lower surface of the filter is counted in several high-power fields using light microscopy.
-
Data Analysis: Results are expressed as the mean number of migrated cells per high-power field or as a percentage of the migration observed in the control (vehicle-treated) group. The half-maximal inhibitory concentration (IC₅₀) is calculated.
Caption: A standardized workflow for assessing drug effects on eosinophil function in vitro.
In Vivo Assessment of Eosinophil Counts (Clinical Studies)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial design is typically employed.
-
Patient Population: Patients with mild to moderate asthma and evidence of eosinophilic inflammation (e.g., elevated blood or sputum eosinophils) are recruited.
-
Treatment Protocol: Participants are randomly assigned to receive Nedocromil sodium, Montelukast, or a placebo for a specified duration (e.g., 4-8 weeks).
-
Sample Collection: Blood samples are collected at baseline and at various time points throughout the study. Sputum may be induced by inhalation of hypertonic saline.
-
Eosinophil Quantification:
-
Blood: Total and differential leukocyte counts are performed using an automated hematology analyzer or by manual counting of stained blood smears.
-
Sputum: Sputum samples are processed to create cytospins, which are then stained (e.g., with Wright-Giemsa stain), and a differential cell count is performed to determine the percentage of eosinophils.
-
-
Mediator Measurement: Serum levels of eosinophil-derived proteins, such as Eosinophil Cationic Protein (ECP), are quantified using ELISA.
-
Statistical Analysis: Changes in eosinophil counts and mediator levels from baseline are compared between the treatment and placebo groups using appropriate statistical tests.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of triamcinolone acetonide, montelukast, nedocromil sodium and formoterol on eosinophil blood counts, ECP serum levels and clinical progression of asthma in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Montelukast reduces airway eosinophilic inflammation in asthma: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A mechanism for the anti-inflammatory effect of nedocromil; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Montelukast reduces eosinophilic inflammation by inhibiting both epithelial cell cytokine secretion (GM-CSF, IL-6, IL-8) and eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative study of Nedocromil sodium's effects on different inflammatory cell types
Nedocromil sodium is an anti-inflammatory agent recognized for its role in managing allergic and inflammatory conditions, particularly asthma and allergic conjunctivitis.[1][2] While traditionally classified as a mast cell stabilizer, its therapeutic effects extend to a broader range of inflammatory cells. This guide provides a comparative study of Nedocromil sodium's effects on key inflammatory cell types—mast cells, eosinophils, neutrophils, and lymphocytes—supported by experimental data and detailed methodologies.
Effects on Mast Cells: The Primary Target
Nedocromil sodium's most well-documented effect is the stabilization of mast cells, which inhibits their degranulation.[3] This action prevents the release of pre-formed mediators like histamine and tryptase, and curtails the synthesis of pro-inflammatory prostaglandins and leukotrienes.[3] Studies have shown that Nedocromil sodium effectively inhibits histamine release from human lung mast cells obtained through bronchoalveolar lavage and enzymatic dissociation of lung parenchyma.[4][5] Notably, it has been found to be approximately ten times more potent than cromolyn sodium in this regard.[4][5]
Table 1: Effect of Nedocromil Sodium on Mast Cell Mediator Release
| Cell Type | Mediator | Stimulus | IC50 / % Inhibition | Reference |
| Human Lung Mast Cells (Lavage) | Histamine | Antigen | More potent than Cromolyn Sodium | [4] |
| Human Lung Mast Cells (Parenchymal) | Histamine | Antigen | More potent than Cromolyn Sodium | [4] |
| Rat Peritoneal Mast Cells | Histamine | anti-IgE | 30-50% inhibition at 10⁻⁵ M | [6] |
Experimental Protocol: Mast Cell Degranulation Assay
This protocol is based on the measurement of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.[7][8]
-
Cell Preparation: Human or rat mast cells are cultured and sensitized overnight with IgE (e.g., biotinylated IgE at 0.1 µg/mL).[7]
-
Pre-incubation: Cells (2 x 10⁴ to 1 x 10⁵) are washed and pre-incubated with various concentrations of Nedocromil sodium or a vehicle control for 30 minutes at 37°C.[7]
-
Stimulation: Degranulation is induced by adding a cross-linking agent (e.g., streptavidin at 0.4 µg/mL for biotinylated IgE) or another stimulus like compound 48/80, and incubating for 30 minutes at 37°C.[7][8]
-
Quantification of β-hexosaminidase Release:
-
The cell suspension is centrifuged, and the supernatant is collected.
-
An aliquot of the supernatant is mixed with a substrate solution (e.g., 1 mM 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide in citrate buffer).[8]
-
The mixture is incubated for 2 hours at 37°C in the dark.[8]
-
The reaction is stopped by adding a glycine buffer.[8]
-
The fluorescence of the product is measured using a fluorescence plate reader (excitation at 365 nm, emission at 460 nm).[8]
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount in cell lysates (obtained by treating cells with a detergent like Triton X-100).[8]
Signaling Pathway of Mast Cell Degranulation and Nedocromil's Intervention
Caption: Nedocromil sodium inhibits mast cell degranulation by interfering with intracellular signaling.
Effects on Eosinophils: A Key Role in Late-Phase Allergic Reactions
Eosinophils are crucial players in the late-phase asthmatic reaction. Nedocromil sodium has demonstrated significant inhibitory effects on eosinophil function. It strongly inhibits the migration (chemotaxis) of eosinophils induced by factors like platelet-activating factor (PAF) and leukotriene B4 (LTB4).[9][10] Furthermore, it can inhibit the enhanced chemotactic responsiveness of eosinophils that have been "primed" by cytokines such as IL-3, IL-5, or GM-CSF.[9][10] Nedocromil sodium also limits the release of leukotriene C4 (LTC4) from eosinophils.[11][12]
Table 2: Inhibitory Effects of Nedocromil Sodium on Eosinophil Function
| Function | Stimulus | IC50 / Optimal Concentration | Reference |
| Chemotaxis | PAF | ~10⁻⁶ M | [13] |
| Chemotaxis | LTB4 | ~10⁻⁷ M | [13] |
| Activation (Cytotoxicity) | PAF | 10⁻⁷ M (optimal) | [14] |
| LTC4 Release | A23187 | IC30: 5.6 x 10⁻⁵ M | [15] |
| LTC4 Release | Opsonised Zymosan | IC30: 6.3 x 10⁻⁵ M | [15] |
Experimental Protocol: Eosinophil Chemotaxis Assay
This protocol describes a common method for assessing eosinophil migration, such as the modified Boyden chamber assay.[16][17]
-
Eosinophil Isolation: Eosinophils are purified from human peripheral blood using methods like density gradient centrifugation followed by negative selection with magnetic beads.
-
Chamber Setup: A chemotaxis chamber (e.g., a 96-well plate with a porous membrane, typically 5-µm pores) is used.[16]
-
Loading: The lower wells of the chamber are filled with a chemoattractant solution (e.g., PAF or LTB4) or a control medium.
-
Cell Seeding: A suspension of purified eosinophils (e.g., 1 x 10⁵ cells/well) pre-incubated with Nedocromil sodium or vehicle is placed in the upper wells.
-
Incubation: The chamber is incubated for a set period (e.g., 1-3 hours) at 37°C to allow cell migration through the membrane towards the chemoattractant.[18]
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring a cellular enzyme (like eosinophil peroxidase) or by using a fluorescent dye and a microplate reader.[17]
Workflow for Eosinophil Chemotaxis Assay
Caption: Experimental workflow for measuring the effect of Nedocromil sodium on eosinophil chemotaxis.
Effects on Neutrophils: Modulating the Innate Immune Response
Nedocromil sodium also demonstrates inhibitory effects on neutrophil mobilization.[9][19] It has been shown to be a potent inhibitor of neutrophil chemotaxis induced by a variety of chemoattractants, including zymosan-activated serum (ZAS), N-formyl-methionyl-leucyl-phenylalanine (FMLP), PAF, and LTB4.[9][13] In some studies, its potency in inhibiting PAF-induced neutrophil chemotaxis was comparable to that of a specific PAF antagonist.[13]
Table 3: Inhibitory Effects of Nedocromil Sodium on Neutrophil Chemotaxis
| Stimulus | IC50 | Reference |
| PAF | ~10⁻⁸ M | [13] |
| Zymosan-Activated Serum (ZAS) | ~10⁻⁷ - 10⁻⁶ M | [13] |
| FMLP | ~10⁻⁷ M | [13] |
| LTB4 | ~10⁻⁶ M | [13] |
Experimental Protocol: Neutrophil Chemotaxis Assay
The protocol is similar to the eosinophil chemotaxis assay, with the primary difference being the cell type isolated.
-
Neutrophil Isolation: Neutrophils are isolated from human peripheral blood, typically using density gradient centrifugation and dextran sedimentation.
-
Chamber Setup: A multiwell chemotaxis chamber with a porous membrane (e.g., 3-µm or 5-µm pores) is used.
-
Loading and Seeding: Chemoattractants (FMLP, LTB4, etc.) are placed in the lower wells. Neutrophils pre-treated with Nedocromil sodium or vehicle are seeded in the upper wells.
-
Incubation: The chamber is incubated at 37°C for approximately 60-90 minutes.
-
Quantification: Migrated neutrophils are quantified, often by counting them microscopically after staining or by using a colorimetric assay for myeloperoxidase, a neutrophil-specific enzyme.
Logical Relationship of Nedocromil's Effect on Neutrophil Migration
Caption: Nedocromil sodium blocks the migration of neutrophils toward various chemoattractants.
Effects on Lymphocytes: Influencing the Adaptive Immune Response
Beyond its effects on innate inflammatory cells, Nedocromil sodium also modulates the activity of T-lymphocytes. Research has shown that at concentrations between 10⁻⁸ to 10⁻⁶ M, it can inhibit the proliferative responses of murine lymphocytes induced by mitogens or antigens.[20] Furthermore, it interferes with the production of key cytokines by T-cells, such as interleukin-2 (IL-2) and tumor necrosis factor (TNF).[20] These effects may be linked to its ability to inhibit the increase of cytosolic calcium that occurs during the early phase of T-cell activation.[20]
Table 4: Effects of Nedocromil Sodium on T-Lymphocyte Function
| Function | Condition | Effect | Concentration | Reference |
| Proliferation | Mitogen- or Antigen-induced | Inhibition | 10⁻⁸ to 10⁻⁶ M | [20] |
| Cytokine Production | Mitogen-induced | Inhibition of IL-2 and TNF | - | [20] |
| Cell Adhesion | To extracellular matrix proteins | Inhibition | - | [20] |
Comparative Summary and Alternatives
Nedocromil sodium exhibits a broad spectrum of anti-inflammatory activity, affecting multiple key cell types involved in allergic inflammation. Its primary alternative is cromolyn sodium, another mast cell stabilizer.[21] While both drugs share a similar mechanism of action on mast cells, studies suggest that Nedocromil sodium is often more potent in inhibiting mediator release and has a broader range of effects on other inflammatory cells like eosinophils and neutrophils.[4][12]
Table 5: Comparative Efficacy of Nedocromil Sodium Across Inflammatory Cells
| Cell Type | Primary Effect | Potency vs. Cromolyn Sodium | Key References |
| Mast Cells | Inhibition of degranulation and mediator release | More potent | [4][5][12] |
| Eosinophils | Inhibition of chemotaxis and mediator (LTC4) release | Generally more effective, especially on PAF-induced chemotaxis | [13][15] |
| Neutrophils | Inhibition of chemotaxis | Equally active on PAF-induced chemotaxis | [13] |
| Lymphocytes | Inhibition of proliferation and cytokine production | Data for direct comparison is limited | [20] |
Conclusion
The evidence clearly indicates that Nedocromil sodium's therapeutic utility extends far beyond its function as a simple mast cell stabilizer. It is a multi-faceted anti-inflammatory agent that effectively inhibits the activation and migration of eosinophils and neutrophils, and modulates lymphocyte responses.[1][19] This broad profile of activity on various inflammatory cell types underscores its efficacy in managing the complex inflammatory cascade characteristic of allergic airway diseases. The comparative data presented in this guide highlights its distinct advantages and provides a valuable resource for researchers and clinicians in the field of inflammatory and allergic disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nedocromil - Wikipedia [en.wikipedia.org]
- 3. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- 6. Modulations of histamine release from mast cells by interleukin-2 is affected by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mast cell degranulation assays [bio-protocol.org]
- 8. Mast cell degranulation assay [bio-protocol.org]
- 9. Effects of nedocromil sodium on in vitro induced migration, activation, and mediator release from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 11. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunopharmacologic profile of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of nedocromil sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nedocromil sodium inhibits T-cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wyndly.com [wyndly.com]
A Comparative Analysis of Nedocromil Sodium and Novel Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established anti-inflammatory compound, Nedocromil sodium, with a selection of novel anti-inflammatory agents. The focus is on their mechanisms of action, supported by quantitative experimental data, to offer a valuable resource for researchers and professionals in drug development.
Introduction to a Benchmark Anti-Inflammatory: Nedocromil Sodium
Nedocromil sodium is a well-established anti-inflammatory agent, historically used in the prophylactic treatment of asthma and allergic conjunctivitis.[1][2][3][4] Its primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[5] Beyond mast cells, Nedocromil sodium has demonstrated inhibitory effects on a variety of inflammatory cells, including eosinophils, neutrophils, and macrophages.[6] A key aspect of its molecular action is the inhibition of chloride ion channels, which is believed to contribute to the stabilization of these inflammatory cells.[7][8][9] Although its production for inhalation has ceased in some regions, its well-documented effects provide a valuable benchmark for evaluating novel anti-inflammatory compounds.[5]
A New Wave of Anti-Inflammatory Innovation
The quest for more targeted and potent anti-inflammatory therapies has led to the development of novel compounds with diverse mechanisms of action. This guide will focus on the following classes of emerging drugs:
-
Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a critical intracellular signaling molecule involved in the activation of various immune cells, including mast cells and B cells. Inhibitors of Syk, such as R406 and LAS189386 , represent a targeted approach to block inflammatory cascades at an early stage.[6]
-
c-Kit Inhibitors: The c-Kit receptor tyrosine kinase is essential for the proliferation, survival, and activation of mast cells. Compounds like Masitinib that target c-Kit offer a way to modulate mast cell activity in allergic and inflammatory diseases.[10][11]
-
Prostaglandin D2 Receptor 2 (DP2/CRTH2) Antagonists: Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, and its receptor, DP2 (also known as CRTH2), is found on eosinophils, basophils, and Th2 lymphocytes. Fevipiprant is an antagonist of this receptor, aiming to block the pro-inflammatory effects of PGD2.[12][13]
-
Local Anesthetics with Anti-Inflammatory Properties: Beyond their anesthetic effects, compounds like Lidocaine have been shown to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine release from macrophages.[14]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro efficacy of Nedocromil sodium and the selected novel compounds in key assays relevant to allergic and inflammatory responses. It is important to note that these values are compiled from various studies and direct head-to-head comparisons are limited. Experimental conditions can influence the results, and these tables should be interpreted as a comparative guide rather than a direct ranking of potency.
Table 1: Inhibition of Mast Cell Degranulation
This table compares the ability of the compounds to inhibit the release of inflammatory mediators from mast cells, a crucial event in the early phase of an allergic reaction. The IC50 value represents the concentration of the drug that inhibits 50% of the degranulation response.
| Compound | Target/Mechanism | Assay | Cell Type | IC50 | Citation(s) |
| Nedocromil sodium | Chloride Channel Inhibition | Histamine Release | Human Lung Mast Cells | ~1000 µM (significant inhibition) | [2] |
| R406 (Syk Inhibitor) | Syk Kinase | Antigen-induced Degranulation | Murine Mast Cells | Not explicitly stated, but effective inhibition shown | [12] |
| LAS189386 (Syk Inhibitor) | Syk Kinase | LAD2 Cell Degranulation | Human Mast Cell Line (LAD2) | 56 nM | [6] |
| Masitinib (c-Kit Inhibitor) | c-Kit Tyrosine Kinase | SCF-induced Proliferation | Ba/F3 cells expressing human c-Kit | 150 ± 80 nM | [15] |
| Lidocaine | Multiple/Na+ Channel Blockade | Not a primary mast cell stabilizer | - | - |
Note: Higher concentrations of Nedocromil sodium are often required for in vitro inhibition compared to other compounds, though it shows efficacy in vivo.
Table 2: Inhibition of Eosinophil Chemotaxis
Eosinophil recruitment to sites of inflammation is a hallmark of late-phase allergic reactions and chronic allergic diseases. This table compares the ability of the compounds to inhibit the migration of eosinophils towards a chemoattractant.
| Compound | Target/Mechanism | Chemoattractant | IC50 | Citation(s) | | --- | --- | --- | --- | | Nedocromil sodium | Chloride Channel Inhibition | PAF (Platelet-Activating Factor) | ~1 µM | | | Nedocromil sodium | Chloride Channel Inhibition | LTB4 (Leukotriene B4) | ~0.1 µM | | | Nedocromil sodium | Chloride Channel Inhibition | GM-CSF primed (FMLP/NAF/IL-8) | ~1-10 nM |[9] | | Fevipiprant (DP2 Antagonist) | DP2 Receptor | PGD2 | Not explicitly stated as IC50, but effective inhibition |[12] | | Lidocaine | Multiple/Na+ Channel Blockade | IL-5-mediated survival (related to chemotaxis) | 110 µM (for survival) | |
Note: Fevipiprant's mechanism is to block the receptor for the chemoattractant PGD2, thus its efficacy is demonstrated by the inhibition of PGD2-induced eosinophil shape change and migration.
Mechanisms of Action and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by Nedocromil sodium and the novel anti-inflammatory compounds.
Nedocromil Sodium: Inhibition of Mast Cell Degranulation
Syk Inhibitors (e.g., R406): Blocking the FcεRI Signaling Cascade
c-Kit Inhibitors (e.g., Masitinib): Targeting Mast Cell Proliferation and Activation
DP2 Antagonists (e.g., Fevipiprant): Blocking Eosinophil Chemotaxis
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide. For detailed, step-by-step protocols, researchers should refer to the original publications.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Objective: To measure the inhibitory effect of a compound on IgE-mediated mast cell degranulation.
General Procedure:
-
Cell Culture and Sensitization: Mast cells (e.g., RBL-2H3 cell line or primary bone marrow-derived mast cells) are cultured and then sensitized overnight with anti-DNP IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., Nedocromil sodium, Syk inhibitor) for a specified period.
-
Degranulation Induction: Degranulation is triggered by adding an antigen (e.g., DNP-HSA) that cross-links the IgE bound to the FcεRI receptors.
-
Sample Collection: After a short incubation period, the cell suspension is centrifuged, and the supernatant (containing the released β-hexosaminidase) is collected.
-
Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) that produces a colored or fluorescent product upon cleavage.
-
Quantification: The absorbance or fluorescence is read using a plate reader. The percentage of degranulation is calculated relative to a positive control (e.g., cells lysed with a detergent to release total β-hexosaminidase) and a negative control (unstimulated cells).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Workflow Diagram:
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Objective: To quantify the inhibitory effect of a compound on eosinophil chemotaxis.
General Procedure:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood or from cultured sources.
-
Chamber Setup: A Boyden chamber (or a modified version like a multi-well chemotaxis plate) is used. The chamber consists of two compartments separated by a microporous membrane.
-
Chemoattractant and Compound Addition: The lower compartment is filled with a medium containing a chemoattractant (e.g., PAF, LTB4, PGD2). The eosinophil suspension, pre-incubated with or without the test compound, is placed in the upper compartment.
-
Incubation: The chamber is incubated for a period to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Quantification: The number of eosinophils that have migrated to the lower side of the membrane or into the lower compartment is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The chemotactic index or the percentage of inhibition of migration is calculated. The IC50 value is determined from the dose-response curve.
Workflow Diagram:
Conclusion
Nedocromil sodium, with its well-characterized mast cell-stabilizing and broader anti-inflammatory effects, remains a valuable reference compound in the study of allergic inflammation. The novel compounds discussed in this guide represent significant advancements in targeting specific molecular pathways that drive inflammatory diseases. Syk inhibitors and c-Kit inhibitors offer potent and targeted inhibition of mast cell activation, while DP2 antagonists provide a specific mechanism to block eosinophil recruitment. The anti-inflammatory properties of repurposed drugs like lidocaine also open new avenues for therapeutic development.
The quantitative data presented, while not from direct comparative studies, provide a strong indication of the high potency of these novel agents. As drug development continues, head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these promising new therapies against established benchmarks like Nedocromil sodium. This guide serves as a foundational resource for researchers to navigate the evolving landscape of anti-inflammatory drug discovery.
References
- 1. Nedocromil sodium: a new drug for the management of bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double blind, placebo controlled study of nedocromil sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nedocromil sodium on the late asthmatic reaction to bronchial antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Nedocromil sodium therapy in asthma patients. Therapeutic effect in addition to treatment with oral theophylline and inhaled bronchodilator agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of local anesthetic on pro-inflammatory macrophage modulation by mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nedocromil sodium modulates nonadrenergic, noncholinergic bronchoconstrictor nerves in guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lidocaine and its analogues inhibit IL-5-mediated survival and activation of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative transcriptomics of tissues treated with Nedocromil sodium versus placebo
Disclaimer: Publicly available scientific literature does not currently contain direct comparative transcriptomics studies of tissues treated with nedocromil sodium versus a placebo. This guide, therefore, presents a comparison based on the well-documented pharmacological effects of nedocromil sodium on various inflammatory cells and pathways, in contrast to a placebo which elicits no such specific biological response. The data is compiled from numerous in vitro and in vivo studies.
Nedocromil sodium is an anti-inflammatory agent recognized for its role in managing asthma and allergic conjunctivitis.[1] Its mechanism of action is multifaceted, primarily involving the stabilization of various inflammatory cells and the inhibition of mediator release.[1][2][3] This contrasts with a placebo, which has no direct pharmacological effect on these cellular and molecular pathways.
Summary of Cellular and Mediator Effects of Nedocromil Sodium
The following table summarizes the known inhibitory effects of nedocromil sodium on key inflammatory cells and mediators, which would be absent in a placebo-treated state.
| Target Cell/Mediator | Effect of Nedocromil Sodium | References |
| Mast Cells | Stabilizes mast cells and inhibits degranulation, thereby suppressing the release of histamine and tryptase.[4][5][6] | [4][5][6] |
| Eosinophils | Inhibits the release of LTC4 (leukotriene C4) and limits chemotaxis induced by PAF (platelet-activating factor) and LTB4 (leukotriene B4).[7][8] | [7][8] |
| Neutrophils | Inhibits chemotaxis induced by various factors including PAF, LTB4, and FMLP (N-formyl-methionyl-leucyl-phenylalanine).[7][8][9] | [7][8][9] |
| Macrophages & Monocytes | Inhibits activation by IgE.[7] | [7] |
| Platelets | Inhibits cytotoxicity.[7] | [7] |
| Inflammatory Mediators | Inhibits the release of histamine, prostaglandin D2, and leukotriene C4.[1][3] | [1][3] |
| Sensory Nerves | Modulates sensory neuron activation, which may contribute to the reduction of itch and flare responses in the skin.[10] | [10] |
Experimental Protocols
While specific transcriptomic protocols are unavailable, the cited effects of nedocromil sodium have been determined through a variety of established experimental methodologies, including:
-
In Vitro Cell-Based Assays: Primary human and animal inflammatory cells (mast cells, eosinophils, neutrophils) are isolated and cultured. These cells are then pre-incubated with nedocromil sodium or a control (placebo vehicle) before being stimulated with an activating agent (e.g., allergen, calcium ionophore, PAF). The release of specific inflammatory mediators (e.g., histamine, leukotrienes) into the culture supernatant is then quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or HPLC (High-Performance Liquid Chromatography).
-
Chemotaxis Assays: The effect of nedocromil sodium on the directed migration of inflammatory cells is often studied using a Boyden chamber assay. In this setup, a chemoattractant is placed in the lower chamber, and cells treated with either nedocromil sodium or a placebo are placed in the upper chamber, separated by a microporous membrane. The number of cells that migrate through the membrane towards the chemoattractant is then quantified.
-
In Vivo Models: Animal models of allergic inflammation, such as allergic sheep, are utilized to study the effects of nedocromil sodium on allergen-induced early and late phase asthmatic responses and airway hyperresponsiveness.
-
Human Clinical Trials: Double-blind, placebo-controlled clinical trials in human subjects with conditions like asthma or allergic rhinitis are conducted to assess the clinical efficacy of nedocromil sodium.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and cellular interactions affected by nedocromil sodium.
Caption: Allergen-induced mast cell activation pathway and its inhibition by Nedocromil Sodium.
Caption: Inhibition of eosinophil and neutrophil chemotaxis by Nedocromil Sodium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nedocromil sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Procromil
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Procromil (CAS No. 60400-86-4), a compound indicated for the prophylaxis of allergic conditions.[1] Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety Information
At present, a comprehensive Safety Data Sheet (SDS) for this compound with detailed quantitative data on toxicity and physical properties is not publicly available. However, based on its intended use and chemical class, a precautionary approach is warranted. The following recommendations are based on best practices for handling research compounds with unknown hazard profiles.
Personal Protective Equipment (PPE)
All personnel handling this compound in solid or solution form must wear the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and potential absorption. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure, especially when handling powders. |
Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be disposed of as chemical hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. As this compound is indicated for the "prophylaxis of allergic conditions," it is likely used in experimental models of allergy and inflammation.[1] Researchers developing protocols should consider its potential mechanism of action, which may involve the modulation of immune responses.
For example, in studies involving the prevention of allergic reactions, a common experimental workflow might involve the pre-treatment of animal models or cell cultures with the prophylactic agent before challenging with an allergen.
Logical Workflow for Safe Handling
Below is a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
